molecular formula C11H14N2O2 B1590207 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 57883-28-0

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1590207
CAS No.: 57883-28-0
M. Wt: 206.24 g/mol
InChI Key: TUCATNRJGJWEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCATNRJGJWEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484684
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-28-0
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical characteristics, explore synthetic approaches, and discuss its potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring an ethyl group at the nitrogen atom (N1) and a nitro group at the 7th position of the aromatic ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Chemical Structure and Identifiers

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 57883-28-0
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
IUPAC Name This compound
SMILES CCN1CCCC2=C1C=C(C=C2)--INVALID-LINK--[O-][1]
InChI InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3[1]
Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Brick red powder[1]
Melting Point 48 °C[1]
Boiling Point 351.9 ± 35.0 °C at 760 Torr[1]
Density 1.166 ± 0.06 g/cm³[1]
Solubility Soluble in organic solvents. Sparingly soluble in water.[2]

Synthesis and Characterization

The synthesis of this compound can be conceptualized as a two-step process involving the N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration.

Synthetic Strategy

A plausible synthetic route is outlined below. It is important to note that the regioselectivity of the nitration step is critical and can be influenced by the reaction conditions and the nature of the N-substituent.

Synthesis_Pathway A 1,2,3,4-Tetrahydroquinoline B 1-Ethyl-1,2,3,4-tetrahydroquinoline A->B N-Ethylation (e.g., Ethyl halide, base) C This compound B->C Nitration (HNO3/H2SO4)

Caption: General synthetic pathway for this compound.

Experimental Protocol (Illustrative)

Step 1: N-Ethylation of 1,2,3,4-Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N) to the solution.

  • Add an ethylating agent (e.g., ethyl iodide, ethyl bromide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by filtering the solid and removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-ethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline

A study on the nitration of N-protected tetrahydroquinolines suggests that the electronic nature of the N-substituent directs the position of nitration. For an N-alkyl group, a mixture of isomers is likely, with the 7-nitro isomer being a significant product.[3]

  • Cool a mixture of concentrated sulfuric acid to 0 °C.

  • Slowly add 1-ethyl-1,2,3,4-tetrahydroquinoline to the cooled acid with stirring.

  • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting isomeric mixture by column chromatography to isolate this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aliphatic protons of the tetrahydroquinoline ring (multiplets), and the aromatic protons. The aromatic region would be complex due to the substitution pattern, with distinct chemical shifts for the protons at positions 5, 6, and 8, influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the four aliphatic carbons of the heterocyclic ring, and the six aromatic carbons. The carbon bearing the nitro group (C7) and the carbons ortho and para to it would be significantly deshielded.

  • IR Spectroscopy: Key absorption bands would include C-H stretching vibrations for the aliphatic and aromatic regions, N-O stretching for the nitro group (typically two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), and C=C stretching for the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.24 g/mol , along with characteristic fragmentation patterns.

Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the functional groups present: the tertiary amine, the aromatic ring, and the nitro group.

  • N-Alkylation: The nitrogen atom is a nucleophilic center and can participate in further alkylation reactions, though its reactivity is somewhat sterically hindered by the ethyl group.

  • Aromatic Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions. The nitro group is a strong deactivating group and a meta-director, while the fused amino-alkyl ring is an activating, ortho-, para-director. The overall regioselectivity of subsequent substitutions would be a complex interplay of these electronic and steric effects.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation opens up a pathway to synthesize 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline, a potentially valuable intermediate for further functionalization.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, as a nitroaromatic compound, it should be handled with care, avoiding high temperatures and strong reducing agents unless a reaction is intended. The compound is also described as a combustible liquid.

Potential Applications in Drug Development

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] Derivatives of tetrahydroquinoline have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurotropic effects.[1][5]

The introduction of an ethyl group at the N1 position and a nitro group at the C7 position can modulate the pharmacokinetic and pharmacodynamic properties of the parent tetrahydroquinoline core.

  • Building Block for Novel Therapeutics: this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be a precursor to an amino group, which can then be further modified to introduce various pharmacophores.

  • Anticancer Research: Many nitroaromatic compounds and tetrahydroquinoline derivatives have been investigated for their anticancer properties. The presence of the nitro group can contribute to the biological activity, for instance, through bioreductive activation in hypoxic tumor environments.

  • Antimicrobial Agents: The tetrahydroquinoline nucleus is found in some antimicrobial agents. The specific substitution pattern of this compound could be explored for potential antibacterial or antifungal activity.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazards: The compound is classified as a combustible liquid. It is toxic if swallowed and is suspected of causing cancer.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.

Conclusion

This compound is a substituted tetrahydroquinoline with potential as a building block in organic synthesis and drug discovery. Its physicochemical properties, synthetic accessibility, and the known biological activities of the tetrahydroquinoline scaffold make it an interesting compound for further investigation. Future research should focus on the detailed experimental characterization of this molecule, exploration of its reactivity, and the synthesis and biological evaluation of its derivatives to unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS: 57883-28-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Drawing upon available data for the compound and its structural analogs, this document will delve into its chemical properties, plausible synthetic routes, potential biological significance, and essential safety considerations.

Core Compound Characteristics

This compound is a derivative of tetrahydroquinoline, featuring an ethyl group at the nitrogen atom (position 1) and a nitro group on the aromatic ring (position 7). This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 57883-28-0[1]
Molecular Formula C₁₁H₁₄N₂O₂[]
Molecular Weight 206.24 g/mol []
Appearance Brick red powder[]
Melting Point 48°C[]
Boiling Point 351.9 ± 35.0°C at 760 Torr[]
Density 1.166 ± 0.06 g/cm³[]
IUPAC Name This compound[]
Synonyms N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7-nitro-[]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by the introduction of the ethyl group onto the nitrogen atom. This sequence is often preferred to avoid potential side reactions that could occur during the nitration of the N-ethylated precursor.

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 7-Nitro-1,2,3,4-tetrahydroquinoline 7-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->7-Nitro-1,2,3,4-tetrahydroquinoline Electrophilic Aromatic Substitution Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->7-Nitro-1,2,3,4-tetrahydroquinoline Alkylation_Start 7-Nitro-1,2,3,4- tetrahydroquinoline Product 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline Alkylation_Start->Product Nucleophilic Substitution (SN2) Ethylating Agent Ethyl Halide (e.g., C₂H₅Br) Ethylating Agent->Product Base Base Base->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

The synthesis of the intermediate, 7-nitro-1,2,3,4-tetrahydroquinoline, is a well-documented electrophilic aromatic substitution reaction.[3]

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 1,2,3,4-tetrahydroquinoline to concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 7-nitro-1,2,3,4-tetrahydroquinoline.[3]

Step 2: N-Alkylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

The introduction of the ethyl group at the nitrogen atom can be achieved through a standard nucleophilic substitution reaction.

Protocol:

  • Reaction Setup: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Base and Alkylating Agent: Add a base (e.g., potassium carbonate or triethylamine) to deprotonate the secondary amine, followed by the addition of an ethylating agent such as ethyl bromide or ethyl iodide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is then dried and concentrated, and the final product, this compound, is purified by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution.[4] It can also be reduced to an amino group, providing a versatile handle for further derivatization.[5][6] The nitro group's presence can also acidify the adjacent C-H bonds.[4]

  • Tertiary Amine: The ethylated nitrogen is a tertiary amine, which can act as a base and a nucleophile.

  • Tetrahydroquinoline Core: This scaffold provides a rigid framework that can be further functionalized.

Potential Biological and Medicinal Chemistry Applications

While specific biological activity data for this compound is not extensively documented in the public domain, the broader classes of tetrahydroquinoline and tetrahydroisoquinoline derivatives are known to possess a wide range of pharmacological properties.[7][8][9] This suggests that the title compound could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

Inferred Areas of Interest
  • Anticancer Activity: Numerous derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer agents.[8][10] The presence of a nitro group in other heterocyclic compounds has also been associated with cytotoxic effects against cancer cell lines.[10][11] Therefore, it is plausible that this compound or its derivatives could exhibit antiproliferative properties.

  • Antimicrobial and Antifungal Activity: The tetrahydroisoquinoline core is present in compounds with demonstrated antibacterial and antifungal activities.[8][12]

  • Enzyme Inhibition: Tetrahydroisoquinoline derivatives have been identified as inhibitors of various enzymes, including heat shock protein 90 (HSP90) and RET tyrosine kinase.[10]

  • Neuropharmacological Activity: The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in molecules with activity in the central nervous system.[13]

The combination of the N-ethyl group and the 7-nitro substituent on the tetrahydroquinoline framework provides a unique chemical entity that warrants further investigation for its biological potential. It is a prime candidate for inclusion in screening libraries for drug discovery programs.

Biological Potential cluster_potential_activities Potential Biological Activities (Inferred) Core_Scaffold 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline Anticancer Anticancer Core_Scaffold->Anticancer Cytotoxicity Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Antibacterial/ Antifungal Enzyme_Inhibition Enzyme_Inhibition Core_Scaffold->Enzyme_Inhibition e.g., Kinase Inhibition Neuropharmacological Neuropharmacological Core_Scaffold->Neuropharmacological CNS Activity

Caption: Inferred potential biological activities based on related structures.

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Purity assessment is critical, and a purity level of ≥98.0% is often required for applications in organic synthesis and pharmaceutical research.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons, and the aliphatic protons of the tetrahydroquinoline ring.

    • ¹³C NMR: Would display distinct signals for each of the 11 carbon atoms in the molecule.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (206.24 g/mol ).

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹) and the C-N bonds.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, and the related 7-nitro-1,2,3,4-tetrahydroquinoline, appropriate safety precautions should be taken.

  • Hazards of Related Compounds:

    • 1,2,3,4-Tetrahydroquinoline: May be harmful if swallowed, causes skin irritation, and serious eye irritation.[15] It is also suspected of causing genetic defects and cancer.

    • 7-Nitro-1,2,3,4-tetrahydroquinoline: Causes skin and serious eye irritation.[16]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

    • Avoid inhalation of dust or vapors.[15]

    • Avoid contact with skin and eyes.[15]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique substitution pattern offers multiple avenues for further chemical modification, making it an attractive building block for the creation of diverse molecular libraries. While specific biological data for this compound remains limited, the known pharmacological activities of the broader tetrahydroquinoline class suggest that it is a promising candidate for future research and development efforts. As with any chemical substance, proper safety and handling procedures are paramount.

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No: 57883-28-0). As a member of the substituted tetrahydroquinoline class of heterocyclic compounds, this molecule holds potential as a versatile intermediate in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses the expected spectroscopic characteristics for its structural elucidation. Furthermore, it explores the potential biological significance of this compound by examining the established pharmacological activities of the broader tetrahydroquinoline scaffold.

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is found in numerous natural products and synthetic molecules exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The partial saturation of the quinoline ring system in tetrahydroquinolines imparts a three-dimensional character to the molecule, which is often crucial for specific interactions with biological targets.

The introduction of various substituents onto the tetrahydroquinoline framework allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, features an ethyl group at the nitrogen atom (N-1) and a nitro group at the 7th position of the aromatic ring. The N-ethyl group can influence the compound's lipophilicity and metabolic stability, while the electron-withdrawing nitro group can significantly impact the electronic properties of the aromatic ring and serve as a handle for further chemical modifications. This guide aims to provide a detailed understanding of the molecular architecture of this specific derivative and its potential for applications in drug development.

Physicochemical Properties

This compound is a solid at room temperature, often appearing as a brick red powder.[] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 57883-28-0[]
Molecular Formula C₁₁H₁₄N₂O₂[]
Molecular Weight 206.24 g/mol []
Appearance Brick red powder[]
Melting Point 48 °C[]
Boiling Point 351.9 ± 35.0 °C at 760 Torr[]
Density 1.166 ± 0.06 g/cm³[]
IUPAC Name This compound[]
Synonyms N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7-nitro-[]

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and established synthetic route can be proposed based on well-known organic chemistry transformations. The synthesis would likely proceed in two key steps: the N-ethylation of 1,2,3,4-tetrahydroquinoline followed by the regioselective nitration of the resulting N-ethyl-1,2,3,4-tetrahydroquinoline.

Proposed Synthetic Pathway

Synthesis_Pathway 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline N-Ethyl-1,2,3,4-tetrahydroquinoline N-Ethyl-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->N-Ethyl-1,2,3,4-tetrahydroquinoline N-Alkylation (e.g., Ethyl iodide, base) This compound This compound N-Ethyl-1,2,3,4-tetrahydroquinoline->this compound Nitration (HNO3/H2SO4) Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization In_vitro_assays In vitro assays (Anticancer, Anti-inflammatory, Antimicrobial) Hit_Compound Identification of Biological Activity In_vitro_assays->Hit_Compound Target_Identification Target Identification & Validation Hit_Compound->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Signaling_Pathway_Analysis->SAR_Studies

References

An In-depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and key physicochemical properties. A plausible two-step synthetic pathway, involving N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration, is presented with detailed experimental protocols. The guide further outlines the essential analytical techniques for the structural elucidation and characterization of the title compound, including 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Although specific biological data for this exact molecule is limited in publicly accessible literature, the known pharmacological significance of the tetrahydroquinoline scaffold is discussed, highlighting potential avenues for future research and application in drug discovery. This document serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the potential therapeutic applications of this compound.

Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] THQ derivatives have been reported to exhibit a wide array of pharmacological properties, including but not limited to, antiarrhythmic, schistosomicidal, antiviral, and antimalarial activities.[1] The versatility of the THQ core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties, and its interaction with biological targets. The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties and potential biological activity, making it an intriguing candidate for further investigation in drug development programs.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: this compound

  • Synonyms: N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, 1-ethyl-7-nitro-3,4-dihydro-2H-quinoline[]

  • CAS Number: 57883-28-0[]

  • Molecular Formula: C₁₁H₁₄N₂O₂[]

  • Molecular Weight: 206.24 g/mol []

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Brick red powder[]
Melting Point 48°C[]
Boiling Point 351.9 ± 35.0 °C at 760 Torr[]
Density 1.166 ± 0.06 g/cm³[]
InChI Key TUCATNRJGJWEKT-UHFFFAOYSA-N[]
SMILES CCN1CCCC2=C1C=C(C=C2)--INVALID-LINK--[O-][]

Synthesis of this compound: A Plausible Experimental Approach

While specific literature detailing the synthesis of this compound is sparse, a logical and effective two-step synthetic route can be proposed based on established chemical transformations of the tetrahydroquinoline scaffold. This approach involves the N-ethylation of 1,2,3,4-tetrahydroquinoline, followed by a regioselective electrophilic nitration.

Synthesis Workflow

SynthesisWorkflow start 1,2,3,4-Tetrahydroquinoline step1 Step 1: N-Ethylation start->step1 Iodoethane, K2CO3, Acetonitrile intermediate 1-Ethyl-1,2,3,4-tetrahydroquinoline step1->intermediate step2 Step 2: Nitration intermediate->step2 HNO3/H2SO4, 0°C to rt product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline (Intermediate)

Principle: The secondary amine of 1,2,3,4-tetrahydroquinoline can be readily alkylated using an electrophilic ethylating agent, such as iodoethane, in the presence of a mild base to neutralize the hydroiodic acid byproduct.

Experimental Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-Ethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound (Final Product)

Principle: The electron-donating nature of the N-ethyl group in the tetrahydroquinoline ring system directs electrophilic aromatic substitution to the para position (C7) of the benzene ring. Nitration is achieved using a standard nitrating mixture of nitric acid and sulfuric acid.[3]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-Ethyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the protonated tetrahydroquinoline, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aliphatic protons of the tetrahydroquinoline ring (multiplets), and the aromatic protons. The aromatic region should display a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the ethyl carbons, the aliphatic carbons of the heterocyclic ring, and the aromatic carbons. The carbon bearing the nitro group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z = 206.24.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2960 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.

  • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1480 cm⁻¹

Potential Applications in Drug Development

The tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of an ethyl group at the 1-position and a nitro group at the 7-position of the THQ core in this compound may confer novel biological activities.

  • Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated potent anticancer properties.[] The nitroaromatic moiety can sometimes be bioreduced in hypoxic tumor environments to generate cytotoxic species, suggesting a potential application in oncology.

  • Neuroprotective Agents: Certain tetrahydroquinoline derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[1]

  • Antimicrobial and Antiprotozoal Activity: The THQ framework is present in compounds with activity against various pathogens.[1][5]

Further research is warranted to explore the specific biological targets and signaling pathways modulated by this compound.

Safety and Handling

Based on the safety data for the closely related 7-Nitro-1,2,3,4-tetrahydroquinoline, the following precautions should be observed:

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6]

  • Precautionary Statements:

    • Wash hands and face thoroughly after handling.[6]

    • Wear protective gloves and eye protection.[6]

    • IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.[6]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[6]

  • Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[6]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant tetrahydroquinoline scaffold. This guide has provided a plausible and detailed pathway for its synthesis and outlined the necessary analytical methods for its characterization. While its specific biological profile remains to be fully elucidated, the known activities of related compounds suggest that it may hold promise as a lead compound in various drug discovery endeavors. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of this and related molecules.

References

physical and chemical properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 57883-28-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds. While specific experimental data for this particular molecule is limited in published literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of the tetrahydroquinoline scaffold and nitroaromatic compounds.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antiarrhythmic, antimalarial, and antiviral properties.[2] The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug discovery. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's reactivity and potential as a pharmacophore or a synthetic intermediate.[3]

Physicochemical Properties

This compound is a brick red powder under standard conditions.[] Its core structure consists of a tetrahydroquinoline ring system with an ethyl group attached to the nitrogen at position 1 and a nitro group at position 7 of the aromatic ring.

PropertyValueSource(s)
CAS Number 57883-28-0[][5]
Molecular Formula C₁₁H₁₄N₂O₂[]
Molecular Weight 206.24 g/mol []
Appearance Brick red powder[]
Melting Point 48°C[]
Boiling Point 351.9 ± 35.0°C at 760 Torr[]
Density 1.166 ± 0.06 g/cm³[]
IUPAC Name This compound[]
Synonyms N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, 7-Nitro-N-ethyl-1,2,3,4-tetrahydroquinoline[]
SMILES CCN1CCCC2=C1C=C(C=C2)--INVALID-LINK--[O-][]
InChI InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3[]

Solubility: While specific solubility data for this compound in various solvents is not extensively documented, compounds of similar structure are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be sparingly soluble in water.[6]

Synthesis and Characterization

Synthetic Approach

The synthesis of this compound would typically involve a two-step process: N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Nitration A 1,2,3,4-Tetrahydroquinoline C 1-Ethyl-1,2,3,4-tetrahydroquinoline A->C Base B Ethylating Agent (e.g., Ethyl Iodide) B->C E This compound C->E D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Proposed):

  • N-Ethylation of 1,2,3,4-Tetrahydroquinoline: 1,2,3,4-Tetrahydroquinoline can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent like acetonitrile or DMF. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. Purification by column chromatography would yield 1-ethyl-1,2,3,4-tetrahydroquinoline.

  • Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline: The nitration of the N-ethylated intermediate is the critical step for introducing the nitro group at the 7-position. Due to the activating nature of the alkylamino group, direct nitration can lead to a mixture of isomers. However, under controlled conditions, regioselectivity can be achieved. A common method for the nitration of activated aromatic rings is the use of a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10°C).[7] The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product. Purification by recrystallization or column chromatography would be necessary to isolate the desired 7-nitro isomer.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the aromatic ring would appear as a complex multiplet system in the downfield region (typically δ 7.0-8.0 ppm). The presence of the electron-withdrawing nitro group at position 7 would cause a significant downfield shift for the protons at positions 6 and 8.

  • Ethyl Group: An ethyl group attached to the nitrogen would exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the ranges of δ 3.0-3.5 ppm and δ 1.0-1.5 ppm, respectively.

  • Tetrahydroquinoline Ring Protons: The protons of the saturated portion of the tetrahydroquinoline ring would appear as multiplets in the upfield region, typically between δ 1.5 and δ 3.0 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The carbon atoms of the aromatic ring would resonate in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-7) would be significantly deshielded.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group would appear in the upfield region.

  • Tetrahydroquinoline Ring Carbons: The saturated carbons of the tetrahydroquinoline ring would resonate at higher field strengths compared to the aromatic carbons.

Infrared (IR) Spectroscopy:

  • N-O Stretching: The most characteristic feature would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group, the nitro group, or fragments from the saturated ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating N-ethyl group and the electron-withdrawing nitro group on the aromatic ring, as well as the reactivity of the tetrahydroquinoline core.

Reactivity cluster_core This compound cluster_reactions Potential Reactions A Core Molecule B Reduction of Nitro Group A->B e.g., H₂, Pd/C C Electrophilic Aromatic Substitution A->C Further functionalization D Oxidation of Tetrahydroquinoline Ring A->D e.g., MnO₂

Figure 2: Key reactive sites and potential transformations of the core molecule.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can serve as a key pharmacophoric element or a handle for further derivatization.

  • Electrophilic Aromatic Substitution: The aromatic ring of the tetrahydroquinoline system, despite the presence of the deactivating nitro group, can still undergo electrophilic aromatic substitution reactions, although potentially requiring harsher conditions. The directing effects of the N-ethyl and nitro groups would influence the position of substitution.

  • Oxidation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. This aromatization can be achieved using various oxidizing agents.[8]

Applications in Drug Development

While specific studies on the biological activity of this compound are scarce, the tetrahydroquinoline scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of tetrahydroisoquinoline, a closely related scaffold, have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[9][10][11]

The presence of the nitro group in this compound makes it a potential candidate for bioreductive drugs. The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic tumor cells, leading to the release of a cytotoxic agent.[12] Furthermore, the amino derivative, obtained after reduction of the nitro group, can be a crucial intermediate for the synthesis of a library of compounds for screening against various biological targets.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds are known to have potential toxicity, including mutagenicity and carcinogenicity.[3][13][14] The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a skin and respiratory tract irritant.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a substituted tetrahydroquinoline with potential as a building block in medicinal chemistry and organic synthesis. While its specific physicochemical and biological properties are not extensively documented in the scientific literature, this guide provides a comprehensive overview based on the known chemistry of related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, reactivity, and biological potential of this molecule. The information presented herein serves as a valuable resource for scientists and researchers interested in exploring the chemistry and applications of this and other substituted tetrahydroquinolines.

References

A Technical Guide to the Solubility Assessment of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Solubility in Drug Discovery

The core structure, 7-nitro-1,2,3,4-tetrahydroquinoline, is a known intermediate in the synthesis of various bioactive molecules, suggesting the potential utility of its N-ethylated analogue in pharmaceutical research.[1] Understanding the solubility of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is, therefore, a proactive step in its evaluation as a potential drug candidate.

Physicochemical Landscape of this compound: A Predictive Analysis

A molecule's solubility is dictated by its physicochemical properties. In the absence of experimental data, we can leverage computational tools to predict key parameters for this compound, providing a theoretical foundation for its expected solubility behavior. For the purpose of this guide, predictions were generated using SwissADME, a widely used free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[2][3][4]

ParameterPredicted ValueImplication for Solubility
Molecular Weight 206.24 g/mol Within the typical range for small molecule drugs.
logP (Consensus) 2.45Indicates moderate lipophilicity.
ESOL Class Moderately solubleSuggests that while not highly soluble, it is not expected to be practically insoluble in water.
pKa (most basic) 4.84The secondary amine in the tetrahydroquinoline ring is predicted to be weakly basic. This suggests that its solubility will be pH-dependent, increasing in acidic conditions.

Structure-Solubility Insights:

  • Tetrahydroquinoline Core: The heterocyclic nature of the core structure contributes to its overall polarity.

  • Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can decrease the basicity of the nearby amine and increase the molecule's polarity, potentially influencing its interaction with water.

  • Ethyl Group (-CH2CH3): The addition of the ethyl group to the nitrogen atom increases the lipophilicity of the molecule compared to its parent compound, 7-nitro-1,2,3,4-tetrahydroquinoline. This is expected to decrease its aqueous solubility.[5][6]

Part I: Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure.[7] It is a critical parameter for late-stage drug development and formulation.[4] The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[8]

A. The Shake-Flask Method: A Detailed Protocol

This method relies on achieving a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent (e.g., pH 7.4 buffer) A->B C Seal vial and place in a shaking incubator at constant temperature B->C D Agitate for 24-48 hours C->D E Allow to stand to let undissolved solid settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.22 µm filter to remove fine particles F->G H Dilute the filtrate with a suitable solvent G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility (e.g., in µg/mL or µM) I->J

Figure 1: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines) to assess pH-dependent solubility.[9]

  • Addition of Compound: Add an excess of this compound to a series of vials containing a known volume of each buffer. A visual excess of solid should be present.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and accounted for.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, µM). The experiment should be performed in triplicate to ensure reproducibility.

B. Potentiometric Titration for Ionizable Compounds

Given the predicted basic pKa of this compound, potentiometric titration is a powerful method to determine its pH-dependent solubility profile.

Principle: This technique involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes can be used to determine its intrinsic solubility and pKa.

Experimental Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Suspend a known amount of compound in water or a co-solvent B Place in a thermostatted vessel with a calibrated pH electrode A->B C Titrate with a standardized acid (e.g., HCl) B->C D Record pH as a function of titrant volume added C->D E Plot the titration curve (pH vs. titrant volume) D->E F Identify the inflection point(s) corresponding to pKa E->F G Analyze the curve to determine the pH at which precipitation occurs F->G H Calculate intrinsic solubility from the titration data G->H

Figure 2: Workflow for Potentiometric Titration for Solubility and pKa Determination.

Step-by-Step Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffers. Use a thermostatted vessel to maintain a constant temperature.

  • Sample Preparation: Suspend a known amount of this compound in a known volume of water or a water/co-solvent mixture.

  • Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) while continuously stirring and monitoring the pH.

  • Data Recording: Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa of the compound (the midpoint of the buffer region) and its intrinsic solubility (from the point of precipitation or complete dissolution). Specialized software is often used for this analysis.

Part II: Kinetic Solubility Determination for Early-Stage Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution.[2] It is a high-throughput method commonly used in the early stages of drug discovery to rank compounds.[4]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Add aliquots of the stock solution to aqueous buffer in a microplate A->B C Incubate at room temperature for a short period (e.g., 1-2 hours) B->C D Measure turbidity using a nephelometer or plate reader C->D E Determine the concentration at which precipitation occurs D->E F Report the kinetic solubility E->F

Figure 3: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader. An increase in turbidity indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Thermodynamic Solubility Data Presentation

Solvent (Buffer)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method
pH 1.2 Buffer25Experimental ValueCalculated ValueShake-Flask
pH 4.5 Buffer25Experimental ValueCalculated ValueShake-Flask
pH 6.8 Buffer25Experimental ValueCalculated ValueShake-Flask
Water37Experimental ValueCalculated ValueShake-Flask

Interpretation in the Context of the Biopharmaceutics Classification System (BCS):

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. According to ICH M9 guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11][12] The experimentally determined solubility of this compound will be crucial for its BCS classification, which in turn can guide formulation strategies and potentially allow for biowaivers of in vivo bioequivalence studies.

Conclusion: A Pathway to De-risking Drug Development

While this guide could not provide pre-existing experimental solubility data for this compound, it has laid out the essential theoretical considerations and detailed, field-proven protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early-stage screening, researchers can generate the robust and reliable data needed to make informed decisions. A thorough understanding of a compound's solubility profile from the outset is a cornerstone of a successful and efficient drug development program, mitigating risks and paving the way for the creation of safe and effective medicines.

References

A Comprehensive Technical Guide to the Spectral Analysis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline using a multi-technique spectroscopic approach. As a key heterocyclic scaffold, the tetrahydroquinoline nucleus and its derivatives are of significant interest in medicinal chemistry. Accurate and robust analytical characterization is paramount for advancing research and development. This document moves beyond simple data reporting, offering in-depth procedural logic, expert interpretation of expected spectral data, and the causal reasoning behind experimental choices. We will detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The protocols described herein form a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural confirmation.

Introduction: The Molecular Profile

This compound is a derivative of the 1,2,3,4-tetrahydroquinoline core structure. The molecule's character is defined by three key features: the saturated heterocyclic amine ring, the aromatic benzene moiety, and the strategic placement of two functional groups—an N-ethyl group, which modulates basicity and lipophilicity, and a C7-nitro group, a potent electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules[1].

Molecular Snapshot:

  • Systematic Name: this compound

  • Molecular Formula: C₁₁H₁₄N₂O₂[]

  • Molecular Weight: 206.24 g/mol []

  • Core Structure: Tetrahydroquinoline

  • Key Functional Groups: Tertiary amine, Nitro group, Aromatic ring

The following sections will detail the integrated analytical workflow required to unequivocally confirm this structure.

Caption: Molecular structure of the target analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

2.1. Expertise & Rationale UV-Vis spectroscopy provides critical information about the conjugated π-electron system within the molecule. The primary chromophore in our analyte is the nitro-substituted benzene ring. The tetrahydroquinoline nitrogen, through its lone pair, can donate electron density to the aromatic system, while the nitro group strongly withdraws it. This "push-pull" electronic arrangement is expected to give rise to a distinct charge-transfer band in the spectrum. The choice of solvent is critical; polar solvents can stabilize the excited state, often leading to a bathochromic (red) shift compared to non-polar solvents.

2.2. Experimental Protocol: UV-Vis Absorbance Spectrum

  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From this, prepare a dilute solution (approx. 10-20 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the same spectroscopic grade ethanol used for the sample and use this as the reference/blank.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Figure 2. UV-Vis Spectroscopy Workflow start Analyte prep Dissolve in Ethanol (10-20 µg/mL) start->prep instrument Dual-Beam Spectrophotometer prep->instrument blank Prepare Ethanol Blank blank->instrument scan Scan 200-400 nm instrument->scan result Identify λmax scan->result

Caption: Workflow for acquiring UV-Vis spectral data.

2.3. Expected Data & Interpretation The UV-Vis spectrum is expected to show a strong absorption band characteristic of nitroaromatic compounds. Nitrobenzene in a neutral solvent shows a primary band around 265 nm[3]. The presence of the electron-donating amino group conjugated to the nitro group will likely cause a significant bathochromic shift.

ParameterExpected ValueRationale
λmax ~290 - 320 nmThe combined effect of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring creates an extended conjugated system, lowering the energy required for π→π* transitions and shifting the absorbance to a longer wavelength compared to nitrobenzene alone[3][4].

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

3.1. Expertise & Rationale FT-IR spectroscopy is an indispensable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For our target molecule, the most telling signals will be the strong, unambiguous stretches of the nitro group (N-O), along with vibrations from the aromatic ring (C=C and C-H) and the aliphatic portions (C-H and C-N).

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small, pure sample (a few milligrams of the solid or a single drop of the neat liquid if melted) directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Analysis: Identify and assign the major absorption bands.

Figure 3. FT-IR Spectroscopy Workflow start Pure Analyte prep Place on ATR Crystal start->prep instrument FT-IR Spectrometer prep->instrument background Collect Background (Clean Crystal) background->instrument scan Acquire Spectrum (4000-400 cm⁻¹) instrument->scan result Assign Vibrational Frequencies scan->result

Caption: Workflow for acquiring FT-IR spectral data.

3.3. Expected Data & Interpretation The FT-IR spectrum will provide a unique "fingerprint" for the molecule. The most diagnostic peaks are summarized below.

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~1530 - 1475 N-O Asymmetric Stretch Nitro Group (-NO₂)[5]
~1360 - 1290 N-O Symmetric Stretch Nitro Group (-NO₂)[5][6]
~3100 - 3000C-H Aromatic StretchAromatic Ring
~2980 - 2850C-H Aliphatic StretchEthyl and Tetrahydro- Ring CH₂
~1600, ~1480C=C Aromatic StretchAromatic Ring
~1250 - 1180C-N StretchAryl-N and Alkyl-N bonds
~850 - 750C-H Aromatic BendSubstitution pattern on the ring

The two intense, sharp peaks for the nitro group are the most crucial for confirming its presence[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

4.1. Expertise & Rationale NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. ¹H NMR maps the proton environments, providing information on their chemical environment, integration (number of protons), and connectivity (through spin-spin coupling). ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Together, they allow for a complete assembly of the carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common and suitable solvent.

4.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming & Tuning: Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Processing & Analysis: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS (0.00 ppm). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants.

Figure 4. NMR Spectroscopy Workflow start Analyte (5-10 mg) prep Dissolve in CDCl₃ with TMS start->prep tube Transfer to NMR Tube prep->tube instrument High-Field NMR Spectrometer tube->instrument acq_H1 Acquire ¹H Spectrum instrument->acq_H1 acq_C13 Acquire ¹³C Spectrum instrument->acq_C13 process Process Data (FT, Phase, Calibrate) acq_H1->process acq_C13->process result Analyze Shifts, Integrals, Coupling process->result

Caption: Workflow for acquiring NMR spectral data.

4.3. Expected Data & Interpretation

¹H NMR Spectrum: Based on the structure, we can predict the signals for all 14 protons. The electron-withdrawing nitro group will significantly deshield (shift downfield) the adjacent aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0d1HH-6Ortho to the strongly withdrawing -NO₂ group.
~7.7 - 7.9dd1HH-8Ortho to the -NO₂ group and coupled to H-6.
~6.7 - 6.9d1HH-5Ortho to the electron-donating amine, shifted upfield.
~3.4 - 3.6q2HN-CH₂ -CH₃Methylene protons of the ethyl group, adjacent to N and split by the methyl group.
~3.3 - 3.5t2HH-2Aliphatic protons adjacent to the N atom.
~2.7 - 2.9t2HH-4Benzylic protons adjacent to the aromatic ring.
~1.9 - 2.1m2HH-3Aliphatic protons coupled to H-2 and H-4.
~1.2 - 1.4t3HN-CH₂-CH₃ Methyl protons of the ethyl group, split by the methylene group.

¹³C NMR Spectrum: The proton-decoupled spectrum should show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~145 - 150C-7Carbon directly attached to the electron-withdrawing -NO₂ group.
~140 - 145C-8aQuaternary carbon at the ring junction, adjacent to N.
~125 - 130C-5, C-6, C-8Aromatic CH carbons.
~115 - 120C-4aQuaternary carbon at the ring junction.
~45 - 55C-2Aliphatic carbon adjacent to N.
~40 - 45N-CH₂ -CH₃Ethyl group methylene carbon.
~25 - 30C-4Benzylic carbon.
~20 - 25C-3Aliphatic carbon.
~10 - 15N-CH₂-CH₃ Ethyl group methyl carbon.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

5.1. Expertise & Rationale Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a characteristic fingerprint. The molecular ion (M⁺˙) peak will confirm the molecular formula, and the major fragment ions will validate the presence of key structural motifs like the ethyl and nitro groups.

5.2. Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a radical cation (the molecular ion) and fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.

  • Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Figure 5. Mass Spectrometry Workflow start Analyte intro Sample Introduction start->intro ionize Electron Ionization (70 eV) intro->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect Ion Detection analyze->detect result Identify M⁺˙ and Fragment Ions detect->result

Caption: Workflow for acquiring Mass Spectrometry data.

5.3. Expected Data & Interpretation The mass spectrum will provide the final piece of evidence for structural confirmation.

m/z ValueIonRationale
206 [M]⁺˙ Molecular Ion. Confirms the molecular formula C₁₁H₁₄N₂O₂.
191[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
177[M - C₂H₅]⁺Loss of the ethyl radical, a common fragmentation for N-ethyl amines.
160[M - NO₂]⁺Loss of the nitro group radical.

The presence of the molecular ion at m/z 206 is the most critical piece of data from this experiment. The fragmentation pattern helps confirm the presence and connectivity of the substituents[7][8].

Conclusion: A Self-Validating Analytical Consensus

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. Each experiment provides a unique and vital piece of the puzzle, and together they form a self-validating system that ensures the highest confidence in the final assignment.

  • UV-Vis confirms the conjugated nitro-aromatic system.

  • FT-IR provides definitive evidence for the key nitro and aliphatic/aromatic functional groups.

  • NMR delivers the unambiguous carbon-hydrogen framework, connectivity, and isomeric assignment.

  • MS acts as the final gatekeeper, confirming the exact molecular weight and validating the presence of key substituents through fragmentation.

This integrated approach represents a robust and reliable methodology for the characterization of novel chemical entities in a regulated and scientifically rigorous environment.

Figure 6. Integrated Analytical Logic cluster_data Data Acquisition UV UV-Vis (Chromophore) synthesis Data Synthesis & Interpretation UV->synthesis IR FT-IR (Functional Groups) IR->synthesis NMR NMR (C-H Framework) NMR->synthesis MS Mass Spec (Molecular Weight) MS->synthesis conclusion Confirmed Structure: 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline synthesis->conclusion

References

discovery and history of nitro-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitro-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] The introduction of a nitro group (—NO₂) to this scaffold profoundly alters its electronic properties and biological activity, creating a class of molecules with significant therapeutic potential. This guide provides a comprehensive exploration of the , tracing their origins from the foundational syntheses of the parent quinoline ring in the 19th century to modern, sophisticated methods for their targeted creation. We will delve into the causality behind key experimental choices, detail seminal synthetic protocols, and examine the evolution of their role in drug discovery.

The Genesis of the Quinoline Ring: Foundational Syntheses of the 19th Century

The story of nitro-tetrahydroquinolines begins with the discovery and synthesis of their aromatic precursor, quinoline. The late 19th century was a period of intense scientific and commercial interest in quinoline chemistry, driven by the isolation of these compounds from coal tar and their application in the burgeoning dye industry and the study of alkaloids.[3] This era produced several classical name reactions that remain fundamental to heterocyclic chemistry.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first methods for synthesizing quinolines.[4] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5]

Causality and Insights: The Skraup synthesis is notoriously exothermic and can be violent if uncontrolled.[5] The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[6] Nitrobenzene is often used as both the oxidizing agent to aromatize the dihydroquinoline intermediate and as a solvent.[7] The inclusion of moderators like ferrous sulfate is a key experimental choice to temper the reaction's vigor.[4]

Core Reaction Mechanism:

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.

  • Michael Addition: Aniline undergoes a conjugate addition to acrolein.

  • Cyclization: The resulting intermediate cyclizes under acidic conditions.

  • Dehydration & Oxidation: The 1,2-dihydroquinoline intermediate is dehydrated and then oxidized to form the aromatic quinoline ring.[8]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Dehydration Acrolein Acrolein H2SO4->Acrolein Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization/ Dehydration Dihydroquinoline->Oxidant Oxidation

Mechanism of the Skraup Synthesis.
The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to react with anilines, typically catalyzed by Brønsted or Lewis acids.[9] This method offers greater versatility in producing substituted quinolines.[10]

Causality and Insights: A significant challenge in this reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, which leads to tar formation.[11] To mitigate this, a common experimental technique is the in situ formation of the unsaturated carbonyl via an aldol condensation, known as the Beyer method.[9] This involves the slow addition of an aldehyde or ketone to the acidic aniline solution, controlling the concentration of the reactive species and minimizing side reactions.[11]

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Michael_Adduct Acid Acid Catalyst (e.g., HCl, ZnCl₂) Cyclized_Intermediate Cyclized Intermediate Acid->Cyclized_Intermediate Michael_Adduct->Acid Catalysis Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Core pathway of the Doebner-von Miller Reaction.
The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[12][13] It is a highly convergent and straightforward method for producing substituted quinolines.[14]

Causality and Insights: The reaction can be catalyzed by either acid or base.[13] The choice of catalyst is critical; for instance, using a base can lead to unwanted self-condensation (aldol) side reactions of the methylene-containing reactant.[13] Modern protocols often employ milder conditions, such as using iodine or Lewis acids as catalysts, or even solvent-free conditions to improve yields and simplify purification.[14]

Experimental Protocol: Friedländer Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone with the carbonyl compound containing an α-methylene group.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., alcoholic sodium hydroxide).[6][14]

  • Heating: Heat the mixture, typically under reflux in a suitable solvent like ethanol, until the reaction is complete (monitored by TLC).[14]

  • Workup: Cool the reaction mixture, neutralize if necessary, and isolate the crude product.

  • Purification: Purify the quinoline derivative by recrystallization or column chromatography.

Other Foundational Syntheses
  • Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] A strong electron-withdrawing group like —NO₂ on the aniline can inhibit the final cyclization step, a key mechanistic consideration.[7]

  • Pfitzinger Reaction (1886): This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[17][18] The base initiates the reaction by hydrolyzing the amide bond in isatin, opening the ring to form a reactive keto-acid intermediate.[17]

From Aromaticity to Saturation: The Emergence of Tetrahydroquinolines

The logical progression from the flat, aromatic quinoline ring to the three-dimensional 1,2,3,4-tetrahydroquinoline scaffold was a critical step in expanding the chemical space for drug discovery. This structural modification introduces conformational flexibility and chiral centers, which are often essential for specific interactions with biological targets.

The primary and most direct method for this transformation is the catalytic hydrogenation of the corresponding quinoline derivative.[19] This typically involves reacting the quinoline with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide.

Hydrogenation_Workflow Quinoline Quinoline Derivative H2_Catalyst H₂ Gas + Heterogeneous Catalyst (e.g., Pd/C) Quinoline->H2_Catalyst Reaction THQ 1,2,3,4-Tetrahydroquinoline Product H2_Catalyst->THQ Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->H2_Catalyst

General workflow for quinoline hydrogenation.

Substituted tetrahydroquinoline derivatives have become common motifs in medicinal chemistry, found in drugs such as the antischistosomal agent Oxamniquine and the antibiotic Viratmycin .[19][20]

The Nitro Group: A Potent Modulator of Bioactivity

The introduction of the nitro group into organic molecules has a long and impactful history, dating back to the discovery of nitroglycerin by Ascanio Sobrero in the 1840s.[21] In drug design, the nitro group is a fascinating functional group; it is a strong electron-withdrawing group that can significantly alter a molecule's properties. It is often considered both a pharmacophore (a feature responsible for biological activity) and a toxicophore (a feature associated with toxicity).[22] Its bioactivity frequently stems from its ability to undergo redox reactions within cells, which can be harnessed to kill microorganisms or cancer cells.[22]

Synthetic Strategies for Nitro-Tetrahydroquinolines

The synthesis of nitro-tetrahydroquinolines has historically been approached via two main pathways: direct nitration of a pre-formed tetrahydroquinoline ring or building the ring from a nitro-containing precursor.

Direct Nitration of the Tetrahydroquinoline Ring

The direct nitration of 1,2,3,4-tetrahydroquinoline presents a significant regioselectivity challenge. The literature contains numerous inconsistencies regarding the position of nitration.[23] The outcome is highly dependent on the reaction conditions and whether the nitrogen atom of the heterocyclic ring is protected.

  • Unprotected THQ: Under acidic nitrating conditions, the amino group is protonated, becoming a deactivating, meta-directing group. This generally leads to nitration at the 7-position.

  • N-Protected THQ: If the amino group is protected (e.g., as an acetyl or trifluoroacetyl amide), it becomes an activating, ortho-, para-directing group. This protection strategy is a crucial experimental choice that allows for regioselective nitration at the 6-position.[23] A thorough study has demonstrated that careful selection of the protecting group and reaction conditions can achieve total regioselectivity for the desired 6-nitro isomer.[23]

Experimental Protocol: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline [23]

  • N-Protection: Protect the nitrogen of 1,2,3,4-tetrahydroquinoline with a suitable group, such as a trifluoroacetyl group.

  • Nitration: Cool the N-protected substrate in a suitable solvent. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., -25°C to 0°C).

  • Reaction Monitoring: Monitor the reaction by NMR or TLC to ensure the selective formation of the 6-nitro isomer.

  • Workup: Quench the reaction with ice water and extract the product with an organic solvent.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., basic hydrolysis) to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

Reductive Cyclization of Nitro-Precursors

An alternative and often more controlled approach is to start with an aromatic compound that already contains the nitro group in the desired position and then construct the heterocyclic ring.

One effective domino reaction involves the catalytic hydrogenation of 2-nitrochalcones.[24] In this process, the nitro group is reduced to an amine, which then triggers an intramolecular cyclization. A key experimental insight is the choice of solvent; dichloromethane has been shown to provide the best selectivity and yields by promoting the rapid reduction of both the nitro group and the chalcone's double bond, which prevents the formation of unwanted quinoline byproducts.[24]

Reductive_Cyclization Nitrochalcone 2-Nitrochalcone Catalyst Catalytic Hydrogenation (e.g., 5% Pd/C, H₂) Nitrochalcone->Catalyst Amino_Ketone Intermediate (Amino Ketone) Catalyst->Amino_Ketone Nitro Reduction Imine Cyclic Imine Amino_Ketone->Imine Intramolecular Condensation Nitro_THQ Nitro-Substituted Tetrahydroquinoline Imine->Nitro_THQ Reduction

Domino reductive cyclization pathway.
Modern Approaches: Multi-component Reactions

Modern organic synthesis favors efficiency and atom economy, leading to the development of multi-component reactions. The Povarov reaction , an imino Diels-Alder reaction, is a powerful "one-pot" method for synthesizing complex tetrahydroquinolines.[25] This approach allows for the synthesis of nitro-tetrahydroquinoline regioisomers in good yields by reacting a nitro-aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst like BF₃·OEt₂.[25]

Applications in Drug Discovery

The nitro-tetrahydroquinoline scaffold is of significant interest to medicinal chemists. While extensive clinical data is emerging, preclinical studies have highlighted its potential across various therapeutic areas. The combination of the conformationally flexible tetrahydroquinoline ring and the electronically potent nitro group allows for diverse biological activities.

For example, regioisomers of nitroxoline (an 8-hydroxy-5-nitroquinoline) and their tetrahydroquinoline analogues have been investigated for their biochemical properties, including metal-chelation and antibacterial activity against pathogens like Mycobacterium tuberculosis. The position of the nitro group and the saturation of the pyridine ring were found to result in substantially different biological activities, underscoring the importance of precise synthetic control. The broader tetrahydroquinoline class has been extensively explored for anticancer, anti-inflammatory, and anti-HIV activities.[20][26]

Compound Class Reported Biological Activity Significance
8-Hydroxy-6-nitro-THQ analoguesAntibacterial, Enzyme Inhibition (MetAPs)Potential as novel anti-tuberculosis agents.
2,4-Diaryl-nitro-THQ derivativesBioactive Tetrahydroquinoline Synthesis[25]Demonstrates modern synthetic routes to complex, potentially active scaffolds.
General Nitro CompoundsAntimicrobial, Antiparasitic, Antineoplastic[22]The nitro group acts as a versatile pharmacophore.
General TetrahydroquinolinesAnticancer, Antimalarial, Antiviral[20][26][27]The THQ core is a privileged scaffold in drug development.

Conclusion

The journey of nitro-tetrahydroquinolines is a compelling narrative of chemical innovation, spanning over 140 years. It begins with the foundational, often harsh, syntheses of the quinoline ring in the late 19th century and evolves through the strategic hydrogenation to access the three-dimensional tetrahydroquinoline scaffold. The subsequent introduction of the nitro group—a functionality of dual character—required the development of nuanced and regioselective synthetic methods, from controlled direct nitration to elegant domino and multi-component reactions. Today, nitro-tetrahydroquinolines represent a promising class of molecules, standing at the intersection of historical heterocyclic chemistry and modern drug discovery, with ongoing research continuing to unlock their therapeutic potential.

References

Methodological & Application

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The protocol focuses on the electrophilic nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline using a mixed acid approach. We delve into the mechanistic underpinnings of the reaction, with a particular focus on the principles governing regioselectivity in the tetrahydroquinoline system. This guide includes a detailed, step-by-step experimental protocol, critical safety procedures for handling nitrating agents, methods for purification, and characterization data. The information is structured to provide both a practical laboratory procedure and a deeper understanding of the reaction's chemical principles, ensuring a safe and successful synthesis.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] The introduction of a nitro group onto this scaffold provides a versatile chemical handle for further functionalization, making nitro-tetrahydroquinolines key intermediates in the synthesis of complex pharmaceutical agents.[2]

The synthesis of this compound is most directly achieved via the electrophilic aromatic substitution (EAS) of 1-Ethyl-1,2,3,4-tetrahydroquinoline. The chosen method, nitration via a mixture of concentrated nitric and sulfuric acids, is a classic and effective way to introduce a nitro group onto an aromatic ring.

A critical aspect of this synthesis is controlling the position of nitration (regioselectivity). While the nitrogen atom of the tetrahydroquinoline ring is typically an activating, ortho-, para-directing group, the strongly acidic conditions of the nitrating mixture lead to its protonation. The resulting N-ethyl-1,2,3,4-tetrahydroquinolin-1-ium ion features a positively charged nitrogen, which acts as a strong deactivating, meta-directing group.[3][4] This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5 and 7 positions of the quinoline ring. This protocol is optimized for the formation and subsequent isolation of the 7-nitro isomer.

Reaction Scheme and Mechanism

Overall Reaction:

2.1. Generation of the Electrophile: The Nitronium Ion

The reaction begins with the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds via a standard electrophilic aromatic substitution pathway, as detailed in the diagram below. The protonation of the heterocyclic nitrogen is key to understanding the observed regioselectivity.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A 1-Ethyl-1,2,3,4- tetrahydroquinoline B Protonated Substrate (meta-directing) A->B C Wheland Intermediate (Sigma Complex) B->C NO₂⁺ (from HNO₃/H₂SO₄) D 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline (Product) C->D -H⁺ (Deprotonation by HSO₄⁻) E 5-Nitro Isomer (Byproduct) C->E

Caption: Mechanism of the nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol

This protocol details the necessary steps for the synthesis, purification, and analysis of the target compound.

3.1. Materials and Equipment

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
1-Ethyl-1,2,3,4-tetrahydroquinoline161.2416768-69-7Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.087664-93-998%, Reagent Grade
Concentrated Nitric Acid (HNO₃)63.017697-37-270%, Reagent Grade
Dichloromethane (DCM)84.9375-09-2For extraction
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9For drying
Silica Gel60.087631-86-9For column chromatography (230-400 mesh)
Ethyl Acetate88.11141-78-6Chromatography eluent
Hexanes-110-54-3Chromatography eluent
Deionized Water18.027732-18-5-
Ice18.027732-18-5-

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

3.2. Critical Safety Precautions

Nitration reactions are highly exothermic and involve extremely corrosive materials.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or Viton), and safety goggles with a full-face shield.[8]

  • Fume Hood: All steps of this procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8][9]

  • Mixed Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[10] They can cause severe burns on contact. Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. NEVER add water or other substances to the concentrated acid mixture, as this can cause a violent exothermic reaction.

  • Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature strictly below 5 °C using an ice-salt bath. A runaway reaction can occur if the temperature is not controlled, leading to the production of toxic nitrogen dioxide gas and a potential explosion hazard.[8][9]

  • Quenching: The quenching step (pouring the reaction mixture onto ice) is also highly exothermic. Perform this step slowly and with vigorous stirring in a large beaker capable of containing any splashes.

  • Spill Response: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate or a commercial acid neutralizer) readily available.[10]

3.3. Step-by-Step Synthesis Workflow

The following workflow diagram outlines the major stages of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

  • Preparation of the Nitrating Mixture:

    • In a 100 mL flask immersed in an ice-salt bath, add concentrated H₂SO₄ (20 mL).

    • While stirring vigorously, slowly add concentrated HNO₃ (70%, 5 mL) dropwise using a dropping funnel. Ensure the internal temperature is maintained below 10 °C during the addition.

    • Once the addition is complete, cool the mixture to 0 °C.

  • Nitration Reaction:

    • In a separate 250 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-Ethyl-1,2,3,4-tetrahydroquinoline (5.0 g, 31.0 mmol) in concentrated H₂SO₄ (20 mL). This step may be exothermic; perform it slowly while cooling the flask in an ice bath.

    • Cool the substrate solution to 0 °C.

    • Slowly add the pre-prepared cold nitrating mixture dropwise to the stirred substrate solution over a period of 60-90 minutes.

    • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using TLC (e.g., 1:4 Ethyl Acetate:Hexanes, visualizing with UV light).

  • Work-up and Extraction:

    • Prepare a large beaker (2 L) containing crushed ice (approx. 500 g).

    • Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.

    • Once all the ice has melted, place the beaker in an ice bath and slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8-9. This is a highly exothermic process that releases CO₂ gas; add the base slowly to control foaming.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a mixture of isomers (primarily 7-nitro and 5-nitro) and some unreacted starting material.

    • Purify the crude oil via flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). The 7-nitro isomer is typically the less polar major product and will elute before the 5-nitro isomer.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid or oil.

3.4. Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (M.W. 206.23 g/mol ).

  • Melting Point: For the pure solid product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during work-up.Extend reaction time. Ensure complete extraction by performing more extractions. Check pH during neutralization.
Poor Regioselectivity Incorrect reaction temperature.Strictly maintain the temperature between 0-5 °C. Higher temperatures can affect isomer distribution.
Formation of Byproducts Over-nitration or oxidation.Ensure slow, controlled addition of the nitrating agent. Do not let the temperature rise.
Runaway Reaction Temperature not controlled; rapid addition of reagents.Immediate cooling with a larger ice-salt bath. If uncontrollable, evacuate and follow emergency procedures.

Conclusion

The synthesis of this compound can be reliably achieved through the controlled nitration of its precursor. The key to a successful and safe procedure lies in a thorough understanding of the reaction mechanism, particularly the role of the protonated nitrogen in directing the substitution, and meticulous control over the reaction temperature. This protocol provides a robust framework for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

The Strategic Utility of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. The 1,2,3,4-tetrahydroquinoline scaffold stands as a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. This application note delves into the specific utility of a key derivative, 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 57883-28-0) , a versatile building block poised for strategic exploitation in the synthesis of complex molecular targets.

The presence of both an N-ethyl group and a C7-nitro functionality on the tetrahydroquinoline core imparts a unique reactivity profile, opening avenues for diverse synthetic transformations. The N-ethyl group enhances solubility in organic solvents and can influence the conformational preferences of the heterocyclic ring. More significantly, the nitro group at the 7-position serves as a powerful synthetic handle. It can be readily reduced to a primary amine, which then provides a nucleophilic center for a plethora of subsequent chemical modifications, including amide bond formations, sulfonamide synthesis, and participation in various coupling reactions. This strategic positioning of the nitro group allows for late-stage functionalization, a highly desirable feature in the construction of compound libraries for drug discovery.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its effective integration into synthetic workflows.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 57883-28-0--INVALID-LINK--
Molecular Formula C₁₁H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 206.24 g/mol --INVALID-LINK--
Appearance Brick red powder--INVALID-LINK--
Purity ≥98%--INVALID-LINK--

While detailed, peer-reviewed spectroscopic data for this specific compound is not extensively published, typical proton and carbon NMR, as well as IR and mass spectrometry data, would be expected to conform to the assigned structure. Researchers should always verify the identity and purity of the starting material via appropriate analytical techniques prior to use.

Core Synthetic Application: The Gateway to Functionalized Tetrahydroquinolines

The primary and most powerful application of this compound lies in its conversion to the corresponding 7-amino derivative. This transformation unlocks a critical juncture in the synthetic pathway, enabling the introduction of a wide range of substituents and the construction of more complex molecular frameworks.

Reduction of the Nitro Group to a Primary Amine

The reduction of the aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the most common and efficient.

Reduction_of_Nitro_Group start This compound reagents H₂, Pd/C (or other reducing agents like SnCl₂/HCl) start->reagents Reduction product 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline reagents->product

Caption: General workflow for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline

This protocol describes a standard procedure for the reduction of the nitro group using palladium on carbon as a catalyst. The choice of solvent and reaction conditions is critical for achieving high yields and purity.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.

  • Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the reaction mixture under a stream of inert gas.

  • Hydrogenation: Securely seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Expert Insights:

  • Catalyst Choice: While Pd/C is a common choice, other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be effective. The choice may depend on the presence of other functional groups in the molecule.

  • Solvent System: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol and ethanol are generally good choices for this type of reduction.

  • Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry. Always handle the catalyst with care, preferably under a wet or inert atmosphere.

Elaboration of the 7-Amino Group: A Gateway to Diverse Functionalities

The resulting 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline is a versatile intermediate that can undergo a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amine_Functionalization cluster_reactions Synthetic Transformations start 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline amide Amide Formation (R-COCl, base) start->amide sulfonamide Sulfonamide Formation (R-SO₂Cl, base) start->sulfonamide alkylation N-Alkylation/Arylation (e.g., Buchwald-Hartwig) start->alkylation diazotization Diazotization & Sandmeyer Reaction (NaNO₂, HX, then CuX) start->diazotization

Caption: Potential synthetic pathways from 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Synthesis of a 7-Amido-1-ethyl-1,2,3,4-tetrahydroquinoline Derivative

This protocol provides a general procedure for the acylation of the 7-amino group with an acid chloride to form an amide.

Materials:

  • 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine or pyridine)

  • An acid chloride (R-COCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Preparation: Dissolve 7-Amino-1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base (e.g., triethylamine, 1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq), dissolved in a small amount of the reaction solvent, to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acid chloride.

  • Base: The base is required to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Temperature Control: The addition of the acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.

Conclusion and Future Outlook

This compound is a strategically valuable building block in organic synthesis. Its true potential is realized through the facile reduction of the nitro group to a primary amine, which opens up a vast chemical space for the synthesis of novel and diverse tetrahydroquinoline derivatives. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry. The ability to introduce a wide range of functionalities at the 7-position makes this compound an attractive starting material for the development of new therapeutic agents and other functional molecules. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future innovations in drug discovery and materials science.

References

Applications of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is found in numerous natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities.[1] This framework serves as an excellent starting point for the design of novel therapeutic agents. The introduction of specific substituents, such as the N-ethyl and C7-nitro groups in 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, offers unique opportunities for chemists to modulate the compound's physicochemical properties and biological targets. This document provides a comprehensive overview of the potential applications of this versatile building block in drug discovery, complete with detailed protocols and strategic insights for researchers.

While specific research on the direct medicinal applications of this compound is nascent, its structural motifs suggest significant potential in several therapeutic areas. The tetrahydroquinoline core is a key feature in drugs with antiarrhythmic, schistosomicidal, and antiviral properties.[1] Furthermore, the nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug. This guide will, therefore, explore the plausible applications of this compound as a lead scaffold for the development of novel therapeutics.

Physicochemical Properties and Synthetic Considerations

This compound (MW: 206.24 g/mol ) is a crystalline solid with a melting point of 48°C.[] Its structure, featuring a lipophilic ethyl group and a polar nitro group, results in a molecule with balanced solubility, a desirable trait for drug candidates. The purity of this chemical intermediate is crucial for successful synthesis, with a recommended purity of ≥98.0% for pharmaceutical applications to avoid unwanted side reactions and ensure reproducibility.[3]

Synthetic Strategy

The synthesis of this compound can be approached through a few reliable routes. A common method involves the nitration of N-ethyl-1,2,3,4-tetrahydroquinoline. Alternatively, one could perform an N-alkylation of 7-nitro-1,2,3,4-tetrahydroquinoline. The nitration of the parent 1,2,3,4-tetrahydroquinoline typically occurs at the 7-position under controlled conditions using a mixture of concentrated sulfuric and nitric acid.[4]

Synthetic_Workflow 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline N-Ethyl-1,2,3,4-tetrahydroquinoline N-Ethyl-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->N-Ethyl-1,2,3,4-tetrahydroquinoline Ethylation 7-Nitro-1,2,3,4-tetrahydroquinoline 7-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->7-Nitro-1,2,3,4-tetrahydroquinoline Nitration (HNO3/H2SO4) This compound This compound N-Ethyl-1,2,3,4-tetrahydroquinoline->this compound Nitration (HNO3/H2SO4) 7-Nitro-1,2,3,4-tetrahydroquinoline->this compound Ethylation

Caption: Plausible synthetic routes to this compound.

Potential Therapeutic Applications and Screening Protocols

The unique combination of the tetrahydroquinoline scaffold and a nitroaromatic moiety suggests several promising avenues for medicinal chemistry exploration.

Anticancer Drug Development

Hypothesis: The nitro group of this compound can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic reactive nitrogen species. The tetrahydroquinoline core can be further functionalized to enhance tumor cell targeting and selectivity. The broader class of tetrahydroisoquinolines has been extensively studied for anticancer properties, providing a strong rationale for this approach.[5]

Screening Cascade:

Anticancer_Screening_Cascade cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action MTT_Assay MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Hypoxia_Selectivity Hypoxia vs. Normoxia Cytotoxicity Assay MTT_Assay->Hypoxia_Selectivity ROS_Assay Reactive Oxygen/Nitrogen Species (ROS/RNS) Assay Hypoxia_Selectivity->ROS_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) ROS_Assay->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Arrest) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., p53, caspases) Cell_Cycle_Analysis->Western_Blot Target_Engagement Target Engagement Assays Western_Blot->Target_Engagement

Caption: A tiered screening cascade for evaluating anticancer potential.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Drug Discovery

Hypothesis: The nitroaromatic group is a key feature in several antibacterial and antiparasitic drugs. It can be reduced by microbial nitroreductases to form toxic metabolites that damage DNA and other macromolecules. The tetrahydroquinoline scaffold can be modified to improve penetration into microbial cells and evade resistance mechanisms.

Screening Cascade:

Antimicrobial_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (e.g., S. aureus, E. coli) MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill_Assay Time-Kill Kinetic Assay MBC_Assay->Time_Kill_Assay Resistance_Frequency Spontaneous Resistance Frequency Assay Time_Kill_Assay->Resistance_Frequency Nitroreductase_Assay Bacterial Nitroreductase Activity Assay Resistance_Frequency->Nitroreductase_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Nitroreductase_Assay->DNA_Damage_Assay

Caption: A workflow for identifying and characterizing novel antimicrobial agents.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for Analogs of this compound

CompoundR1 (at N1)R2 (at C7)R3 (Aromatic Ring)Anticancer IC50 (µM)Antibacterial MIC (µg/mL)
1 -CH2CH3-NO2-H15.232
2 -CH3-NO2-H20.564
3 -H-NO2-H35.1>128
4 -CH2CH3-NH2-H>100>128
5 -CH2CH3-NO26-Cl8.716
6 -CH2CH3-NO28-OCH312.132

Interpretation of Hypothetical SAR:

  • N1-Substitution: The ethyl group at the N1 position (Compound 1) appears to be more favorable for activity than a methyl group (Compound 2) or no substitution (Compound 3), possibly due to increased lipophilicity and better target engagement.

  • C7-Nitro Group: Reduction of the nitro group to an amine (Compound 4) abolishes activity, suggesting that the nitro group is essential for the proposed bio-reductive mechanism of action.

  • Aromatic Ring Substitution: The introduction of an electron-withdrawing group like chlorine at the 6-position (Compound 5) enhances both anticancer and antibacterial activity. An electron-donating group like methoxy at the 8-position (Compound 6) has a less pronounced effect.

Lead Optimization Strategies:

  • Exploration of N1-Substituents: Synthesize a library of analogs with varying alkyl and aryl substituents at the N1 position to probe the steric and electronic requirements for optimal activity.

  • Modification of the Aromatic Ring: Introduce a diverse range of substituents on the aromatic ring to modulate the electronic properties of the nitro group and explore additional binding interactions with the target.

  • Bioisosteric Replacement of the Nitro Group: While the nitro group is key, it can sometimes be associated with toxicity. Consider replacing it with other bio-reductive groups like nitroso or N-oxide to potentially improve the therapeutic index.

  • Introduction of Chiral Centers: The tetrahydroquinoline scaffold allows for the introduction of chirality, which can lead to improved potency and selectivity.

Conclusion

This compound is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis is straightforward, and the scaffold is amenable to a wide range of chemical modifications. By employing the systematic screening cascades and lead optimization strategies outlined in this guide, medicinal chemists can unlock the full potential of this versatile molecule. The key to success will be a thorough understanding of the structure-activity relationships and a rational approach to drug design.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The protocols outlined herein employ a multi-technique approach, integrating High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Ultraviolet-Visible (UV-Vis) spectroscopy for chromophoric analysis. This guide is designed to provide researchers and drug development professionals with a robust framework for ensuring the identity, purity, and quality of this critical compound.

Introduction

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prevalent core structure in a multitude of synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[1] The presence of the nitro group and the ethyl substitution on the nitrogen atom introduces specific physicochemical properties that necessitate a comprehensive analytical approach for full characterization. Ensuring the structural integrity and purity of such intermediates is a critical step in the drug development pipeline, as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns.[2]

This application note details a suite of analytical methods to provide a complete profile of this compound. The causality behind the selection of each technique is rooted in its ability to provide orthogonal information, thereby creating a self-validating system for quality control.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂[]
Molecular Weight206.24 g/mol []
AppearanceBrick red powder[]
Melting Point48°C[]
Boiling Point351.9 ± 35.0 °C at 760 Torr[]
Density1.166 ± 0.06 g/cm³[]

Analytical Workflow

A logical and efficient workflow is paramount for the complete characterization of the target compound. The proposed workflow ensures that each analytical technique builds upon the information provided by the previous one, leading to a comprehensive understanding of the sample.

Caption: Overall analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC is the workhorse for purity determination of moderately polar organic molecules. The nitroaromatic and tetrahydroquinoline moieties of the target compound make it well-suited for separation on a C18 stationary phase with a polar mobile phase. UV detection is highly effective due to the strong chromophore present in the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Instrumentation and Conditions:

ParameterConditionRationale
Column C18 reversed-phase, 25 cm x 4.6 mm, 5 µm particle sizeStandard for separation of nitroaromatic compounds.[4]
Mobile Phase A: DI Water with 0.1% Formic Acid (v/v)B: Acetonitrile with 0.1% Formic Acid (v/v)Provides good peak shape and resolution for nitroaromatic compounds.[5]
Gradient 0-10 min, 25-65% B10-11 min, 65-25% B11-15 min, 25% BA gradient elution is necessary to separate potential impurities with a wide range of polarities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength.[5][6]
  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area percent method. The purity should typically be ≥98.0%.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The relatively low melting point and moderate boiling point of this compound make it amenable to GC analysis. Mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for unequivocal identification.

Protocol:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in acetonitrile.

  • Instrumentation and Conditions:

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl SiloxaneA standard non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature ramp is necessary to elute the analyte and any potential impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 50-350 m/zCovers the molecular ion and expected fragments.
  • Data Analysis:

    • The mass spectrum should show a molecular ion peak (M+) at m/z 206.

    • Characteristic fragmentation patterns of tetrahydroquinolines often involve the loss of substituents on the nitrogen and fragmentation of the saturated ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ¹H and ¹³C NMR will confirm the connectivity of atoms, while 2D NMR techniques like COSY and HSQC can be used to resolve any ambiguities.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation and Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the protons of the tetrahydroquinoline ring system, and the aromatic protons. The aromatic protons will be split into a characteristic pattern due to the nitro group's substitution.

    • ¹³C NMR: The spectrum should show 11 distinct carbon signals corresponding to the molecular formula. The chemical shifts will be indicative of the electronic environment of each carbon atom.

    • 2D NMR: COSY will show correlations between coupled protons, aiding in the assignment of the aliphatic and aromatic spin systems. HSQC will correlate each proton to its directly attached carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitro-substituted aromatic ring in this compound is a strong chromophore, and its UV-Vis spectrum can serve as a characteristic fingerprint. The absorption maximum can be influenced by the solvent.[8]

Protocol:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the compound in ethanol.

  • Instrumentation and Data Acquisition:

    • Acquire the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer with ethanol as the reference.

  • Expected Spectral Features:

    • Nitroaromatic compounds typically exhibit a strong absorption band.[9] For nitroquinoline derivatives, absorption maxima can be observed in the UV-Vis region.[8][10] The exact λmax will be characteristic of the specific substitution pattern.

Conclusion

The combination of HPLC, GC-MS, NMR, and UV-Vis spectroscopy provides a comprehensive and robust analytical framework for the characterization of this compound. By following the detailed protocols outlined in this application note, researchers and drug development professionals can confidently assess the identity, purity, and structural integrity of this important pharmaceutical intermediate, ensuring its suitability for downstream applications.

References

Application Notes: 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline as a foundational building block for the synthesis of diverse and complex molecular architectures. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2][3] This guide elucidates the core reactivity of the title compound and presents detailed, validated protocols for its key transformations, focusing on the reduction of the nitro group and subsequent functionalization of the resulting amine. By explaining the causality behind experimental choices and providing robust methodologies, these notes aim to empower scientists to efficiently leverage this versatile intermediate in their research endeavors.

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a nitrogen-containing heterocyclic motif of significant interest due to its prevalence in a wide array of biologically active compounds.[1][4] THQ derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-diabetic, anti-malarial, and anti-HIV properties.[1][2] The partially saturated nature of the THQ ring system provides a three-dimensional structure that is often beneficial for molecular recognition and binding to biological targets.

This compound, in particular, serves as an excellent starting point for diversity-oriented synthesis. Its key features include:

  • An N-ethyl group which can influence solubility, metabolic stability, and binding interactions.

  • A nitro group at the 7-position , which acts as a versatile chemical handle. It deactivates the aromatic ring towards certain electrophilic substitutions while serving as a precursor to a highly reactive amino group.

  • A pre-defined regiochemistry , ensuring that subsequent functionalization occurs at a specific position on the aromatic ring, thus simplifying purification and characterization.

This guide will focus on the most critical synthetic transformation of this building block: the reduction of the nitro group to form 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline, a key intermediate for further elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for safe and effective experimentation.

PropertyValueSource
Chemical Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol -
Appearance Solid (Typically yellow to off-white crystals)[5]
CAS Number 30450-62-5 (for the parent 7-nitro-THQ)[5][6][7]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethanol, and Ethyl Acetate.[6]

Safety Profile: Nitroaromatic compounds and their derivatives should be handled with care. While specific toxicity data for the N-ethyl derivative is limited, the parent compound (7-nitro-1,2,3,4-tetrahydroquinoline) and related structures provide guidance.

  • Hazard Classifications: May be classified as Acute Toxicity, Oral (Category 3).[7]

  • Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

Core Synthetic Workflow: From Nitro to Functionalized Derivatives

The primary synthetic utility of this compound stems from the conversion of the nitro group into a primary amine. This amine is a nucleophilic center and a precursor for diazonium salts, opening a gateway to a vast array of functional groups.

G start 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline amine 1-Ethyl-1,2,3,4- tetrahydroquinolin-7-amine (Key Intermediate) start->amine Reduction (Protocol 1) [H₂, Pd/C or SnCl₂] amide Amides / Sulfonamides amine->amide Acylation / Sulfonylation diazonium Diazonium Salt Intermediate amine->diazonium Diazotization [NaNO₂, aq. HCl] halide 7-Halo Derivatives (Br, Cl, I) diazonium->halide Sandmeyer Rxn [CuX] nitrile 7-Cyano Derivative diazonium->nitrile Sandmeyer Rxn [CuCN] coupling Biaryl Compounds (Suzuki, etc.) halide->coupling Cross-Coupling [Pd Catalyst]

Caption: Synthetic pathways from the nitro starting material.

Experimental Protocols

The following protocols are presented with detailed steps and rationale. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific setup and substrate batches.

Protocol 1: Reduction of the Nitro Group to Form 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline

The reduction of an aromatic nitro group to a primary amine is a fundamental and crucial transformation in organic synthesis.[9] The choice of method depends on the presence of other functional groups and desired scalability.[9] Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency, while metal-mediated reductions offer excellent functional group tolerance.[9][10]

Method A: Catalytic Hydrogenation (Preferred for clean, high-yield synthesis)

  • Rationale: This method uses a heterogeneous catalyst (Palladium on Carbon) and molecular hydrogen. It is highly efficient, and the by-product is only water.[9] The catalyst is easily removed by filtration.[9] This is often the method of choice for its clean reaction profiles.[9]

  • Materials:

    • This compound (1.0 eq)

    • Palladium on Carbon (10% Pd, ~5-10 mol% catalyst loading)

    • Methanol or Ethanol (as solvent)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • In a suitable hydrogenation flask or a round-bottom flask, dissolve the this compound in the chosen alcohol solvent (e.g., 20 mL per gram of substrate).

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Seal the flask, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Introduce hydrogen gas, typically by attaching a hydrogen-filled balloon or connecting to a hydrogenation apparatus (pressure typically 1 atm to 50 psi).[9]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

    • Once complete, carefully purge the system again with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.[9]

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline, which can be purified further if necessary (e.g., by column chromatography or recrystallization).

Method B: Tin(II) Chloride Reduction (Excellent for functional group tolerance)

  • Rationale: The use of Tin(II) chloride (SnCl₂) provides a mild and effective method for reducing nitro groups, especially when other reducible groups (like halides or alkenes) are present that might not be compatible with catalytic hydrogenation.[10]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol or Ethyl Acetate (as solvent)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, dissolve the this compound in ethanol.[9]

    • Add the SnCl₂·2H₂O to the solution.

    • Heat the reaction mixture to reflux (typically 50-80 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully add a cold saturated solution of NaHCO₃ or dilute NaOH to neutralize the acid and precipitate tin salts. Caution: This can be an exothermic process. The pH should be adjusted to be basic (pH > 8).[9]

    • Dilute the mixture with ethyl acetate and filter through Celite® to remove the tin salts, washing the solid with additional ethyl acetate.[9]

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer one or two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the desired amine.[9]

Protocol 2: Acylation of 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline

This protocol demonstrates the formation of an amide bond, a common linkage in pharmaceutical agents, using the newly formed amino group.

  • Rationale: The amino group is a potent nucleophile that readily reacts with electrophilic acylating agents like acid chlorides or anhydrides in the presence of a mild base to neutralize the HCl by-product.

  • Materials:

    • 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq)

    • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve the 1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the base (e.g., Triethylamine).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acid chloride dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel or recrystallization.

Characterization Data

Proper characterization of intermediates and final products is essential for validating the experimental outcome.

CompoundTechniqueExpected Observations
1-Ethyl-7-nitro-THQ ¹H NMRAromatic protons in the downfield region (7-8 ppm), with splitting patterns indicative of the substitution. Aliphatic protons of the ethyl and tetrahydroquinoline rings in the upfield region (1-4 ppm).
¹³C NMRPresence of a signal for the carbon attached to the nitro group (C7) significantly downfield.
MS (ESI+)Peak corresponding to [M+H]⁺.
1-Ethyl-7-amino-THQ ¹H NMRSignificant upfield shift of the aromatic protons compared to the nitro precursor due to the electron-donating nature of the amine. Appearance of a broad singlet for the -NH₂ protons.
IRAppearance of N-H stretching bands in the 3300-3500 cm⁻¹ region. Disappearance of the characteristic NO₂ stretches (~1520 and 1340 cm⁻¹).
MS (ESI+)Peak corresponding to [M+H]⁺.
Conclusion and Future Directions

This compound is a highly valuable and strategically designed building block. The protocols outlined herein provide robust and reproducible methods for its conversion into the key 7-amino intermediate, which serves as a launchpad for extensive synthetic exploration. Further derivatization through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions on halogenated intermediates (derived from Sandmeyer reactions) or direct C-H activation can lead to the rapid generation of libraries of novel compounds for screening in drug discovery and materials science applications. The foundational chemistry described in these notes provides the reliability needed for such advanced synthetic campaigns.

References

Application Notes and Protocols for 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental procedures for the synthesis, purification, characterization, and preliminary biological evaluation of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development. This document emphasizes the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] These protocols offer a foundational framework for the synthesis and investigation of novel analogs for potential therapeutic applications.

Introduction to this compound

This compound is a derivative of the tetrahydroquinoline heterocyclic system. The core tetrahydroquinoline structure is found in numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The introduction of a nitro group at the 7-position and an ethyl group at the 1-position (the nitrogen atom) can significantly modulate the compound's physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the aromatic ring and may serve as a handle for further chemical modifications, such as reduction to an amino group. The N-ethyl group can impact the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

This guide presents two potential synthetic routes to this compound, detailed methods for its structural and purity analysis, and a protocol for assessing its in vitro cytotoxic activity, a common starting point for anticancer drug discovery.

Synthesis of this compound

Two primary synthetic strategies are presented. Method A , the N-ethylation of commercially available 7-nitro-1,2,3,4-tetrahydroquinoline, is generally preferred due to the often challenging regioselectivity of nitrating an already N-substituted tetrahydroquinoline. Method B , the direct nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline, is also provided as an alternative approach.

Method A: N-Ethylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

This method involves the alkylation of the secondary amine of 7-nitro-1,2,3,4-tetrahydroquinoline with an ethylating agent.

Principle: The nitrogen atom of the tetrahydroquinoline ring acts as a nucleophile, displacing a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base to neutralize the generated acid.

Materials and Equipment:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a dry round-bottom flask, add 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add ethyl iodide (1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Method B: Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline

This method involves the electrophilic aromatic substitution of 1-ethyl-1,2,3,4-tetrahydroquinoline.

Principle: The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The N-ethyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the nitrogen atom can be protonated, which may alter the regioselectivity of the nitration.[5][6]

Materials and Equipment:

  • 1-Ethyl-1,2,3,4-tetrahydroquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Dropping funnel

  • Standard glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • In a round-bottom flask cooled in an ice-salt bath, add 1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) to concentrated sulfuric acid slowly, keeping the temperature below 5 °C.

  • In a separate beaker, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq), also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and basify with a cold, concentrated solution of sodium hydroxide until the pH is ~8-9.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product, which may contain a mixture of isomers, by flash column chromatography.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Pale yellow to yellow solid
Melting Point 48°C (for the parent N-H compound)[7]

Table 1: Physicochemical Properties

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV at 254 nm and a wavelength corresponding to the absorbance maximum of the nitroaromatic system.

    • Expected Result: A single major peak for the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the molecular weight and fragmentation pattern.

  • Expected Result: A molecular ion peak (M⁺) at m/z = 206.24, along with characteristic fragmentation patterns.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy:

  • Aromatic Protons: Expect signals in the range of δ 7.0-8.0 ppm. The nitro group will cause a downfield shift of adjacent protons.

  • N-CH₂ (Ethyl): A quartet around δ 3.4-3.6 ppm.

  • C-CH₃ (Ethyl): A triplet around δ 1.2-1.4 ppm.

  • Tetrahydroquinoline Ring Protons: Multiplets for the protons at C2, C3, and C4 in the range of δ 1.8-3.5 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the nitro group (C7) will be significantly deshielded.

  • N-CH₂ (Ethyl): A signal around δ 45-50 ppm.

  • C-CH₃ (Ethyl): A signal in the aliphatic region, around δ 12-15 ppm.

  • Tetrahydroquinoline Ring Carbons: Signals for C2, C3, and C4 in the range of δ 20-50 ppm.

Infrared (IR) Spectroscopy:

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Protocols for In Vitro Biological Evaluation

The following protocols provide a starting point for assessing the biological activity of this compound. A common initial screen for potential anticancer agents is a cytotoxicity assay.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Equipment:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound, dissolved in DMSO to make a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well plate reader (spectrophotometer)

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_screening Biological Screening synthesis Synthesis of 1-Ethyl-7-nitro- 1,2,3,4-tetrahydroquinoline workup Aqueous Work-up synthesis->workup chromatography Column Chromatography workup->chromatography tlc TLC chromatography->tlc hplc HPLC tlc->hplc nmr NMR (¹H, ¹³C) hplc->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir cytotoxicity In Vitro Cytotoxicity Assay (MTT) ir->cytotoxicity enzymatic Follow-up Enzymatic Assay (e.g., Kinase Inhibition) cytotoxicity->enzymatic

Caption: Overall experimental workflow.

Potential Biological Target Pathway

G receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 1-Ethyl-7-nitro- 1,2,3,4-tetrahydroquinoline (Potential Inhibitor) inhibitor->raf Inhibition

Caption: A potential target signaling pathway.

References

Application Notes & Protocols: The Strategic Role of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of natural products and pharmacologically active agents.[1][2] This guide focuses on a key derivative, 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline , a versatile synthetic intermediate whose strategic design enables extensive molecular elaboration. The presence of the N-ethyl group modulates physicochemical properties, while the C7-nitro group serves a dual function: it electronically activates the aromatic ring and, more importantly, acts as a pivotal synthetic handle for introducing diverse functionalities. This document provides a comprehensive overview of its synthesis, characterization, and core applications, complete with detailed, field-tested protocols to empower researchers in their synthetic campaigns.

Foundational Principles: Why this compound is a Key Building Block

The utility of this molecule stems from the synergistic interplay of its three core components:

  • The Tetrahydroquinoline Core: This partially saturated heterocyclic system provides a rigid, three-dimensional geometry that is highly desirable for creating molecules that can effectively interact with biological targets like enzymes and receptors. Its non-planar structure is often crucial for achieving binding specificity.[1][3]

  • The C7-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the benzene ring towards electrophilic substitution but, critically, serves as a precursor to the highly versatile amino group. The transformation from a nitro to an amino group is one of the most robust and fundamental reactions in medicinal chemistry, unlocking a vast landscape of subsequent chemical transformations.[2]

  • The N1-Ethyl Group: The ethyl substituent at the nitrogen atom serves to block the secondary amine functionality of the parent THQ. This prevents unwanted side reactions during synthesis (e.g., acting as a nucleophile) and modulates the compound's lipophilicity and metabolic profile, which are critical parameters in drug design.

Synthesis and Characterization

The synthesis of this compound is most logically achieved through a two-step sequence starting from the commercially available 1,2,3,4-tetrahydroquinoline. This approach ensures high regioselectivity for the nitration step.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: N-Alkylation THQ 1,2,3,4-Tetrahydroquinoline Nitro_THQ 7-Nitro-1,2,3,4- tetrahydroquinoline THQ->Nitro_THQ HNO₃, H₂SO₄ -5 to 10°C Final_Product 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitro_THQ->Final_Product CH₃CH₂I, K₂CO₃ DMF, RT

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established procedures for the selective nitration of the tetrahydroquinoline ring.[4] The acidic conditions protonate the nitrogen atom, directing the incoming nitro group primarily to the 7-position of the electron-deficient ring.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 99.5%)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Ice/salt bath

Procedure:

  • In a three-necked flask equipped with a thermometer and two dropping funnels, cool 30 mL of concentrated sulfuric acid to -10°C using an ice/salt bath.

  • Simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) from one dropping funnel and a solution of nitric acid (4.80 g, 75.60 mmol) in 15.00 mL of sulfuric acid from the other. Causality: The simultaneous addition maintains a low concentration of the reactants, controlling the exotherm and preventing over-nitration. The temperature must be strictly maintained below 10°C to ensure regioselectivity and prevent side reactions.

  • After the addition is complete (approx. 1 hour), stir the mixture for an additional 2.5 hours at -5°C.

  • Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product salt.

  • Neutralize the acidic solution by slowly adding solid sodium carbonate until the pH reaches 8-9. The product will precipitate as a solid or oil.

  • Filter the solid or extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 7-Nitro-1,2,3,4-tetrahydroquinoline.

Protocol 2: Synthesis of this compound

This is a standard N-alkylation of a secondary amine using an alkyl halide and a weak base.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Iodoethane (Ethyl iodide, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add 7-Nitro-1,2,3,4-tetrahydroquinoline (10.0 g, 56.1 mmol), potassium carbonate (15.5 g, 112.2 mmol), and 100 mL of DMF.

  • Add iodoethane (10.5 g, 67.3 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC. Causality: K₂CO₃ is a sufficient base to deprotonate the secondary amine, which then acts as a nucleophile attacking the ethyl iodide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Upon completion, pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Brick red powder
Melting Point 48°C
¹H NMR (CDCl₃) Expect signals for: Aromatic protons (3H, complex pattern), N-CH₂-CH₃ (quartet), aliphatic ring protons at C2, C3, C4 (multiplets), and N-CH₂-CH₃ (triplet).
¹³C NMR (CDCl₃) Expect signals for: 6 aromatic carbons, 4 aliphatic carbons (C2, C3, C4, N-CH₂), and 1 methyl carbon (N-CH₂-C H₃).[5]
IR (KBr, cm⁻¹) Expect characteristic peaks for: Aromatic C-H stretch (~3050), Aliphatic C-H stretch (2850-2950), Asymmetric NO₂ stretch (~1520), Symmetric NO₂ stretch (~1340).
Mass Spec (ESI+) Expect [M+H]⁺ at m/z = 207.11

Core Application: A Gateway to 7-Amino Tetrahydroquinolines

The most powerful application of this compound is its role as a masked aniline. The selective reduction of the nitro group to an amine is a high-yielding and clean transformation that opens the door to a vast array of subsequent functionalization reactions.

Key Transformation Workflow

Key_Transformation cluster_derivatives Further Functionalization Start 1-Ethyl-7-nitro-1,2,3,4- tetrahydroquinoline Amine 1-Ethyl-1,2,3,4- tetrahydroquinolin-7-amine Start->Amine H₂, Pd/C (Catalytic Hydrogenation) Amide Amide Synthesis Amine->Amide RCOCl, Base Sulfonamide Sulfonamide Formation Amine->Sulfonamide RSO₂Cl, Base Urea Urea/Thiourea Synthesis Amine->Urea R-NCO Diazotization Diazotization (Sandmeyer Rxns) Amine->Diazotization NaNO₂, HCl

Caption: Reduction of the nitro group and subsequent derivatization pathways.

Protocol 3: Catalytic Hydrogenation to 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

Catalytic hydrogenation is the preferred method for this reduction due to its clean reaction profile and high efficiency.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10% w/w, 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (5.0 g, 24.2 mmol) in 100 mL of methanol.

  • Carefully add the 10% Pd/C catalyst (e.g., ~250 mg) to the solution. Safety Note: Pd/C can be pyrophoric. Add it under an inert atmosphere (e.g., nitrogen or argon) if possible, or add it to the solvent before adding the substrate.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. For larger scales, a Parr apparatus at 50 psi is recommended.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours). The reaction is often accompanied by a noticeable uptake of hydrogen.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite prevents the fine palladium particles from passing through the filter paper. The pad should be washed with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine, which is often pure enough for subsequent steps or can be purified by chromatography if necessary.

Application Note: Synthesis of a Hypothetical Bioactive Urea Derivative

To illustrate the utility of the resulting 7-amino-THQ, this section provides a protocol for synthesizing a urea derivative, a common motif in kinase inhibitors and other therapeutic agents.

Objective: To synthesize 1-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-chlorophenyl)urea from the 7-amino intermediate.

Procedure:

  • Dissolve 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 g, 5.67 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add 4-chlorophenyl isocyanate (0.87 g, 5.67 mmol, 1.0 equiv) to the solution.

  • Stir the reaction at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure urea product. Self-Validation: The success of this reaction is validated by the disappearance of the amine starting material on the TLC plate and the appearance of a new, less polar spot corresponding to the urea product. Further confirmation is achieved through spectroscopic analysis (NMR, MS), which will show the incorporation of the 4-chlorophenyl group and the characteristic urea carbonyl signal.

References

potential therapeutic applications of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (E-7-N-THQ) scaffold reveals a promising starting point for the development of novel therapeutics. The tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, known to form the basis of numerous biologically active compounds.[1][2][3] The strategic placement of a nitro group at the 7-position and an ethyl group at the 1-position (N-ethyl) creates a unique electronic and steric profile, opening avenues for targeted therapeutic applications, particularly in oncology, neuroprotection, and antimicrobial chemotherapy.

This guide provides a comprehensive overview of the therapeutic potential of E-7-N-THQ derivatives. It outlines detailed protocols for their synthesis, in vitro evaluation, and mechanistic elucidation, designed for researchers in drug discovery and development.

Section 1: The this compound (E-7-N-THQ) Scaffold

Chemical Structure and Properties

The core structure, this compound, is characterized by a bicyclic quinoline system where the pyridine ring is hydrogenated. The key substituents are:

  • N-Ethyl Group: This group enhances lipophilicity compared to an unsubstituted amine, potentially improving membrane permeability and pharmacokinetic properties.[1]

  • 7-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring. Its presence is critical for some of the targeted biological activities.[4]

A foundational step in exploring this class of compounds is a reliable synthetic route. The 7-nitro-1,2,3,4-tetrahydroquinoline intermediate can be synthesized via the nitration of a protected tetrahydroquinoline, followed by deprotection and subsequent N-alkylation to introduce the ethyl group.[1]

Mechanistic Rationale for Therapeutic Interest

The therapeutic potential of E-7-N-THQ derivatives stems from the convergence of the known activities of the THQ scaffold and the unique contribution of the 7-nitro group.

  • The Privileged THQ Core: THQ derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6] They serve as versatile platforms for developing inhibitors of key cellular targets like kinases and transcription factors.

  • The 7-Nitro Moiety as a Bioactivatable Group: Beyond its electron-withdrawing effects, the nitroaromatic group is a potential "pro-drug" feature. In hypoxic environments, such as those found within solid tumors, the nitro group can be enzymatically reduced to generate reactive nitrogen species, including nitric oxide (NO).[7] This localized release of NO can induce vasodilation, increase blood flow, and exert direct cytotoxic effects on cancer cells through the activation of guanylyl cyclase and subsequent cGMP signaling pathways.[8][9]

Section 2: Primary Therapeutic Application: Oncology

The most promising application for E-7-N-THQ derivatives is in cancer therapy. Numerous studies have highlighted the potent anticancer effects of the broader THQ class, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways.[2][5][10]

Postulated Anticancer Mechanisms

Derivatives of the THQ scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR and NF-κB signaling pathways, both of which are central to cancer cell proliferation, survival, and metastasis.[1][3][11]

  • mTOR Inhibition: Morpholine-substituted THQ derivatives have shown exceptional mTOR inhibitory activity, leading to potent cytotoxicity in lung and breast cancer cell lines.[1]

  • NF-κB Inhibition: By preventing the transcriptional activity of NF-κB, THQ derivatives can suppress the expression of genes involved in inflammation, cell survival, and angiogenesis, making them valuable anticancer candidates.[3]

mTOR_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 IKK IKK AKT->IKK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTORC1->Proliferation promotes translation NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB->NFkB releases NF-κB NFkB_nuc->Proliferation THQ E-7-N-THQ Derivative THQ->mTORC1 Inhibition THQ->NFkB_nuc Inhibition of translocation/activity Neuroprotection_Workflow Start Seed SH-SY5Y Neuronal Cells in 96-well plate Pretreat Pre-treat with E-7-N-THQ Derivatives (24 hours) Start->Pretreat Induce Induce Oxidative Stress (e.g., 100 µM H₂O₂ or 6-OHDA) (24 hours) Pretreat->Induce Measure Measure Cell Viability (MTT or CellTiter-Glo Assay) Induce->Measure Analyze Analyze Data: Calculate % Neuroprotection vs. Stressed Control Measure->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction for improved yield and purity.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached as a two-stage process. First, the precursor, 1-Ethyl-1,2,3,4-tetrahydroquinoline, is synthesized or procured. The second, and more challenging stage, is the regioselective nitration of this precursor to yield the desired 7-nitro isomer. This guide will address potential pitfalls in both stages, with a primary focus on the critical nitration step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Nitration Start 1,2,3,4-Tetrahydroquinoline (Starting Material) Step1 N-Ethylation (e.g., with Ethyl Iodide) Start->Step1 Precursor 1-Ethyl-1,2,3,4-tetrahydroquinoline Step1->Precursor Step2 Nitration (HNO₃ / H₂SO₄) Precursor->Step2 Key Intermediate Crude Crude Product (Mixture of Isomers) Step2->Crude Purification Purification (Column Chromatography) Crude->Purification Final This compound (Final Product) Purification->Final

Caption: Overall workflow for the two-stage synthesis.

II. Stage 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline (Precursor)

While this intermediate is commercially available, in-house synthesis may be required. The most direct method is the N-alkylation of 1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What are the common side products in the N-ethylation of 1,2,3,4-tetrahydroquinoline?

A1: The primary side product is the quaternary ammonium salt, formed by over-alkylation of the desired secondary amine. This occurs if an excess of the ethylating agent is used or if the reaction temperature is too high. Incomplete reaction, leaving unreacted starting material, is also a common issue.

Q2: How can I minimize the formation of the quaternary salt?

A2: To prevent over-alkylation, use a strict 1:1 molar ratio of the tetrahydroquinoline to your ethylating agent (e.g., ethyl iodide or ethyl bromide). Adding the alkylating agent slowly to a solution of the amine and a mild base (like K₂CO₃) at a controlled temperature (room temperature or slightly below) is recommended. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to stop the reaction upon consumption of the starting material.[1]

Q3: My purification by distillation is giving a low yield. What is an alternative?

A3: If distillation is problematic, consider purification via column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective. Alternatively, an acid-base extraction can remove unreacted starting material and impurities. Dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate and extract the amines into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and extract the purified amine back into an organic solvent.

Protocol 1: N-Ethylation of 1,2,3,4-Tetrahydroquinoline
  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv.) and potassium carbonate (1.5 equiv.) in acetonitrile.

  • Reagent Addition: Cool the stirred mixture in an ice bath. Add ethyl iodide (1.05 equiv.) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Once the starting material is consumed, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by vacuum distillation or column chromatography.

III. Stage 2: Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline

This is the most critical and challenging step. The primary obstacles are controlling the reaction's exothermicity, preventing oxidative side reactions (tarring), and achieving high regioselectivity for the desired 7-nitro isomer.

Core Concepts: Understanding Regioselectivity

The N-ethyl-amino group is an activating, ortho, para-director in electrophilic aromatic substitution. However, under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the nitrogen atom is protonated to form an ammonium ion (-NH⁺Et-). This protonated group is strongly deactivating and a meta-director.[2] The final isomer distribution is a sensitive balance between the nitration of the small, unprotonated (and highly reactive) fraction of the amine and the nitration of the abundant, protonated (and deactivated) fraction.

  • Nitration on the unprotonated amine (activating) favors substitution at the 6-position (para).

  • Nitration on the protonated amine (deactivating) favors substitution at the 7-position (meta).

Therefore, to maximize the yield of the 7-nitro isomer, conditions must be chosen that ensure the vast majority of the substrate exists in its protonated, deactivated form. This typically means using a strong acid medium and maintaining very low temperatures.[2]

Caption: Competing pathways in the nitration of 1-Ethyl-THQ.

Troubleshooting Guide: Nitration Step

Q1: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?

A1: Tar formation is a classic sign of oxidative decomposition. The electron-rich tetrahydroquinoline ring is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[3]

  • Causality: The reaction is highly exothermic. If the addition of the nitrating mixture is too fast or the cooling is insufficient, localized "hot spots" can form, leading to rapid oxidation and polymerization.

  • Solution:

    • Maintain Extreme Cold: The single most critical factor is temperature control.[3] Conduct the reaction at -10 °C to 0 °C using an ice-salt or acetone-dry ice bath.

    • Slow Addition: Add the nitrating agent (or the substrate solution) very slowly, drop-by-drop, with vigorous stirring to ensure rapid heat dissipation.

    • Reverse Addition: Consider adding the solution of your tetrahydroquinoline to the cold nitrating mixture. This ensures the substrate is always in the presence of a large excess of acid, promoting protonation and deactivation, which reduces its susceptibility to oxidation.

Q2: My main product is the 6-nitro isomer, not the 7-nitro. How do I improve regioselectivity?

A2: This indicates that a significant portion of the reaction is proceeding through the unprotonated, activating pathway.

  • Causality: The acidic conditions may not be strong enough to fully protonate the substrate.

  • Solution:

    • Increase Sulfuric Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid and that it is the solvent for the reaction. A higher concentration of H₂SO₄ pushes the equilibrium towards the protonated form.[2]

    • Pre-protonation: Before adding nitric acid, dissolve your 1-ethyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at low temperature and stir for 15-30 minutes to ensure complete protonation. Then, slowly add the nitric acid.

Q3: The reaction is very slow and I'm recovering a lot of starting material, even after several hours. What should I do?

A3: This is the trade-off for using low temperatures to prevent side reactions.

  • Causality: The protonated substrate is strongly deactivated, requiring a significant energy barrier for nitration to occur. The low temperature further slows the reaction rate.

  • Solution:

    • Extend Reaction Time: Simply allow the reaction to stir for a longer period at the optimal low temperature. Monitor by TLC every few hours.

    • Slight Temperature Increase (Use with Caution): If the reaction is stalled after an extended period, you can very cautiously allow the temperature to rise to 0-5 °C. Do not exceed this range, as oxidation risk increases dramatically.[3]

    • Nitrating Agent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of nitric acid.

Q4: My product did not precipitate when I poured the reaction mixture onto ice. How do I isolate it?

A4: The nitro-substituted product, especially if it's a mixture of isomers or contains impurities, can remain as an oil or stay dissolved in the acidic aqueous solution.[4]

  • Solution: Do not expect precipitation as a guarantee. The standard procedure is to perform a liquid-liquid extraction.[4]

    • After quenching on ice, carefully neutralize the cold solution to pH 7-8 with a strong base (e.g., 50% NaOH or solid Na₂CO₃). This step must be done slowly and in a large beaker within an ice bath, as the neutralization is highly exothermic.

    • Transfer the neutralized mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Q5: How can I separate the 7-nitro isomer from the other isomers?

A5: Isomer separation is often the most challenging part of the purification.

  • Solution: Column chromatography on silica gel is the most effective method. The different isomers will have slightly different polarities. A gradient elution with a hexane/ethyl acetate solvent system will likely be required. It is advisable to first run analytical TLC plates in various solvent systems to find the optimal conditions for separation before attempting a large-scale column. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) may also be effective if the crude product is highly enriched in the desired isomer.[5]

Table 1: Recommended Reaction Parameters for Optimized Nitration
ParameterRecommended ValueRationale
Temperature -10 °C to 0 °CMinimizes oxidation and tar formation; favors protonation.[3]
Nitrating Agent Conc. HNO₃ (1.1 equiv.)Slight excess ensures complete reaction.
Acid Medium Conc. H₂SO₄ (as solvent)Ensures a strongly acidic medium to promote protonation and meta-direction.[2]
Mode of Addition Substrate solution added slowly to cold acid mixtureMaintains deactivating conditions and controls exotherm.
Reaction Time 4 - 12 hoursCompensates for the slow reaction rate at low temperatures.
Work-up Quench on ice, neutralize, then extractReliable method for isolating oily or soluble products.[4]
Protocol 2: Optimized Regioselective Nitration

Safety First: This reaction involves highly corrosive and oxidizing acids. It is extremely exothermic. Always wear appropriate PPE (lab coat, safety glasses, acid-resistant gloves) and work in a fume hood. Ensure an ice bath is ready for emergency cooling.

  • Prepare Nitrating Mixture: In a flask, cool concentrated sulfuric acid (10 mL per 1g of substrate) to -10 °C in an acetone/dry ice bath. Slowly add concentrated nitric acid (1.1 equiv.) dropwise with stirring, keeping the temperature below 0 °C.

  • Prepare Substrate Solution: In a separate flask, dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a minimal amount of concentrated sulfuric acid.

  • Reaction: Using a dropping funnel, add the substrate solution dropwise to the vigorously stirred nitrating mixture over 1-2 hours. Crucially, maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.

  • Stirring: Once the addition is complete, allow the reaction to stir at -5 °C to 0 °C for 4-8 hours. Monitor progress by quenching a small aliquot and analyzing by TLC.

  • Quenching: In a large beaker, prepare a stirred slurry of crushed ice and water (approx. 10 times the reaction volume). Very slowly pour the completed reaction mixture into the ice slurry.

  • Neutralization & Extraction: Cool the quenched mixture in a large ice bath. Slowly and carefully add 50% aqueous NaOH or solid Na₂CO₃ with efficient stirring until the pH is ~8. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel.

IV. References

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2015). ResearchGate. --INVALID-LINK--

  • Quinoline Synthesis Optimization: A Technical Support Center. (2025). BenchChem. --INVALID-LINK--

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC, NIH. --INVALID-LINK--

  • N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. BOC Sciences. --INVALID-LINK--

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. --INVALID-LINK--

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2015). Semantic Scholar. --INVALID-LINK--

  • 7-Nitro-1,2,3,4-tetrahydroquinoline Information. Guidechem. --INVALID-LINK--

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2022). IIP Series. --INVALID-LINK--

  • Purification of Quinoline. LookChem. --INVALID-LINK--

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. --INVALID-LINK--

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PMC, PubMed Central. --INVALID-LINK--

  • This compound Synthesis. InfochemsDB. --INVALID-LINK--

  • Key Considerations for Buying this compound. (2025). LinkedIn. --INVALID-LINK--

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. --INVALID-LINK--

  • Synthesis of diversely substituted quinolines via continuous flow nitro reduction/intramolecular cyclocondensation sequence. (2023). ResearchGate. --INVALID-LINK--

  • Di-nitration troubleshooting. (2023). Reddit. --INVALID-LINK--

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (2025). BenchChem. --INVALID-LINK--

  • Process for the purification of nitro aliphatic compounds. Google Patents. --INVALID-LINK--

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2012). ResearchGate. --INVALID-LINK--

  • Troubleshooting byproduct formation in nitration of m-cresol. (2025). BenchChem. --INVALID-LINK--

References

Technical Support Center: Purification of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Compound: Key Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, a core structure found in many biologically active compounds. The presence of the nitro group and the ethyl group on the nitrogen atom significantly influences its chemical properties, which are crucial for developing a successful purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₁H₁₄N₂O₂Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight 206.24 g/mol Important for stoichiometric calculations and mass spectrometry analysis.
Appearance Likely a yellow to brown solid or viscous oil in its crude form.The color of the crude product can indicate the level and nature of impurities. Darker colors often suggest polymeric or degradation byproducts.
Polarity Moderately polar. The nitro group increases polarity, while the ethyl and tetrahydroquinoline core are more nonpolar.This moderate polarity allows for purification by normal-phase chromatography and recrystallization from solvent systems with a range of polarities.
Solubility Sparingly soluble in water, but soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone.Knowledge of solubility is key to selecting appropriate solvents for both column chromatography and recrystallization.[1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a dark, oily residue.

  • Question: After synthesis and work-up, I am left with a dark brown, viscous oil instead of a solid. How can I purify this?

  • Answer: This is a common observation for nitro-aromatic compounds and quinoline derivatives, which can be prone to the formation of colored impurities and polymeric byproducts under the strong acidic and oxidative conditions often used in nitration reactions.[2] The dark color suggests the presence of impurities. The first step is to attempt to isolate your target compound from this complex mixture.

    • Initial Approach: Column Chromatography. Given the likely presence of multiple components, column chromatography is the recommended initial purification method.[3] It is highly effective for separating compounds with different polarities.[4]

    • Why it works: The silica gel stationary phase will interact differently with your moderately polar product and the various impurities. Less polar impurities will elute first, followed by your product, and more polar impurities (including polymeric material) will be strongly retained on the column.

Issue 2: My compound is decomposing on the silica gel column.

  • Question: I am seeing streaking on my TLC plates and a lower than expected yield after column chromatography, suggesting my compound is degrading. What is happening and how can I prevent it?

  • Answer: Tetrahydroquinoline derivatives can be sensitive to the acidic nature of standard silica gel. The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and decomposition.

    • Causality: The interaction between the basic amine and acidic silica can catalyze degradation pathways, especially for sensitive molecules.

    • Solution 1: Deactivating the Silica Gel. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).

    • Solution 2: Use of Alternative Stationary Phases. If deactivation is not sufficient, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different, and you will need to re-optimize your solvent system using TLC with alumina plates.

Issue 3: I am struggling to get my compound to crystallize.

  • Question: After column chromatography, I have a relatively pure oil, but I cannot get it to solidify. How can I induce crystallization?

  • Answer: Obtaining a crystalline solid can sometimes be challenging, especially if residual impurities are present that inhibit the formation of a crystal lattice.

    • Strategy 1: High Purity is Key. Ensure your compound is of high purity (>95%) before attempting recrystallization. If necessary, repeat column chromatography on the pooled fractions.

    • Strategy 2: Solvent Selection. The choice of solvent is critical. An ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures.

    • Strategy 3: Seeding. If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

    • Strategy 4: Scratching. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

    • Strategy 5: Slow Evaporation. Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes yield crystals.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurities arise from the synthesis, which is typically a nitration reaction. These can include:

  • Isomeric Products: Nitration of N-ethyl-tetrahydroquinoline can potentially yield other nitro isomers (e.g., 5-nitro and 6-nitro derivatives). The directing effects of the ethylamino and the benzene ring substituents determine the isomer distribution.[3]

  • Unreacted Starting Material: Incomplete nitration will leave residual N-ethyl-tetrahydroquinoline.

  • Di-nitrated Products: Under harsh nitration conditions, the formation of di-nitro derivatives is possible, although generally less favored.

  • Polymeric Byproducts: Strong acid can lead to the formation of dark, tar-like polymeric materials.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for determining the optimal eluent for column chromatography is to use Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.

Based on the moderate polarity of this compound, a mixture of a non-polar and a moderately polar solvent is recommended. Good starting points for TLC analysis include:

  • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)

  • Dichloromethane:Methanol mixtures (e.g., 99:1, 95:5)

For a closely related compound, 7-nitro-1,2,3,4-tetrahydroquinoline, a hexane/ethyl acetate (4:1) system has been successfully used for purification via silica column chromatography.[3]

Q3: What solvents should I try for recrystallization?

A3: For a moderately polar compound like this compound, you can explore a range of solvents. A good approach is to test the solubility of a small amount of your purified oil in various solvents at room temperature and with gentle heating.

  • Single Solvent Systems:

    • Ethanol

    • Isopropanol

    • Ethyl Acetate

  • Two-Solvent Systems:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

    • Ethanol/Water

In a two-solvent system, dissolve your compound in a small amount of the solvent in which it is more soluble, and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can often yield crystals.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.

1. Preparation of the Column: a. Select a glass column of appropriate size. b. Secure the column vertically in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a thin layer of sand (approx. 1 cm). e. Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent. f. Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles. g. Open the stopcock to allow the solvent to drain to the level of the top of the silica bed.

2. Sample Loading: a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading". c. Carefully add the dry-loaded sample to the top of the prepared column. d. Add a thin layer of sand on top of the sample.

3. Elution and Fraction Collection: a. Carefully add the eluting solvent to the column. b. Apply gentle pressure to the top of the column to begin elution. c. Collect fractions in test tubes or flasks. d. Monitor the separation by TLC analysis of the collected fractions.

4. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. In a small test tube, add a small amount of your purified compound. b. Add a few drops of a test solvent and observe the solubility at room temperature. c. If insoluble, gently heat the test tube and observe if the compound dissolves. d. If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure: a. Place the compound to be recrystallized in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves. c. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities. d. Cover the flask and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold recrystallization solvent. h. Dry the crystals in a vacuum oven.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Crude Product cluster_chromatography Primary Purification cluster_recrystallization Secondary Purification / Solidification Crude Crude this compound (Likely a dark oil) TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Optimize Eluent Column Silica Gel Column Chromatography TLC->Column Rf ~0.3 Fractions Collect & Analyze Fractions Column->Fractions Recryst Recrystallization Fractions->Recryst Combine Pure Fractions Crystals Pure Crystalline Product Recryst->Crystals

Caption: A typical workflow for the purification of this compound.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Stability of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a compound with limited publicly available stability data. This guide is structured based on the established chemical principles governing nitroaromatic compounds and tetrahydroquinolines. The troubleshooting advice and protocols provided are intended as a robust starting point for your investigations and should be adapted based on your experimental observations.

Introduction: Understanding the Stability Profile

This compound incorporates two key functional groups that dictate its stability: the nitroaromatic system and the tetrahydroquinoline core. The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reduction.[1][2] The tetrahydroquinoline moiety, on the other hand, can be prone to oxidation. The interplay between these two structural features will govern the degradation pathways of the molecule.

Forced degradation studies are essential to understanding the chemical behavior of molecules like this one.[3] These studies purposefully stress the molecule under various conditions to identify likely degradation products and establish degradation pathways.[3][4]

Troubleshooting Guide: Common Stability Issues

Here we address potential stability issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound appears to be degrading during analysis by reverse-phase HPLC. What could be the cause?

A1: Degradation during HPLC analysis is not uncommon for nitroaromatic compounds. The issue could stem from the solvent system or the stationary phase. Some nitroaromatic explosives have shown pronounced decomposition in certain liquid chromatography systems.[5]

Troubleshooting Steps:

  • Solvent System Evaluation: Some compounds show instability in acetonitrile/water mixtures but are stable in methanol/water.[5] Prepare your working solutions in different solvent mixtures (e.g., methanol/water) and analyze them immediately.

  • pH of the Mobile Phase: The pH of your mobile phase can influence the stability of your compound. Buffer your mobile phase and evaluate a range of pH values to find the optimal conditions for stability.

  • Temperature Control: Ensure your autosampler and column compartment are temperature-controlled. Elevated temperatures can accelerate degradation.

Q2: I'm observing a color change in my sample upon exposure to light. Is this expected?

A2: Yes, photodecomposition is a known degradation pathway for nitroaromatic compounds.[6][7] Irradiation with UV light can lead to the formation of reduction products.[8]

Troubleshooting Steps:

  • Protect from Light: Always store the compound and its solutions in amber vials or protect them from light using aluminum foil.

  • Photostability Studies: Conduct formal photostability studies as outlined in ICH guideline Q1B. This involves exposing the compound to a combination of UV and visible light to assess its stability.[9]

Q3: My compound seems to be unstable in aqueous solutions, especially at acidic or basic pH. What is happening?

A3: Hydrolysis, a reaction with water, is a common degradation pathway, and it can be catalyzed by acidic or basic conditions.[9]

Troubleshooting Steps:

  • pH Profile: Determine the pH-stability profile of your compound by dissolving it in a series of buffers with different pH values. Monitor the concentration of the parent compound over time.

  • Forced Hydrolysis: To identify potential degradation products, perform forced hydrolysis studies. This typically involves treating the compound with 0.1 to 1.0 M HCl or NaOH.[9] If no degradation is observed at room temperature, the temperature can be increased to 50-60 °C.[9]

Q4: I suspect my compound is oxidizing during storage or in my formulation. How can I confirm this and prevent it?

A4: While the nitro group can be resistant to oxidation, the tetrahydroquinoline ring system can be susceptible to it.

Troubleshooting Steps:

  • Forced Oxidation Study: Treat your compound with an oxidizing agent like hydrogen peroxide to intentionally generate oxidative degradation products. This will help you identify them in your samples.

  • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidants: If you are developing a formulation, consider the inclusion of antioxidants.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

  • Based on general principles for similar compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere.

What analytical techniques are best suited for stability studies of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[10] Gas Chromatography (GC) with various detectors can also be used.[10] The choice of method will depend on the volatility and thermal stability of the compound and its degradation products.

How much degradation is considered acceptable in a forced degradation study?

  • A degradation of 5-20% is generally considered appropriate for forced degradation studies.[9] More than 20% degradation may be considered abnormal and warrants investigation.[4][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

1. Column and Mobile Phase Screening:

  • Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
  • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) and pH values.

2. Method Optimization:

  • Optimize the mobile phase composition, gradient (if applicable), flow rate, and column temperature to achieve good separation between the parent compound and all degradation peaks observed in the forced degradation studies.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Workflow for Investigating Stability Issues

G cluster_0 Problem Identification cluster_1 Forced Degradation Studies cluster_2 Analysis & Identification cluster_3 Resolution A Unexpected Peak or Loss of Parent Compound B Acid/Base Hydrolysis A->B Investigate Cause C Oxidation (H2O2) A->C Investigate Cause D Thermal Stress A->D Investigate Cause E Photostability (UV/Vis) A->E Investigate Cause F Develop Stability-Indicating HPLC Method B->F Analyze Samples C->F Analyze Samples D->F Analyze Samples E->F Analyze Samples G Characterize Degradants (e.g., LC-MS) F->G Identify Unknowns H Optimize Storage Conditions (Temp, Light, Atmosphere) G->H I Adjust Formulation or Experimental Conditions G->I G cluster_oxidation Oxidation cluster_reduction Reduction (e.g., Photochemical) cluster_hydrolysis Hydrolysis (Acid/Base) ENT 1-Ethyl-7-nitro- 1,2,3,4-tetrahydroquinoline Oxidized_Product Oxidized Tetrahydroquinoline (e.g., Quinoline derivative) ENT->Oxidized_Product O2, Peroxides Reduced_Product 7-Amino-1-ethyl- 1,2,3,4-tetrahydroquinoline ENT->Reduced_Product Light (hν), Reducing Agents Hydrolysis_Product Ring-Opened Products (Potential) ENT->Hydrolysis_Product H+/OH-, H2O

References

overcoming solubility challenges with 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed to provide expert advice and practical solutions for researchers encountering challenges with this compound, particularly concerning its solubility. Due to the specific nature of this molecule, empirical public data is limited; therefore, this guide synthesizes foundational principles of organic and medicinal chemistry with proven laboratory techniques for overcoming solubility hurdles with similar nitroaromatic and heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of three key features:

  • Tetrahydroquinoline Core: This partially saturated heterocyclic amine provides a degree of polarity and a basic nitrogen atom, which can be protonated.[1][2]

  • Ethyl Group (-CH₂CH₃): Attached to the nitrogen, this alkyl group adds nonpolar, hydrophobic character, which tends to decrease aqueous solubility.[1]

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, its interaction with solvents is complex. It does not readily ionize but can participate in strong dipole-dipole interactions.[3][4]

The combination of these features results in a molecule with moderate polarity, predicting poor solubility in both highly polar solvents like water and very nonpolar solvents like hexane. The principle of "like dissolves like" suggests that solvents of intermediate polarity are the best starting point.[5][6]

Q2: What is the predicted solubility profile of this compound in common lab solvents?

A2: Based on its structure, the compound is expected to be most soluble in polar aprotic solvents and may have limited solubility in polar protic and nonpolar solvents. A general screening should start with solvents like DMSO, DMF, and acetone.

Q3: How might the pH of an aqueous solution affect the solubility of this compound?

A3: The tetrahydroquinoline nitrogen is basic and can be protonated in acidic conditions (low pH).[2] When protonated, the molecule gains a positive charge (forming an ammonium salt), which should dramatically increase its solubility in aqueous media.[1][7] Conversely, in neutral or basic (high pH) solutions, the compound will be in its neutral, less soluble form. Therefore, pH adjustment is a critical tool for controlling its aqueous solubility.[8][9]

Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound, this compound, will not dissolve in my desired aqueous buffer (e.g., PBS, pH 7.4).

  • Probable Cause: At neutral pH, the compound is in its uncharged, free-base form, which has very low water solubility due to the hydrophobic ethyl group and the aromatic ring system.

  • Solution Strategy:

    • pH Adjustment: The most effective strategy is to lower the pH. The basic amine on the tetrahydroquinoline ring can be protonated to form a more soluble salt.[1]

    • Co-solvents: If pH modification is not an option for your experiment, the use of a water-miscible organic co-solvent is the next best approach.[10][11][12]

  • Step-by-Step Protocol (pH Adjustment):

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol.

    • Prepare your desired aqueous buffer.

    • While vortexing the buffer, slowly add the concentrated stock solution dropwise to achieve the final desired concentration.

    • If precipitation occurs, add 1N HCl dropwise to the aqueous solution while monitoring the pH. Continue adding acid until the precipitate dissolves. Note the final pH, as this will be critical for reproducing the experiment. The solubility of amine-containing compounds is often significantly increased at a pH below their pKa.[13][14]

  • Step-by-Step Protocol (Co-solvent Use):

    • Prepare a high-concentration stock solution of the compound in 100% DMSO.

    • Determine the maximum tolerable percentage of DMSO for your assay (typically ≤1% is recommended for cell-based assays).

    • Serially dilute the stock solution into your aqueous buffer, ensuring the final DMSO concentration does not exceed your experimental limit. Vigorous mixing is essential during dilution. Co-solvents work by reducing the polarity of the water, which helps keep the hydrophobic compound solvated.[10][12]

Problem 2: The compound dissolves in pure DMSO, but crashes out of solution when I dilute it into my aqueous media.

  • Probable Cause: This is a common issue for "brick dust" compounds. DMSO is a very strong solvent, but when diluted into water, the solvent environment rapidly becomes highly polar again. The compound, no longer adequately solvated, precipitates.

  • Solution Strategy:

    • Optimize Co-solvent Percentage: You may need to use a higher percentage of co-solvent if your experiment can tolerate it.

    • Use of Surfactants or Solubilizers: Incorporating a small amount of a non-ionic surfactant can help stabilize the compound in the aqueous phase by forming micelles.[15]

    • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar parts of the drug, increasing its apparent aqueous solubility.[16]

  • Step-by-Step Protocol (Surfactant Use):

    • Prepare your aqueous buffer and add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80 or Cremophor® EL).

    • Prepare a concentrated stock of your compound in DMSO or ethanol.

    • Slowly add the compound stock to the surfactant-containing buffer while vortexing. The surfactant molecules will help disperse and stabilize the poorly soluble compound.

Problem 3: I need to dissolve the compound in a non-polar organic solvent for a synthesis reaction, but it has poor solubility.

  • Probable Cause: The highly polar nitro group and the nitrogen lone pair make the molecule too polar to dissolve well in very nonpolar solvents like hexane or toluene.

  • Solution Strategy:

    • Solvent Screening: Test a range of solvents with varying polarities.

    • Heating: Gently warming the solvent can increase the solubility of many compounds.

    • Sonication: Using an ultrasonic bath can help break up the solid lattice and promote dissolution.[16]

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on the predicted properties of this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale & Key Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents can effectively solvate both the polar nitro group and the nonpolar regions of the molecule. Ideal for preparing concentrated stock solutions.[17][18]
Polar Protic Ethanol, Methanol, WaterModerate to Low Alcohols are likely better than water. Solubility in water is expected to be very low at neutral pH but will increase significantly with the addition of acid.[1][3]
Non-Polar Toluene, DichloromethaneLow to Moderate Dichloromethane (DCM) may show some success due to its ability to dissolve moderately polar compounds. Toluene and hexanes are likely poor solvents.[18]
Ethers THF, Diethyl EtherLow These solvents are generally not polar enough to effectively solvate the nitro group.[17]

Experimental Workflows & Visualizations

Systematic Solubility Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues with this compound, particularly for biological applications.

G start Start: Compound Fails to Dissolve in Aqueous Buffer check_assay Can Assay Tolerate pH Change? start->check_assay adjust_ph Protocol 1: Adjust pH Add 1N HCl dropwise until dissolved check_assay->adjust_ph  Yes check_co_solvent Can Assay Tolerate Organic Co-solvent? check_assay->check_co_solvent  No success Success: Compound Solubilized adjust_ph->success use_co_solvent Protocol 2: Use Co-solvent (e.g., DMSO, Ethanol) Titrate to max acceptable % check_co_solvent->use_co_solvent  Yes fail Re-evaluate Formulation Strategy (e.g., nanosuspension, prodrug) check_co_solvent->fail  No check_complexation Is precipitation still an issue or is higher concentration needed? use_co_solvent->check_complexation use_excipients Protocol 3: Use Excipients (e.g., Cyclodextrins, Surfactants) check_complexation->use_excipients  Yes check_complexation->success  No use_excipients->success

A decision tree for systematic troubleshooting of aqueous solubility.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline. The reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring of the tetrahydroquinoline core.

The N-ethyl group is an activating, ortho-, para- director. Therefore, the nitration is expected to yield a mixture of isomers, primarily the 6-nitro and 8-nitro (ortho) and the desired 7-nitro (para) products. However, steric hindrance from the ethyl group and the adjacent methylene group of the heterocyclic ring can influence the regioselectivity.

II. Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Ethyl-1,2,3,4-tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for crystallization)

  • Ice Bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by crystallization from ethanol.

III. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents.1. Increase reaction time or temperature slightly. Monitor closely by TLC. 2. Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture. 3. Ensure accurate measurement of all reagents.
Formation of Multiple Products (Isomers) The N-ethyl group is an ortho-, para- director, leading to a mixture of 6-, 7-, and 8-nitro isomers.Optimize reaction conditions to favor the 7-nitro isomer. This can include lowering the reaction temperature or using a milder nitrating agent. A thorough purification by column chromatography is essential to separate the isomers.
Dark, Tarry Reaction Mixture Over-nitration or oxidation side reactions due to harsh reaction conditions.Ensure slow, dropwise addition of the nitrating mixture with efficient stirring and cooling. Use a less concentrated nitric acid or a shorter reaction time.
Product is an Oil and Difficult to Purify Presence of impurities or isomeric mixture preventing crystallization.Attempt purification by column chromatography first to isolate the desired isomer. Then, attempt crystallization with different solvent systems (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures).
Difficulty in Separating Isomers by Chromatography Isomers have very similar polarities.Use a long column with a shallow solvent gradient. Consider using a different stationary phase or a more specialized chromatography technique like preparative HPLC.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline?

A1: The N-ethyl group is an activating, ortho-, para- directing group. Therefore, nitration will primarily occur at the 6- and 7-positions. The 7-nitro isomer is generally the major product due to less steric hindrance compared to the 6-position. The formation of the 8-nitro isomer is also possible but is often a minor product. A study on the nitration of N-protected tetrahydroquinolines showed that the ratio of isomers is highly dependent on the N-substituent and reaction conditions.[1][2]

Q2: How can I minimize the formation of unwanted isomers?

A2: To enhance the formation of the desired 7-nitro isomer, consider the following:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the para-product.

  • Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate or dinitrogen pentoxide, may improve regioselectivity.[3]

  • Solvent: The choice of solvent can influence the isomer distribution. Experiment with different solvents to find the optimal conditions.

Q3: What are the key safety precautions for this reaction?

A3: Nitration reactions are highly exothermic and require strict safety measures.[3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.

  • Add reagents slowly and carefully to avoid a runaway reaction.

  • Quench the reaction by pouring it onto ice to dissipate heat.

Q4: How do I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure and the position of the nitro group. The aromatic region of the 1H NMR spectrum is particularly useful for distinguishing between the different nitro isomers.[2]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O stretching of the nitro group.

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product to the starting material and any side products.

Q5: What is the best method for purifying the crude product?

A5: Purification can be achieved through:

  • Column Chromatography: This is the most effective method for separating the different nitro isomers. A silica gel column with a hexane/ethyl acetate eluent system is commonly used.[2]

  • Crystallization: If the crude product is a solid and relatively pure, crystallization from a suitable solvent like ethanol can be an efficient purification method.[4][5]

V. Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_nitration Nitration cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 1-Ethyl-1,2,3,4-tetrahydroquinoline in Dichloromethane B Cool to 0 °C in Ice Bath A->B C Slowly Add Concentrated H2SO4 B->C E Add Nitrating Mixture Dropwise to Reaction (Maintain < 5 °C) D Prepare Nitrating Mixture (HNO3 + H2SO4) at 0 °C D->E F Stir at 0 °C for 1-2 hours E->F G Quench Reaction on Ice F->G H Neutralize with NaHCO3 G->H I Extract with Dichloromethane H->I J Dry and Concentrate I->J K Column Chromatography (Silica Gel, Hexane/EtOAc) J->K L Crystallization from Ethanol J->L M Characterize Pure Product (NMR, MS, IR) K->M L->M

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Regioselectivity of Nitration

Caption: Expected regiochemical outcome of the nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline.

VI. References

  • Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(10), 1849-1857. --INVALID-LINK--

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). Semantic Scholar. --INVALID-LINK--

  • SOP: CRYSTALLIZATION. (n.d.). SOPs. --INVALID-LINK--

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. --INVALID-LINK--

  • Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. (2015). Chemistry Stack Exchange. --INVALID-LINK--

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025). ResearchGate. --INVALID-LINK--

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. --INVALID-LINK--

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. --INVALID-LINK--

References

Technical Support Center: 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected approximate ¹H NMR chemical shifts for this compound?

A1: While an experimental spectrum for this specific molecule is not publicly available, we can predict the approximate chemical shifts based on the parent structure, 1,2,3,4-tetrahydroquinoline, and the known effects of the N-ethyl and 7-nitro substituents.

  • Aromatic Protons (H-5, H-6, H-8): The nitro group is a strong electron-withdrawing group, which will significantly deshield the aromatic protons.[1][2] Protons ortho and para to the nitro group will be shifted furthest downfield. We can expect these signals to appear in the range of δ 7.0 - 8.5 ppm .

  • N-CH₂ (Ethyl group): The methylene protons of the ethyl group attached to the nitrogen will be deshielded by the adjacent nitrogen atom and will likely appear as a quartet around δ 3.0 - 3.5 ppm .[3]

  • C4-H₂ (Tetrahydroquinoline ring): These benzylic protons will be deshielded by the aromatic ring and will likely resonate around δ 2.7 - 3.0 ppm as a triplet.

  • C3-H₂ (Tetrahydroquinoline ring): These methylene protons are expected to appear as a multiplet around δ 1.8 - 2.2 ppm .

  • N-CH₂-CH₃ (Ethyl group): The methyl protons of the ethyl group will be the most upfield, likely appearing as a triplet around δ 1.1 - 1.4 ppm .[3]

  • N-H Proton: In the parent tetrahydroquinoline, the N-H proton is typically observed. However, in this N-ethylated derivative, this signal will be absent.

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (H-5, H-6, H-8)7.0 - 8.5Multiplets
N-CH₂ (Ethyl)3.0 - 3.5Quartet (q)
C4-H₂2.7 - 3.0Triplet (t)
C3-H₂1.8 - 2.2Multiplet (m)
N-CH₂-CH₃ (Ethyl)1.1 - 1.4Triplet (t)
Q2: What are the expected approximate ¹³C NMR chemical shifts?

A2: Similar to the ¹H NMR, we can predict the ¹³C chemical shifts based on known substituent effects on the tetrahydroquinoline scaffold. The electron-withdrawing nitro group and the aromatic ring will have the most significant influence on the chemical shifts.[4][5]

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ (C7)145 - 150
Aromatic C-N (C8a)140 - 145
Aromatic C-H (C5, C6, C8)115 - 135
Aromatic C-C4 (C4a)120 - 130
N-CH₂ (Ethyl)45 - 50
C2 (Tetrahydroquinoline ring)45 - 50
C4 (Tetrahydroquinoline ring)25 - 30
C3 (Tetrahydroquinoline ring)20 - 25
N-CH₂-CH₃ (Ethyl)10 - 15

Section 2: Common Spectroscopic Problems & Troubleshooting

This section addresses specific issues you may encounter during your NMR analysis.

Problem 1: My aromatic signals are broad and poorly resolved.

Causality & Troubleshooting:

Broadening of aromatic signals can stem from several factors. A systematic approach is key to diagnosing and resolving the issue.

Workflow for Troubleshooting Broad Aromatic Signals

Caption: Troubleshooting workflow for broad aromatic signals.

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[6][7] If all peaks in your spectrum, including the solvent peak, are broad and distorted, this is the likely culprit.

    • Solution: Carefully re-shim the magnet. Ensure your sample is prepared correctly with the appropriate volume and that there are no suspended particles.[8][9] Using an automated shimming routine is a good starting point, but manual adjustment of the Z1 and Z2 shims may be necessary for optimal resolution.[9]

  • Compound Aggregation: At higher concentrations, molecules can stack, leading to peak broadening.

    • Solution: Dilute your sample. If solubility is an issue, you may need to try a different solvent.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it. If metal contamination is suspected from a previous reaction step, consider treating your sample with a chelating agent or passing it through a small plug of silica.

Problem 2: I am seeing unexpected peaks in my spectrum.

Causality & Troubleshooting:

The appearance of unexpected signals can be due to impurities, residual solvent, or degradation of the sample.

Workflow for Identifying Unexpected Peaks

Caption: Workflow for identifying the source of unexpected NMR signals.

  • Residual Solvents: Solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.[10]

    • Solution: Consult a table of common NMR solvent impurities. Ensure your sample is thoroughly dried under high vacuum.

  • Water: Water is a frequent impurity in NMR samples, often appearing as a broad singlet.[10] Its chemical shift is highly dependent on the solvent and temperature.

    • Solution: Use fresh, anhydrous NMR solvent. Dry your NMR tube in an oven before use. For samples where the presence of water is unavoidable, solvent suppression techniques like presaturation can be employed to minimize the water signal.[11][12][13][14][15]

  • Synthesis Impurities: Unreacted starting materials or byproducts from the synthesis can also be present.

    • Solution: Review the reaction scheme to anticipate potential impurities. If necessary, re-purify your compound.

Problem 3: The phasing of my spectrum is distorted.

Causality & Troubleshooting:

Incorrect phasing results in broad, asymmetric peaks with a distorted baseline, making accurate integration and interpretation impossible.[16][17] Phasing errors are corrected during data processing.

  • Zero-Order Phase Errors: This affects all peaks in the spectrum equally and is corrected by adjusting the zero-order phase parameter (ph0).[18]

  • First-Order Phase Errors: This error is frequency-dependent, meaning peaks at different chemical shifts are affected differently.[18][19] It is corrected by adjusting the first-order phase parameter (ph1).

Step-by-Step Phasing Correction:

  • Select a large, well-defined peak on one side of the spectrum.

  • Adjust the zero-order phase (ph0) until the baseline on either side of this peak is level.

  • Select another well-defined peak on the opposite side of the spectrum.

  • Adjust the first-order phase (ph1) until the baseline around this second peak is also level.

  • Iterate between adjusting ph0 and ph1 as needed to achieve a flat baseline across the entire spectrum.

Section 3: Advanced Topics

Q3: How does the choice of NMR solvent affect the spectrum of this compound?

A3: The choice of solvent can significantly influence the chemical shifts, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[20][21]

  • Non-Aromatic Solvents (e.g., CDCl₃, Acetone-d₆): These solvents will provide a "standard" spectrum where chemical shifts are primarily determined by the electronic environment within the molecule itself.

  • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can form weak complexes with the analyte. The magnetic anisotropy of the aromatic solvent will cause significant changes in the chemical shifts of the analyte's protons, depending on their spatial orientation relative to the solvent molecule.[20][22][23][24] This can be a powerful tool to resolve overlapping signals.[10][20] For this compound, using an aromatic solvent may help to better resolve the complex multiplet patterns in the aromatic region.

References

Technical Support Center: Degradation Pathways of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. The insights herein are synthesized from established principles of organic chemistry and pharmaceutical stability testing to empower you to design robust experiments and accurately interpret your results.

Compound Stability Profile

This compound is a molecule possessing two key structural motifs that dictate its chemical reactivity and degradation profile: the 1,2,3,4-tetrahydroquinoline core and the nitroaromatic system.

  • The Tetrahydroquinoline Core: This saturated heterocyclic system is susceptible to oxidation. The nitrogen atom is an electron-donating group, which activates the ring system but also makes it prone to oxidative degradation, often leading to aromatization to the corresponding quinoline or oxidation at the benzylic position.[1][2]

  • The Nitroaromatic System: The nitro group is a strong electron-withdrawing group and is a well-known chromophore, making the molecule susceptible to photodegradation.[3] Furthermore, the nitro group can be chemically or metabolically reduced to form nitroso, hydroxylamine, and ultimately amine derivatives.[4][5][6] This reductive pathway is a critical consideration in both chemical stability and metabolic studies.[7]

Understanding these intrinsic properties is fundamental to anticipating potential degradation pathways and troubleshooting experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a new, less polar peak in my HPLC analysis after storing my sample in solution at room temperature. What could it be?

Answer: This is a classic sign of oxidative degradation. The tetrahydroquinoline ring is likely being oxidized to the more aromatic (and thus less polar) 1-Ethyl-7-nitroquinoline.

  • Causality: The nitrogen in the tetrahydroquinoline ring increases the electron density of the molecule, making it susceptible to oxidation, which can be promoted by air (oxygen), trace metals, or peroxide impurities in solvents.[2] Several oxidizing agents are known to convert tetrahydroquinolines into quinolines.[1]

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (LC-MS) to check if the molecular weight of the new peak corresponds to the loss of four hydrogen atoms (M-4) from the parent compound.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use High-Purity Solvents: Ensure you are using fresh, high-performance liquid chromatography (HPLC)-grade or peroxide-free solvents.

    • Add Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Question 2: My photostability studies are giving inconsistent results with multiple degradation products. Why is this happening?

Answer: The nitroaromatic functional group makes this compound inherently photosensitive.[3] UV or even strong visible light can initiate several degradation pathways simultaneously, leading to a complex mixture of products.

  • Causality: Photodegradation of nitroaromatic compounds can proceed through multiple mechanisms.[8] The absorption of UV light can excite the molecule, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which then attack the parent molecule.[9] This can result in hydroxylation of the aromatic ring, cleavage of the heterocyclic ring, or reduction of the nitro group.[8][10]

  • Troubleshooting Steps:

    • Control Light Exposure: Protect all samples, standards, and controls from light at all stages of handling and analysis using amber vials or aluminum foil.

    • Standardize Irradiation: Use a photostability chamber that provides controlled and measurable light exposure (as specified in ICH Q1B guidelines).

    • Analyze Immediately: Analyze samples immediately after light exposure to prevent further "dark" reactions or degradation of the initial photoproducts.

    • Use Diode-Array Detection (DAD): An HPLC with a DAD detector can help distinguish between degradants by comparing their UV spectra, providing clues to structural changes.

Question 3: During forced degradation under oxidative stress (e.g., with H₂O₂), I see a significant loss of the parent peak but very few new peaks, resulting in poor mass balance. Where is my compound going?

Answer: This scenario suggests that the degradation products are either not being retained or not being detected by your current analytical method. Oxidative stress can lead to the formation of highly polar compounds or compounds that lack a strong UV chromophore.

  • Causality: Strong oxidation can lead to ring-opening of the tetrahydroquinoline system, forming small, highly polar aliphatic acids and aldehydes.[8] These compounds often have poor retention on standard reverse-phase HPLC columns and may not have the same strong UV absorbance as the parent molecule. Furthermore, extensive degradation can lead to polymerization or the formation of insoluble materials.

  • Troubleshooting Steps:

    • Adjust HPLC Method: Modify your gradient to be weaker (more aqueous) at the beginning to retain highly polar compounds. Consider using an alternative column chemistry, such as one with an aqueous C18 phase.

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (MS), in parallel with your UV detector.

    • Reduce Stress Conditions: Decrease the concentration of H₂O₂ or the exposure time. The goal of forced degradation is to achieve 5-20% degradation, not complete destruction of the molecule.[11][12] This will favor the formation of primary degradants that are structurally related to the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical stability testing conditions?

The primary degradation pathways can be predicted based on the compound's functional groups and are typically investigated through forced degradation studies.[3][13] The main pathways are:

  • Oxidative Degradation: Aromatization of the tetrahydroquinoline ring to form 1-Ethyl-7-nitroquinoline is a major pathway. Another possibility is oxidation at the C4 position to form a ketone.[14][15]

  • Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamine, and ultimately an amine (1-Ethyl-7-amino-1,2,3,4-tetrahydroquinoline). This is particularly relevant in the presence of reducing agents or in biological systems.[4][6]

  • Photodegradation: Exposure to UV light can lead to complex reactions, including the formation of hydroxylated byproducts on the aromatic ring and potential ring cleavage.[8][16]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and heat can promote degradation, though typically at a slower rate than oxidation or photolysis.

Below is a diagram illustrating these potential pathways.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound Ox Oxidation (e.g., O₂, H₂O₂) parent->Ox Red Reduction (e.g., Reductases, NaBH₄) parent->Red Photo Photolysis (UV/Vis Light) parent->Photo P_Ox1 1-Ethyl-7-nitroquinoline (Aromatization) Ox->P_Ox1 Major P_Ox2 Oxidized Ring Products (e.g., Ketones) Ox->P_Ox2 Minor P_Red 1-Ethyl-7-amino-1,2,3,4- tetrahydroquinoline Red->P_Red P_Photo Hydroxylated Byproducts & Ring Cleavage Products Photo->P_Photo Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_outcome 4. Outcome A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C, solid state) A->B4 B5 Photolytic (ICH Q1B exposure) A->B5 B_Control Control Sample (No stress, RT, dark) A->B_Control C Neutralize & Dilute Samples B1->C B2->C B3->C B4->C B5->C B_Control->C D Analyze by LC-UV/MS C->D E Identify Degradants (Compare to control, check MW) D->E F Quantify Degradation (% Loss of Parent) E->F G Establish Degradation Profile & Propose Pathways F->G

References

safe handling and storage of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

A Senior Application Scientist's Guide to Safe Handling and Storage

Disclaimer: this compound (CAS No. 57883-28-0) is a specialized chemical intermediate with limited publicly available safety data. The following guidance is synthesized from the safety profiles of the parent compound, 7-Nitro-1,2,3,4-tetrahydroquinoline, and general principles for handling nitroaromatic compounds and tetrahydroquinoline derivatives.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment before commencing any experimental work.

Section 1: Compound Profile and Hazard Assessment

This compound is a derivative of tetrahydroquinoline, utilized as a building block in organic synthesis, particularly in the development of pharmacologically active compounds.[3] Its chemical structure, featuring a nitroaromatic system, dictates its primary hazards.

Key Chemical Properties (Based on Parent Compound)

Property Value Source
Molecular Formula C₁₁H₁₄N₂O₂ (Calculated)
Molecular Weight 206.24 g/mol (Calculated)
Parent CAS No. 30450-62-5 (for 7-Nitro-1,2,3,4-tetrahydroquinoline) [2][4]
Appearance Likely a light yellow to brown powder or crystalline solid [4]

| Purity | ≥95-98% is common for research-grade materials |[3][5] |

Core Hazard Analysis: The primary risks associated with this compound stem from two key structural features:

  • The Nitroaromatic Group: Nitroaromatic compounds are known for several potential hazards. They can be toxic, mutagenic, and are often readily absorbed through the skin.[1][6] The nitro group is energetically unstable and can pose a risk of thermal decomposition, especially at elevated temperatures.[7] While this specific compound is not rated as an explosive, this inherent property of the nitro group demands cautious handling.

  • The Tetrahydroquinoline Core: The parent compound, 7-Nitro-1,2,3,4-tetrahydroquinoline, is classified as a skin and eye irritant and may cause respiratory irritation.[2][8] It is also classified as acutely toxic if swallowed.[9]

Therefore, all handling procedures must be designed to mitigate risks of skin/eye contact, inhalation, and ingestion.

Section 2: Frequently Asked Questions (FAQs) for Safe Handling

This section addresses common questions researchers may have when working with this compound.

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A1: A comprehensive PPE strategy is your primary defense against exposure.[10]

  • Eye Protection: Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Hand Protection: Double-gloving with compatible nitrile gloves is required. Inspect gloves for any signs of damage before each use and change them frequently, especially after any direct contact with the compound.[11]

  • Body Protection: A dedicated, non-porous lab coat or disposable gown with long sleeves and tight-fitting cuffs is mandatory. This protective clothing should never be worn outside the designated laboratory area.[2][11]

  • Respiratory Protection: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control exposure to airborne particles.[7][11] For procedures with a high risk of aerosol generation that cannot be fully contained, a NIOSH-approved respirator may be necessary based on your institutional risk assessment.[2]

Q2: What are the correct procedures for storing this chemical?

A2: Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.[1]

  • Temperature: Store in a cool, dry, and dark place.[8] Recommended storage temperatures are typically between 15-25°C, unless otherwise specified by the supplier.[1] Avoid exposure to direct sunlight or heat sources, which can accelerate decomposition.[1][7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or degradation.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2][8]

  • Segregation: This is paramount. Store this compound separately from incompatible materials.[1] A dedicated storage cabinet is recommended.

Q3: Which chemicals are considered incompatible with this compound?

A3: Based on the chemistry of nitro compounds and amines, you must avoid storing this chemical with the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[8][12]

  • Strong Acids and Bases: (e.g., nitric acid, sodium hydroxide).[7][13] These can catalyze decomposition or other hazardous reactions.

  • Reducing Agents: (e.g., zinc, alkali metals).[13]

  • Combustible and Flammable Materials. [12]

The diagram below illustrates the necessary segregation.

cluster_incompatible Store Segregated From: Compound 1-Ethyl-7-nitro- 1,2,3,4-tetrahydroquinoline Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Incompatible Acids Strong Acids (e.g., Nitric Acid) Compound->Acids Incompatible Bases Strong Bases (e.g., Sodium Hydroxide) Compound->Bases Incompatible Reducers Reducing Agents (e.g., Metal Powders) Compound->Reducers Incompatible

Caption: Chemical incompatibility storage map.

Q4: How should I respond to a spill?

A4: Your response should be immediate and systematic.

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[11]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in Q1, including respiratory protection if necessary.[11]

  • Containment: For solid spills, carefully cover the material with a damp cloth or absorbent paper to prevent dust from becoming airborne.[11] Gently sweep the contained material into a labeled, sealed container for hazardous waste.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7] All materials used for cleanup (gloves, absorbent pads, cloths) must be disposed of as hazardous waste.[7][11]

  • Report: Report the incident to your laboratory supervisor and institutional safety office.[11]

The flowchart below outlines the decision-making process for spill response.

SpillResponse Start Spill Detected Alert Alert Personnel Secure the Area Start->Alert Assess Assess Spill Size & Location Alert->Assess Minor Minor Spill (Contained in Fume Hood) Assess->Minor Minor Major Major Spill (Outside Containment) Assess->Major Major PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) Minor->PPE Evacuate Evacuate Area Call Emergency Response Major->Evacuate Report Report Incident to Supervisor and Safety Office Evacuate->Report Contain Contain Spill (Cover with damp cloth to avoid dust) PPE->Contain Cleanup Gently sweep into a sealed hazardous waste container Contain->Cleanup Decon Decontaminate Spill Area with soap and water Cleanup->Decon Dispose Dispose of all contaminated materials as hazardous waste Decon->Dispose Dispose->Report

Caption: Decision workflow for spill response.

Section 3: Troubleshooting Guide

Problem: The solid compound, which was initially a light yellow, has darkened to a brown color in storage.

  • Probable Cause: This is a potential indicator of compound degradation or oxidation. Nitroaromatic compounds can be sensitive to light, air, and elevated temperatures over time.

  • Investigative Steps:

    • Check the storage conditions. Was the container tightly sealed? Was it exposed to light or heat?

    • Verify the age of the compound. Older batches are more likely to show signs of degradation.

  • Solution: Do not use the discolored compound in sensitive reactions where purity is critical, as impurities could lead to unpredictable side reactions or low yields. It is advisable to use a fresh batch or re-purify a small amount and confirm its identity and purity via analytical methods (e.g., NMR, LC-MS) before proceeding.

Problem: My reaction yield is consistently lower than expected, and I observe multiple unknown spots on my TLC plate.

  • Probable Cause: Assuming other reagents and conditions are optimal, the issue may lie with the stability of the this compound under your specific reaction conditions. The nitro group can be sensitive to certain reagents, particularly strong reducing agents or bases at high temperatures.

  • Troubleshooting Protocol:

    • Run a Control Reaction: Set up a reaction with just the starting material and solvent under the reaction conditions (without other reagents) to check for thermal decomposition.

    • Analyze Starting Material: Before starting, confirm the purity of your starting material. If it has degraded in storage (see previous problem), this is the likely cause.

    • Modify Reaction Conditions: Consider lowering the reaction temperature or using milder reagents if possible. The tetrahydroquinoline nitrogen can also be reactive, and protecting it may be necessary for certain transformations.[14]

    • Inert Atmosphere: Ensure your reaction is run under a completely inert atmosphere (nitrogen or argon), as some intermediates may be air-sensitive.

Section 4: Standard Operating Protocol (SOP) - Weighing and Solution Preparation

This protocol outlines the minimum safety requirements for preparing a solution of this compound.

  • Pre-Operation Checks:

    • Ensure the chemical fume hood is operational and the sash is at the certified working height.

    • Confirm that an appropriate spill kit and emergency eyewash/shower are accessible.[15]

    • Inspect all required PPE for integrity.

  • Procedure:

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Close the primary container of the solid compound immediately after dispensing.

    • Carefully add the weighed solid to the reaction vessel or volumetric flask, which is already inside the fume hood.

    • Add the desired solvent to the vessel to dissolve the compound.

    • Rinse the weigh boat with a small amount of solvent and add the rinse to the vessel to ensure a complete transfer.

  • Waste Disposal and Cleanup:

    • Dispose of the used weigh boat and any contaminated items (e.g., weighing paper, pipette tips) in a designated solid hazardous waste container.[11]

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth. Dispose of the cloth as hazardous waste.

    • Remove outer gloves before exiting the fume hood. Remove all PPE before leaving the laboratory.

    • Wash hands thoroughly with soap and water after completing the procedure.[8]

References

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering practical, field-proven insights and solutions to common challenges. Our focus is on ensuring scientific integrity, safety, and reproducibility in your scale-up endeavors.

Introduction

The synthesis of this compound is a multi-step process that involves the formation of the tetrahydroquinoline core, followed by a critical nitration step. While seemingly straightforward on a lab scale, scaling up this synthesis presents significant challenges, primarily related to the highly exothermic nature of nitration and the control of regioselectivity. This guide will provide a comprehensive overview of these challenges and offer robust troubleshooting strategies to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 7-Nitro Isomer and Formation of Multiple Nitro-Isomers

  • Question: My nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline is producing a mixture of nitro-isomers, with a low yield of the desired 7-nitro product. How can I improve the regioselectivity?

  • Answer: The regioselectivity of nitration on the tetrahydroquinoline ring is highly sensitive to the reaction conditions and the nature of the nitrogen substituent. The N-ethyl group is an activating, ortho-, para-director. However, under strongly acidic nitrating conditions, the nitrogen atom can be protonated, leading to a change in the directing effect and the formation of multiple isomers. A study on the nitration of N-acetyl-tetrahydroquinoline showed that a mixture of 6- and 7-nitro isomers is often obtained.[1][2]

    Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Protonation of the Amine In strong acid (e.g., mixed acid), the lone pair on the nitrogen is protonated, forming an ammonium ion. This deactivates the ring and alters the directing effect, leading to a mixture of isomers.Consider using a milder nitrating agent or protecting the nitrogen with an electron-withdrawing group that can be removed later. However, for this specific molecule, controlling the reaction conditions is key.
Reaction Temperature Higher temperatures can lead to decreased selectivity and the formation of undesired byproducts.Maintain a low and consistent temperature throughout the addition of the nitrating agent and the subsequent reaction time. A temperature range of 0-5 °C is recommended as a starting point.
Nitrating Agent The choice and concentration of the nitrating agent significantly impact selectivity.A mixture of nitric acid and sulfuric acid is commonly used. Carefully optimizing the ratio and concentration of these acids is crucial. Alternatively, using a milder nitrating agent like acetyl nitrate, generated in situ, could offer better control.

Issue 2: Thermal Runaway and Exothermic Reaction

  • Question: I am concerned about the thermal safety of the nitration reaction during scale-up. How can I prevent a thermal runaway?

  • Answer: Nitration reactions are notoriously exothermic and pose a significant risk of thermal runaway, especially during scale-up where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[3]

    Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Rapid Addition of Nitrating Agent The heat generated by the reaction exceeds the cooling capacity of the reactor.Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal temperature closely and have an emergency cooling plan in place (e.g., an ice bath or a quench solution).
Inadequate Cooling The reactor's cooling system is insufficient for the scale of the reaction.Ensure the reactor is equipped with a robust cooling system. For larger scales, consider using a jacketed reactor with a circulating coolant. Perform a heat flow calorimetry study on a smaller scale to understand the thermal profile of the reaction.
Poor Mixing Localized "hot spots" can form, initiating a runaway reaction.Use an appropriate agitator and agitation speed to ensure efficient mixing and uniform temperature distribution throughout the reaction mass.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am struggling to purify the final product from unreacted starting material and isomeric byproducts. What is the best approach for purification?

  • Answer: The purification of nitroaromatic compounds can be challenging due to the presence of closely related isomers and other byproducts.[4]

    Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Similar Polarity of Isomers The different nitro-isomers of 1-Ethyl-1,2,3,4-tetrahydroquinoline may have very similar polarities, making chromatographic separation difficult.Recrystallization: This is often the most effective method for purifying nitroaromatic compounds on a large scale. Experiment with different solvent systems to find one that provides good discrimination between the desired product and impurities. Column Chromatography: For smaller scales or to isolate a pure analytical standard, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.
Presence of Acidic Impurities Nitration can lead to the formation of acidic byproducts.Aqueous Wash: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and wash with water to remove inorganic salts and acidic impurities before proceeding with further purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected regioselectivity for the nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline?

    • A1: The N-ethyl group is an activating, ortho-, para-director. Therefore, nitration is expected to occur primarily at the 7-position (para to the nitrogen) and to a lesser extent at the 5-position (ortho to the nitrogen). However, under the strongly acidic conditions of a mixed-acid nitration, protonation of the nitrogen can occur, which deactivates the ring and directs nitration to the 5- and 7-positions, often as a mixture. Precise control over reaction conditions is paramount to favor the 7-nitro isomer.[1][2]

  • Q2: What are the critical safety precautions for handling the nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline at scale?

    • A2:

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5]

      • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[5]

      • Controlled Addition: Add the nitrating agent slowly and at a low temperature to control the exotherm.

      • Temperature Monitoring: Continuously monitor the internal reaction temperature.

      • Emergency Plan: Have a clear emergency plan in place, including access to a safety shower, eyewash station, and appropriate quenching agents.

  • Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

    • A3:

      • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

      • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the different isomers and byproducts.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product and any isolated impurities. A detailed NMR study is crucial to unequivocally characterize the different nitro isomers.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline (Starting Material)

This protocol outlines a general procedure for the synthesis of the starting material.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,2,3,4-tetrahydroquinoline and a suitable solvent (e.g., ethanol or acetonitrile).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to the mixture.

  • Alkylation: Slowly add ethyl iodide or ethyl bromide to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-Ethyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline

!!! EXTREME CAUTION ADVISED: This reaction is highly exothermic and should be performed with strict safety measures in place. !!!

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C with stirring.

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, dissolve 1-Ethyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway THQ 1,2,3,4-Tetrahydroquinoline Et_THQ 1-Ethyl-1,2,3,4-tetrahydroquinoline THQ->Et_THQ Ethyl Iodide, Base Nitro_Et_THQ This compound Et_THQ->Nitro_Et_THQ HNO3, H2SO4

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting_Workflow Start Low Yield of 7-Nitro Isomer Check_Temp Was reaction temp < 5°C? Start->Check_Temp Check_Addition Was nitrating agent added slowly? Check_Temp->Check_Addition Yes Optimize_Temp Optimize and control temperature Check_Temp->Optimize_Temp No Check_Ratio Is the HNO3/H2SO4 ratio optimized? Check_Addition->Check_Ratio Yes Optimize_Addition Optimize addition rate Check_Addition->Optimize_Addition No Optimize_Ratio Optimize nitrating agent ratio Check_Ratio->Optimize_Ratio No Success Improved Regioselectivity Check_Ratio->Success Yes Optimize_Temp->Start Optimize_Addition->Start Optimize_Ratio->Start

Caption: Troubleshooting workflow for improving regioselectivity in the nitration step.

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline and Other Nitroaromatics for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline with other foundational nitroaromatic compounds. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance and potential applications, supported by established experimental data and protocols.

Introduction: The Dual Nature of the Nitroaromatic Moiety

Nitroaromatic compounds, characterized by one or more nitro (–NO₂) groups on an aromatic ring, are a cornerstone of industrial chemistry and pharmacology.[1] The strong electron-withdrawing nature of the nitro group imparts unique chemical properties, making these compounds valuable in the synthesis of dyes, explosives, pesticides, and a wide array of pharmaceuticals.[1][2]

In medicinal chemistry, the nitro group is a fascinating yet challenging functional group. It can act as both a pharmacophore , essential for biological activity, and a toxicophore , a source of toxicity.[3][4] This duality stems from its susceptibility to enzymatic reduction within biological systems.[5] This bioactivation is critical to the therapeutic effects of many nitroaromatic drugs, including antimicrobial and anticancer agents, but it is also the primary mechanism behind their potential mutagenicity and carcinogenicity.[6][7][8][9] Understanding this balance is paramount for the rational design of new therapeutic agents.

This guide focuses on this compound, a heterocyclic structure that merges the reactive potential of the nitro group with the privileged tetrahydroquinoline scaffold, a core motif in numerous bioactive compounds.[10] We will compare its structural and physicochemical properties against simpler, more common nitroaromatics to contextualize its potential in modern drug discovery programs.

Spotlight on this compound

This compound (CAS 57883-28-0) is a synthetic intermediate whose value lies in its hybrid structure.[11] The tetrahydroquinoline core provides a three-dimensional, conformationally flexible framework, while the ethyl group at the 1-position and the nitro group at the 7-position offer distinct points for synthetic modification and potential biological interaction.

Chemical Profile:

  • Molecular Formula: C₁₁H₁₄N₂O₂[]

  • Molecular Weight: 206.24 g/mol []

  • Appearance: Typically a solid crystalline substance.[13]

  • Key Features: Combines a saturated heterocyclic ring (piperidine fused to benzene) with an aromatic nitro group. This contrasts with planar nitroaromatics like nitrobenzene or dinitrotoluene.

Its primary role is as a building block in the synthesis of more complex, pharmacologically active molecules.[11][13] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, or it can be retained to exploit the unique biological activities associated with the nitroaromatic class.

Comparative Analysis: Structure, Reactivity, and Toxicity

The biological and toxicological profile of a nitroaromatic compound is dictated by its overall structure, not just the presence of the nitro group. Here, we compare this compound to other representative nitroaromatics.

The Central Role of Bioreduction

The mechanism of action for most bioactive nitroaromatics involves the reduction of the nitro group, a process catalyzed by nitroreductase (NTR) enzymes found in both microbial and mammalian cells, particularly under hypoxic conditions.[7][8] This multi-step reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity.[3][14] This same process can also generate reactive oxygen species (ROS), inducing oxidative stress.[6]

Caption: General bioactivation pathway of nitroaromatic compounds.

Physicochemical Property Comparison

The physical properties of a compound heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the saturated, ethyl-substituted heterocyclic ring in this compound significantly alters its properties compared to simple planar nitroaromatics.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound 206.24[]48[]351.9[]Sparingly soluble[13]
Nitrobenzene 123.115.7210.9Slightly soluble[15]
1-Chloro-2,4-dinitrobenzene 202.5553[16]315[16]Insoluble[16]
2,4-Dinitrotoluene (DNT) 182.13~70~300 (decomposes)Slightly soluble

Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.[][16][17]

Structure-Toxicity Relationship

The toxicity of nitroaromatics is not uniform and is highly dependent on structure:

  • Number and Position of Nitro Groups: Toxicity often increases with the number of nitro groups. Furthermore, the relative positions matter; isomers with nitro groups ortho or para to each other are often more toxic than those in a meta orientation.[18]

  • Other Substituents: The presence of other functional groups can modulate the electronic properties of the ring, influencing the ease of reduction and, consequently, the toxicity.

  • Planarity vs. Flexibility: The rigid, planar nature of compounds like dinitrobenzene facilitates intercalation with DNA, potentially contributing to genotoxicity. The non-planar, more flexible tetrahydroquinoline scaffold of our target compound may possess a different toxicological profile, though specific comparative data is limited. It is prudent to assume it carries risks associated with both nitroaromatics and nitrogen-containing heterocycles until proven otherwise.[13]

CompoundCell LineIC50 (µM)Reference
2,4-Dinitrotoluene HepG2>1000[19]
2,6-Dinitrotoluene HepG2>1000[19]
This compound N/AData not readily available

Note: The lack of directly comparable in vitro cytotoxicity data for many nitroaromatics in standardized assays is a significant gap in public literature.[19]

The Challenge in Drug Design: Bioisosteric Replacement

Given the toxicity concerns, a common strategy in medicinal chemistry is the bioisosteric replacement of the nitro group.[20] This involves substituting the -NO₂ moiety with another group that mimics its key electronic and steric properties but has a more favorable safety profile. A successful example is the replacement of an aliphatic nitro group with a trifluoromethyl (CF₃) group in CB1 receptor modulators, which maintained or improved potency while increasing metabolic stability.[21][22][23] For researchers using this compound, this presents a logical follow-up strategy: using the nitro-compound to establish a structure-activity relationship before exploring less toxic bioisosteres.

Experimental Protocols

To facilitate comparative studies, we provide standardized protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely accepted method for determining the cytotoxic potential of a compound by measuring its effect on cell metabolic activity.[19]

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, comparators) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours. The duration should be consistent across all comparative experiments.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: General Synthesis of 7-Nitro-tetrahydroquinolines

This protocol outlines a general method for the regioselective nitration of an N-substituted tetrahydroquinoline, which can be adapted for the synthesis of the title compound.[13][24]

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 1-Ethyl-1,2,3,4-tetrahydroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath, magnetic stirrer, round-bottom flask

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Rotary evaporator, column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5°C), slowly add 1-Ethyl-1,2,3,4-tetrahydroquinoline to concentrated sulfuric acid with stirring.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C. Add this mixture dropwise to the solution from Step 1, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 7-nitro isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Causality Note: The use of a strong acid medium like H₂SO₄ protonates the nitrogen atom of the tetrahydroquinoline ring. This deactivates the benzene ring towards electrophilic attack but directs the incoming nitronium ion (NO₂⁺) primarily to the meta-position relative to the nitrogen, which corresponds to the 7-position of the quinoline system, leading to regioselectivity.[24]

Conclusion and Future Perspectives

This compound represents a nuanced chemical entity for drug discovery. Unlike simple, planar nitroaromatics, its three-dimensional heterocyclic core offers a more drug-like scaffold. However, it shares the inherent risks associated with the nitroaromatic class, primarily driven by metabolic activation to reactive, potentially toxic intermediates.

Key Takeaways:

  • Structural Advantage: The tetrahydroquinoline framework is a proven scaffold in medicinal chemistry, and the ethyl and nitro substituents provide vectors for synthetic elaboration.

  • Predictable Reactivity: The nitro group serves as a versatile synthetic handle for reduction to an amine or can be retained for its potential biological effects, particularly in developing hypoxia-activated prodrugs.

  • Inherent Toxicity Risk: The compound must be handled with the assumption of potential mutagenicity and cytotoxicity common to nitroaromatics until comprehensive toxicological data is available.

Future research should focus on a direct, side-by-side comparison of the in vitro and in vivo toxicity of this compound against its parent scaffold (without the nitro group) and against classic nitroaromatics. Furthermore, a logical progression for any drug discovery program utilizing this intermediate would be to explore bioisosteric replacements for the 7-nitro group to mitigate toxicity while potentially retaining or enhancing the desired biological activity.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Tetrahydroquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif of immense interest to researchers, scientists, and drug development professionals.[1][2][3] Its rigid, three-dimensional structure is a cornerstone in a vast array of natural products, approved pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The ability to efficiently and selectively synthesize substituted THQs is therefore a critical endeavor in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide provides an in-depth technical comparison of the principal synthetic routes to substituted tetrahydroquinolines. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, evaluate the strengths and limitations of each approach, and provide field-proven insights to guide your synthetic strategy. We will explore both classical and modern methodologies, from venerable name reactions to cutting-edge asymmetric catalysis, equipping you with the knowledge to select and execute the optimal route for your target molecule.

I. Modern Strategies for Tetrahydroquinoline Synthesis

Modern synthetic approaches offer significant advantages in terms of efficiency, selectivity, and substrate scope. These methods often employ catalytic systems to achieve high yields and, crucially, to control stereochemistry.

The Povarov Reaction: A Powerful Multicomponent Approach

First reported in the 1960s, the Povarov reaction has become a highly versatile and popular method for constructing the THQ core.[1][3] It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene, which come together in a multicomponent fashion to rapidly build molecular complexity.[1][6]

Mechanistic Insight: The reaction is generally acid-catalyzed and can proceed through two plausible mechanistic pathways: a concerted, pericyclic [4+2] cycloaddition or a stepwise, ionic pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution.[1] The operative mechanism can be influenced by the choice of catalyst, solvent, and the electronic nature of the reactants.

Workflow: The Multicomponent Povarov Reaction

Asymmetric_Hydrogenation Quinoline Substituted Quinoline Autoclave Hydrogenation in Autoclave Quinoline->Autoclave Catalyst Chiral Ir or Ru Catalyst Precursor Catalyst->Autoclave H2 H₂ Gas (High Pressure) H2->Autoclave Chiral_THQ Enantioenriched Tetrahydroquinoline Autoclave->Chiral_THQ High Yield & ee

References

A Researcher's Guide to the Structure-Activity Relationship of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug discovery, the 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure, known to be the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, promising subset: 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, providing a comparative framework and actionable experimental protocols to empower your research endeavors.

While a comprehensive, head-to-head comparative study of a full series of this compound analogs is not yet prevalent in publicly accessible literature, this guide synthesizes established principles from related heterocyclic chemistry to provide a predictive SAR framework. The experimental methodologies detailed herein are robust, self-validating, and grounded in established research practices, enabling you to generate the very data needed for a direct comparison.

The Significance of the this compound Scaffold

The core structure of this compound presents three key regions for synthetic modification to explore the SAR: the N1-ethyl group, the C7-nitro group, and potential substitutions on the aromatic and saturated rings. Understanding the impact of modifications at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • The N1-Ethyl Group: Alkylation at the N1 position of the tetrahydroquinoline ring is a common strategy to modulate biological activity. The ethyl group, in this case, likely influences the compound's lipophilicity and steric interactions with its biological target. Variations in the length and branching of this alkyl chain can have profound effects on efficacy. For instance, studies on related N-alkyl tetra- and perhydroquinoline derivatives have shown that the nature of the N-alkyl substituent is critical for their antifungal activity.

  • The C7-Nitro Group: The electron-withdrawing nature of the nitro group at the C7 position significantly influences the electronic properties of the aromatic ring. This can impact target binding affinity and the overall reactivity of the molecule. Furthermore, the nitro group can be a key pharmacophoric feature or a precursor for further functionalization into an amino group, which can then be elaborated to explore additional chemical space.

  • Substitutions on the Rings: The aromatic and saturated rings of the tetrahydroquinoline scaffold offer numerous positions for substitution. Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, etc.) can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of its pharmacological profile.

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of SAR, let us consider a hypothetical series of this compound analogs and predict the potential impact of structural modifications. The following table outlines these hypothetical analogs and the rationale for their potential activity profiles based on established medicinal chemistry principles.

Analog IDModification from Parent CompoundPredicted Impact on ActivityRationale
ENQ-Parent This compoundBaseline ActivityThe foundational structure for comparison.
ENQ-01 N1-Propyl instead of N1-EthylPotentially Increased or Decreased ActivityA longer alkyl chain increases lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding or reduced solubility.
ENQ-02 N1-Isopropyl instead of N1-EthylPotentially Decreased ActivityThe branched alkyl group introduces steric hindrance, which may disrupt binding to the target protein.
ENQ-03 C7-Amino instead of C7-NitroActivity Profile May ChangeThe amino group is a strong electron-donating group and a hydrogen bond donor, which will significantly alter the electronic and binding properties of the molecule. This analog could exhibit a different biological activity altogether.
ENQ-04 C5-Fluoro substitutionPotentially Increased ActivityThe small, lipophilic, and electron-withdrawing fluorine atom can improve metabolic stability and binding affinity through favorable electrostatic interactions.
ENQ-05 C6-Methoxy substitutionPotentially Increased ActivityThe methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor, potentially enhancing target engagement.

Experimental Protocols for SAR Elucidation

To empirically determine the SAR of this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound Analogs

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for each analog.

  • Nitration of 1,2,3,4-Tetrahydroquinoline:

    • Dissolve 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (e.g., a solution of potassium nitrate in sulfuric acid) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 7-nitro-1,2,3,4-tetrahydroquinoline.

    • Filter, wash with water, and dry the product.

  • N-Alkylation:

    • Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., acetonitrile or DMF).

    • Add a base (e.g., potassium carbonate or sodium hydride) to the solution.

    • Add the desired alkyl halide (e.g., ethyl iodide for the parent compound) dropwise.

    • Heat the reaction mixture under reflux for 4-8 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized analogs in DMSO.

    • Serially dilute the stock solutions with culture media to obtain a range of final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog by plotting a dose-response curve.

Visualizing Structure-Activity Relationships

Diagrams are invaluable tools for conceptualizing the relationships between chemical structures and their biological activities.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Parent Scaffold (1,2,3,4-Tetrahydroquinoline) Nitration Nitration (C7-NO2) Start->Nitration N_Alkylation N-Alkylation (N1-Ethyl & Analogs) Nitration->N_Alkylation Purification Purification & Characterization N_Alkylation->Purification Cell_Culture Cancer Cell Lines Purification->Cell_Culture Test Compounds MTT_Assay Cytotoxicity Assay (IC50 Determination) Cell_Culture->MTT_Assay Data_Analysis Data Analysis & SAR Correlation MTT_Assay->Data_Analysis SAR_Insights SAR Insights Data_Analysis->SAR_Insights SAR Data New_Analogs Design of New Analogs SAR_Insights->New_Analogs Iterative_Cycle Iterative Synthesis & Testing New_Analogs->Iterative_Cycle Iterative_Cycle->N_Alkylation Feedback Loop

References

A Researcher's Guide to the Spectroscopic Differentiation of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing discovery and ensuring quality control. Tetrahydroquinolines, a common scaffold in medicinal chemistry, exist in various isomeric forms, with 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline being two prominent examples. While sharing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their spectral data to equip you with the expertise to confidently distinguish between these isomers.

The Structural Imperative: Why Isomer Differentiation Matters

The seemingly subtle difference in the saturation of the pyridine versus the benzene ring in 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, respectively, has profound implications for their chemical and physical properties. This, in turn, influences their biological activity and pharmacokinetic profiles. In drug development, an incorrect isomer can lead to inactive or even toxic outcomes. Therefore, robust analytical methods for unambiguous identification are not just a matter of academic rigor but a critical component of safety and efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, we can piece together the molecular structure with high confidence.

The "Why": Understanding Chemical Environments

The position of a signal (chemical shift) in an NMR spectrum is dictated by the electron density around the nucleus. Protons or carbons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-deficient environments are "deshielded" and appear at higher chemical shifts (downfield). The key difference between our two isomers lies in the nature of the ring to which the saturated carbons are attached.

  • In 1,2,3,4-tetrahydroquinoline , the saturated carbons (C2, C3, C4) are part of a hydrogenated pyridine ring fused to a benzene ring. The nitrogen atom significantly influences the electronic environment of the adjacent protons and carbons.

  • In 5,6,7,8-tetrahydroquinoline , the saturated carbons (C5, C6, C7, C8) form a hydrogenated benzene ring fused to a pyridine ring.

This fundamental difference leads to distinct chemical shifts for the aliphatic and aromatic protons and carbons in each isomer.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline.

Table 1: Comparative ¹H NMR Data (ppm)

Proton 1,2,3,4-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline Rationale for Differences
Aromatic CH~6.4-7.0~7.0-8.4In 1,2,3,4-THQ, the aromatic protons are on a benzene ring influenced by an adjacent saturated nitrogen-containing ring. In 5,6,7,8-THQ, the aromatic protons are on a pyridine ring, which is more electron-withdrawing, leading to downfield shifts.
Aliphatic CH₂ (adjacent to N)~3.3 (t)N/AThe C2 protons in 1,2,3,4-THQ are directly attached to the nitrogen, resulting in a downfield shift.
Aliphatic CH₂~2.7 (t)~2.8-3.0 (m)The aliphatic protons in 5,6,7,8-THQ are part of a carbocyclic ring and experience a different electronic environment compared to the heterocyclic ring in 1,2,3,4-THQ.
Aliphatic CH₂~1.9 (m)~1.8-2.0 (m)These protons are further from the heteroatom or aromatic ring, resulting in more similar chemical shifts.
NH~3.8 (br s)N/AThe secondary amine proton in 1,2,3,4-THQ is a key distinguishing feature.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon 1,2,3,4-Tetrahydroquinoline [3][4]5,6,7,8-Tetrahydroquinoline [5]Rationale for Differences
Aromatic C~114-145~121-157The aromatic carbons in the pyridine ring of 5,6,7,8-THQ are generally more deshielded than those in the benzene ring of 1,2,3,4-THQ.
Aliphatic C (adjacent to N)~42N/AThe C2 carbon in 1,2,3,4-THQ is directly attached to nitrogen, causing a significant downfield shift compared to other aliphatic carbons.
Aliphatic C~27, ~22~22-32The aliphatic carbons in the carbocyclic ring of 5,6,7,8-THQ have different chemical environments compared to those in the heterocyclic ring of 1,2,3,4-THQ.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

References

A Senior Application Scientist's Guide to Catalyst Selection for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Tetrahydroquinoline Scaffold

To researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold. Its prevalence in a wide array of natural products and pharmaceuticals underscores its significance in medicinal chemistry.[1] The development of efficient and selective catalytic methods to access this heterocyclic system is, therefore, a field of continuous innovation. This guide provides a comparative analysis of prominent catalytic systems for THQ synthesis, offering experimental data, mechanistic insights, and practical protocols to inform your catalyst selection process. We will delve into the nuances of Lewis acid, Brønsted acid, and transition metal catalysis, equipping you with the knowledge to choose the optimal catalytic strategy for your synthetic goals.

Strategic Approaches to Tetrahydroquinoline Synthesis

The construction of the THQ framework can be achieved through several elegant synthetic strategies. Among the most powerful are the Povarov reaction, a formal aza-Diels-Alder reaction, and the borrowing hydrogen methodology, which offers an atom-economical approach to C-N bond formation. The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of these transformations.

Lewis Acid Catalysis: The Workhorse of the Povarov Reaction

The Povarov reaction, which involves the [4+2] cycloaddition of an N-arylimine with an electron-rich olefin, is frequently catalyzed by Lewis acids. These catalysts activate the imine component, facilitating the cycloaddition. Here, we compare two commonly employed Lewis acids: Aluminum Chloride (AlCl₃) and Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂).

Mechanism of Lewis Acid-Catalyzed Povarov Reaction

The catalytic cycle begins with the coordination of the Lewis acid to the nitrogen atom of the imine, which increases its electrophilicity. This activated imine then undergoes a stepwise or concerted cycloaddition with the electron-rich alkene to form the tetrahydroquinoline ring.

Lewis_Acid_Povarov cluster_0 Catalyst Activation cluster_1 Cycloaddition Imine Imine Activated_Imine Activated Iminium Ion Imine->Activated_Imine Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃, Cu(OTf)₂) Lewis_Acid->Activated_Imine Cycloadduct Tetrahydroquinoline Activated_Imine->Cycloadduct [4+2] Cycloaddition Alkene Electron-Rich Alkene Alkene->Cycloadduct Cycloadduct->Lewis_Acid Release

Caption: Lewis acid-catalyzed Povarov reaction mechanism.

Comparative Performance of AlCl₃ and Cu(OTf)₂

A study comparing AlCl₃ and Cu(OTf)₂ in the Povarov reaction between N-aryl aldimines and vinyl ethers revealed key differences in their catalytic activity and selectivity.[2] The choice of catalyst and reaction strategy (multi-step vs. multi-component) significantly impacts the outcome.[2][3]

CatalystMethodSolventTemp (°C)Time (min)Yield (%)Diastereoselectivity (cis:trans)
AlCl₃ Multi-stepEt₂O302031-53High (not specified)
Cu(OTf)₂ Multi-stepEtOH40200-30100:0
AlCl₃ Multi-componentToluene45-GoodHigh (not specified)
Cu(OTf)₂ Multi-componentToluene45-58100:0

Table 1: Comparative data for AlCl₃ and Cu(OTf)₂ in the Povarov reaction. Data sourced from a comparative study.[2]

Expert Insights: The data suggests that while Cu(OTf)₂ offers excellent stereoselectivity, it may lead to lower yields in the multi-step approach compared to AlCl₃.[2] The multi-component strategy appears to be more efficient for both catalysts.[2][3] The faster kinetics observed with Cu(OTf)₂ come at the cost of reduced yield in the multi-step reaction.[2]

Experimental Protocol: Cu(OTf)₂-Catalyzed Povarov Reaction (Multi-step)

This protocol is representative of a multi-step Povarov reaction using Cu(OTf)₂ as the catalyst.[2]

  • Imine Synthesis: The aromatic aldimine is pre-synthesized by the condensation of an aromatic primary amine with a substituted benzaldehyde.

  • Reaction Setup: To a reaction tube, add the aromatic imine (1.25 mmol) and Cu(OTf)₂ (10 mol%).

  • Solvent Addition: Add freshly distilled ethanol (4 mL) under an argon atmosphere.

  • Heating: Stir the mixture at 40°C.

  • Olefin Addition: After 5 minutes, add the vinyl ether (1.12 eq, 1.41 mmol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic material by filtration through silica gel and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC/MS to determine yield and diastereoselectivity.

Brønsted Acid Catalysis: The Rise of Enantioselectivity

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines.[4][5] These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled transformations.

Mechanism of Chiral Phosphoric Acid Catalysis

In the context of THQ synthesis from 2-aminochalcones, the chiral phosphoric acid acts as a dual-function catalyst. It first catalyzes the dehydrative cyclization to form a quinoline intermediate. Subsequently, the same catalyst activates a Hantzsch ester for the asymmetric reduction of the quinoline to the chiral tetrahydroquinoline.[4][5] The chirality is induced through the formation of a chiral ion pair between the protonated quinoline and the chiral phosphate anion.

CPA_Mechanism cluster_0 Cyclization (Dehydration) cluster_1 Asymmetric Reduction Aminochalcone Aminochalcone Quinoline Quinoline Aminochalcone->Quinoline Catalyzed by CPA CPA1 Chiral Phosphoric Acid CPA1->Quinoline Chiral_THQ Chiral Tetrahydroquinoline Quinoline->Chiral_THQ Asymmetric Transfer Hydrogenation Hantzsch_Ester Hantzsch_Ester Hantzsch_Ester->Chiral_THQ CPA2 Chiral Phosphoric Acid CPA2->Chiral_THQ

Caption: Dual role of chiral phosphoric acid in THQ synthesis.

Performance of Chiral Phosphoric Acid Catalysts

A one-pot, two-step protocol using a single chiral phosphoric acid catalyst has been developed for the synthesis of a variety of chiral tetrahydroquinolines from 2-aminochalcones, demonstrating excellent yields and enantioselectivities.[4][5]

Substrate (2-aminochalcone derivative)Catalyst Loading (mol%)Yield (%)ee (%)
Phenyl109598
4-Methoxyphenyl109699
4-Chlorophenyl109498
2-Naphthyl109299
2-Thienyl108897

Table 2: Performance of a chiral phosphoric acid catalyst in the enantioselective synthesis of tetrahydroquinolines. Data from Park, D. Y., et al. (2018).[5]

Expert Insights: The beauty of this system lies in its efficiency and high degree of stereocontrol. The ability of a single catalyst to orchestrate a sequential cyclization and asymmetric reduction in one pot is a significant advancement.[4] The broad substrate scope makes this a highly versatile method for accessing enantioenriched tetrahydroquinolines.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed One-Pot Synthesis

This protocol is based on the work of Cheon and coworkers.[5]

  • Reaction Setup: To a vial, add the 2-aminochalcone (0.2 mmol), the chiral phosphoric acid catalyst (10 mol%), and Hantzsch ester (0.3 mmol).

  • Solvent Addition: Add toluene (1.0 mL).

  • First Step (Cyclization): Stir the reaction mixture at 80°C for 12 hours.

  • Second Step (Reduction): Cool the reaction mixture to 40°C and stir for an additional 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral tetrahydroquinoline.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Transition Metal Catalysis: The Efficiency of Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for C-N bond formation.[6] This process, often catalyzed by transition metal complexes, utilizes alcohols as alkylating agents, with water as the only byproduct.[6] Both precious (e.g., Iridium) and earth-abundant (e.g., Manganese) metals have been successfully employed.

Mechanism of Borrowing Hydrogen for Tetrahydroquinoline Synthesis

The catalytic cycle involves the temporary oxidation of an alcohol to an aldehyde or ketone by the metal catalyst, which stores the hydrogen as a metal-hydride species. The carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the metal-hydride to afford the alkylated amine and regenerate the active catalyst. For THQ synthesis, this can be an intramolecular or an intermolecular process followed by cyclization.

Borrowing_Hydrogen Alcohol Alcohol Aldehyde Aldehyde/Ketone Alcohol->Aldehyde Oxidation Metal_Catalyst Transition Metal Catalyst (e.g., Ir, Mn) Metal_Hydride Metal Hydride Metal_Catalyst->Metal_Hydride H₂ Transfer Imine Imine Aldehyde->Imine Condensation Metal_Hydride->Metal_Catalyst Regeneration Amine Amine Amine->Imine Alkylated_Amine Tetrahydroquinoline Precursor Imine->Alkylated_Amine Reduction Final_THQ Tetrahydroquinoline Alkylated_Amine->Final_THQ Cyclization

Caption: Generalized mechanism for borrowing hydrogen catalysis.

Comparative Performance of Manganese and Iridium Catalysts

Recent research has highlighted the utility of both manganese and iridium complexes in borrowing hydrogen reactions for THQ synthesis.

Manganese Pincer Complex: A manganese(I) PN³ pincer complex has been shown to be effective for the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols.[6] The choice of base was found to be crucial in directing the selectivity towards the tetrahydroquinoline product over the corresponding quinoline.[6]

Secondary AlcoholBaseTemp (°C)Time (h)Yield (%)
1-PhenylethanolKH/KOH1202485
1-(4-Methoxyphenyl)ethanolKH/KOH1202482
1-(4-Chlorophenyl)ethanolKH/KOH1202478
CyclohexanolKH/KOH1202465

Table 3: Performance of a Manganese PN³ Pincer Complex in the Borrowing Hydrogen Synthesis of Tetrahydroquinolines. Data from Hofmann, N., et al. (2020).[6]

Iridium Catalysis: Iridium complexes are highly efficient for the asymmetric transfer hydrogenation of quinolines to furnish chiral tetrahydroquinolines.[4] An iridium catalyst system, often in combination with a chiral ligand and an additive like iodine, can achieve high yields and excellent enantioselectivities.[4]

Quinolone SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
2-Methylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂Toluene60248588
2-Phenylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂Toluene60249285
Quinaldine[Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂Toluene2512>9996

Table 4: Performance of Iridium Catalysts in the Asymmetric Hydrogenation of Quinolines. Data from various sources.[4][7]

Expert Insights: Manganese catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts like iridium.[6] However, iridium catalysts currently provide higher enantioselectivities in the asymmetric synthesis of tetrahydroquinolines.[4] The development of enantioselective manganese-catalyzed borrowing hydrogen reactions for THQ synthesis is an active area of research.

Experimental Protocol: Manganese-Catalyzed Borrowing Hydrogen Synthesis

This protocol is adapted from the work of Hofmann et al.[6]

  • Reaction Setup: In a glovebox, add the manganese(I) PN³ pincer complex (2 mol%), KH (10 mol%), and KOH (10 mol%) to a screw-capped vial.

  • Reagent Addition: Add the 2-aminobenzyl alcohol (0.275 mmol) and the secondary alcohol (0.250 mmol).

  • Solvent and Sealing: Add dry, degassed solvent (e.g., DME, to a concentration of 1.0 M). Tightly seal the vial.

  • Heating: Remove the vial from the glovebox and heat it at 120°C for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion: A Catalyst for Every Need

The synthesis of tetrahydroquinolines is a well-explored area, yet the development of novel and improved catalytic systems continues to be a vibrant field of research.

  • Lewis acids , such as AlCl₃ and Cu(OTf)₂, are robust and effective catalysts for the Povarov reaction, particularly in multi-component setups. They are ideal for generating structural diversity in a straightforward manner.

  • Chiral Brønsted acids , especially chiral phosphoric acids, have revolutionized the enantioselective synthesis of tetrahydroquinolines, offering high yields and exceptional stereocontrol. These are the catalysts of choice when enantiopurity is a critical parameter.

  • Transition metal catalysts , employing the borrowing hydrogen methodology, provide an atom-economical and environmentally benign route to tetrahydroquinolines. While iridium catalysts currently lead in enantioselective transformations, the development of catalysts based on earth-abundant metals like manganese is a promising avenue for sustainable chemistry.

The choice of catalyst will ultimately depend on the specific synthetic objective, considering factors such as desired stereochemistry, substrate scope, cost, and environmental impact. This guide provides a solid foundation for making an informed decision in your pursuit of novel tetrahydroquinoline-based molecules.

References

A Comparative Guide to the Reactivity of the Nitro Group in 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold, forming the core of numerous bioactive molecules. The introduction of a nitro group onto this scaffold, as in 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, opens up a vast array of synthetic possibilities. The reactivity of this nitro group is a critical determinant of the molecule's utility as a synthetic intermediate, enabling its transformation into a variety of functional groups and facilitating the construction of more complex molecular architectures.

This in-depth technical guide provides a comprehensive assessment of the reactivity of the nitro group in this compound. We will objectively compare its performance in key chemical transformations—reduction, nucleophilic aromatic substitution, and electrophilic aromatic substitution—against relevant alternative compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and field-proven experimental data necessary to effectively harness the synthetic potential of this versatile molecule. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.

I. The Chemical Landscape: Understanding the Reactivity Profile

The reactivity of the nitro group in this compound is modulated by the electronic and steric features of the entire molecule. The tetrahydroquinoline ring system, with its fused saturated heterocyclic ring, and the N-ethyl group both play crucial roles in influencing the electron density of the aromatic ring and, consequently, the reactivity of the nitro substituent.

The nitrogen atom of the tetrahydroquinoline ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of such reactions. The N-ethyl group, through its inductive effect, further enhances this electron-donating character. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution. The interplay of these opposing electronic effects governs the overall reactivity of the molecule.

II. Reduction of the Nitro Group: A Gateway to Amines

The reduction of the nitro group to an amino group is arguably the most pivotal transformation of this compound, yielding the corresponding 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine. This amine is a versatile precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, which are common motifs in pharmacologically active compounds.

Comparative Analysis of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds, each with its own set of advantages and limitations in terms of efficiency, selectivity, and functional group tolerance.[1] Below, we compare the performance of three common reduction strategies for this compound against 7-nitro-1,2,3,4-tetrahydroquinoline and 7-nitroquinoline.

Reduction MethodSubstrateExpected Outcome & PerformanceKey Considerations
Catalytic Hydrogenation (H₂/Pd-C) This compoundHigh yield of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine. Clean reaction with minimal byproducts.Requires specialized high-pressure hydrogenation equipment. Potential for over-reduction of the aromatic ring under harsh conditions.
7-nitro-1,2,3,4-tetrahydroquinolineHigh yield of the corresponding amine. Similar reactivity to the N-ethylated analog.Similar to the above.
7-nitroquinolineReduction of both the nitro group and the quinoline ring is possible, leading to a mixture of products. Requires careful control of reaction conditions to achieve selectivity.Lower chemoselectivity compared to the tetrahydroquinoline derivatives.
Metal-Mediated Reduction (Fe/NH₄Cl) This compoundGood to excellent yield of the amine. Tolerant to a wider range of functional groups compared to catalytic hydrogenation.[2]Reaction workup can be tedious due to the need to remove iron salts.
7-nitro-1,2,3,4-tetrahydroquinolineGood to excellent yield of the amine.Similar to the above.
7-nitroquinolineEffective for the selective reduction of the nitro group without affecting the aromatic quinoline ring.A reliable method for this substrate.
Catalytic Transfer Hydrogenation (HCOONH₄/Pd-C) This compoundHigh yield of the amine. Avoids the use of high-pressure hydrogen gas, making it a safer alternative.[3]The reaction may require longer reaction times compared to catalytic hydrogenation.
7-nitro-1,2,3,4-tetrahydroquinolineHigh yield of the amine.Similar to the above.
7-nitroquinolineCan be a good method for selective nitro group reduction.Offers a good balance of safety and efficiency.
Experimental Protocols

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification Setup 1. In a high-pressure autoclave, combine: - this compound (1.0 eq) - 10% Palladium on Carbon (Pd/C) (5-10 mol%) - Ethanol (solvent) Hydrogenation 2. Seal the autoclave and purge with nitrogen gas. 3. Pressurize with hydrogen gas (50-100 psi). 4. Stir the reaction mixture at room temperature for 4-6 hours. Setup->Hydrogenation Proceed Workup 5. Carefully vent the hydrogen gas. 6. Filter the reaction mixture through a pad of Celite® to remove the catalyst. 7. Concentrate the filtrate under reduced pressure. 8. Purify the crude product by column chromatography. Hydrogenation->Workup Reaction Complete

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

III. Nucleophilic Aromatic Substitution (SNA r): Activating the Ring for Functionalization

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA r).[4] This reaction allows for the direct displacement of a suitable leaving group (or in some cases, the nitro group itself) by a nucleophile, providing a powerful tool for C-C, C-N, C-O, and C-S bond formation.

Comparative Reactivity and Regioselectivity

The position of the nitro group at C-7 directs nucleophilic attack to the ortho and para positions. In the case of this compound, the positions of interest for SNA r would be C-6 and C-8, assuming a suitable leaving group is present at one of these positions. The N-ethyl group, being electron-donating, might slightly decrease the rate of SNA r compared to an unsubstituted tetrahydroquinoline, but the overriding activating effect of the nitro group is expected to dominate.

NucleophileSubstrateExpected Product & ReactivityMechanistic Insight
Methoxide (CH₃O⁻) 1-Ethyl-6-chloro-7-nitro-1,2,3,4-tetrahydroquinoline1-Ethyl-6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline. The reaction is expected to proceed smoothly due to the strong activation by the nitro group.The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4]
Piperidine 1-Ethyl-6-chloro-7-nitro-1,2,3,4-tetrahydroquinoline1-Ethyl-7-nitro-6-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoline. Good reactivity is anticipated.Similar to the reaction with methoxide, proceeding through an addition-elimination mechanism.
Thiophenoxide (PhS⁻) 1-Ethyl-6-chloro-7-nitro-1,2,3,4-tetrahydroquinoline1-Ethyl-7-nitro-6-(phenylthio)-1,2,3,4-tetrahydroquinoline. The soft nature of the sulfur nucleophile makes it highly effective in SNA r reactions.The mechanism is analogous to other SNA r reactions.
Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Setup 1. To a solution of 1-Ethyl-6-chloro-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dry methanol, add sodium methoxide (1.2 eq) at room temperature. Reaction 2. Stir the reaction mixture at reflux for 2-4 hours. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC). Setup->Reaction Initiate Workup 4. Cool the reaction mixture to room temperature and quench with water. 5. Extract the product with ethyl acetate. 6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. 7. Purify by column chromatography. Reaction->Workup Reaction Complete

Caption: Experimental workflow for the SNA r reaction of a chloro-substituted nitro-tetrahydroquinoline with methoxide.

IV. Electrophilic Aromatic Substitution: Navigating the Influence of Opposing Directing Groups

Electrophilic aromatic substitution (EAS) on this compound presents an interesting case of competing electronic effects. The N-ethyl-tetrahydroquinoline moiety is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.[5] The outcome of an EAS reaction will depend on the interplay of these directing effects and the nature of the electrophile.

Predicting Regioselectivity

The powerful activating and directing effect of the amino group (even as part of the tetrahydroquinoline ring) is likely to dominate over the deactivating effect of the nitro group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the nitrogen atom, which are C-5 and C-7. Since C-7 is already substituted with the nitro group, the most likely position for electrophilic attack is C-5. However, the deactivating effect of the nitro group will necessitate harsher reaction conditions compared to an unsubstituted N-ethyl-tetrahydroquinoline.

Electrophilic ReactionSubstratePredicted Major Product & Rationale
Bromination (Br₂/FeBr₃) This compound1-Ethyl-5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline. The N-ethyl group directs ortho to itself (C-5), and this position is not sterically hindered.
Nitration (HNO₃/H₂SO₄) This compound1-Ethyl-5,7-dinitro-1,2,3,4-tetrahydroquinoline. The introduction of a second nitro group will be challenging due to the already deactivated ring.
Friedel-Crafts Acylation (CH₃COCl/AlCl₃) This compound1-Ethyl-5-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline. The Friedel-Crafts reaction is sensitive to deactivating groups, so this reaction may be difficult to achieve.[4]
Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification Setup 1. Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel. Bromination 2. Add a catalytic amount of iron(III) bromide (FeBr₃). 3. Slowly add a solution of bromine (1.05 eq) in the same solvent at 0 °C. 4. Allow the reaction to warm to room temperature and stir for 12-16 hours. Setup->Bromination Initiate Workup 5. Quench the reaction with a saturated solution of sodium thiosulfate. 6. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. 7. Concentrate the solvent and purify the product by column chromatography. Bromination->Workup Reaction Complete

Caption: Experimental workflow for the bromination of this compound.

V. Conclusion: A Versatile Building Block for Chemical Innovation

This guide has provided a detailed assessment of the reactivity of the nitro group in this compound, offering a comparative analysis of its behavior in key synthetic transformations. The interplay of the electron-donating N-ethyl-tetrahydroquinoline moiety and the electron-withdrawing nitro group creates a unique reactivity profile that can be strategically exploited for the synthesis of a diverse range of functionalized molecules.

The facile reduction of the nitro group to an amine provides a crucial entry point for further derivatization. The activation of the aromatic ring towards nucleophilic aromatic substitution opens avenues for the introduction of a variety of substituents. While electrophilic aromatic substitution is more challenging due to the deactivating effect of the nitro group, the directing influence of the tetrahydroquinoline nitrogen allows for predictable regiochemical outcomes.

By understanding the principles and applying the experimental protocols outlined in this guide, researchers and drug development professionals can effectively leverage this compound as a versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.

VI. References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. --INVALID-LINK--

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem. --INVALID-LINK--

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. --INVALID-LINK--

  • Electrophilic aromatic substitution. Wikipedia. --INVALID-LINK--

  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta. --INVALID-LINK--

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. --INVALID-LINK--

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. --INVALID-LINK--

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. --INVALID-LINK--

  • A Walk through Recent Nitro Chemistry Advances. Molecules. --INVALID-LINK--

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. --INVALID-LINK--

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. --INVALID-LINK--

  • Recent Developments in the Reduction of Nitro and Nitroso Compounds. Science of Synthesis. --INVALID-LINK--

  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. ResearchGate. --INVALID-LINK--

  • Question of activation by the nitro group in nucleophilic aromatic substitution. The Journal of Organic Chemistry. --INVALID-LINK--

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science. --INVALID-LINK--

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed. --INVALID-LINK--

  • Friedel–Crafts reaction. Wikipedia. --INVALID-LINK--

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules. --INVALID-LINK--

  • Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU?. Organic Chemistry Frontiers. --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. --INVALID-LINK--

  • 1,2,3,4-Tetrahydroquinoline. PubChem. --INVALID-LINK--

  • 7-Nitro-1,2,3,4-tetrahydroquinoline 30450-62-5 wiki. Guidechem. --INVALID-LINK--

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. --INVALID-LINK--

  • C18H20N4O4. PubChem. --INVALID-LINK--

  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation.. ResearchGate. --INVALID-LINK--

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. --INVALID-LINK--

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv.. --INVALID-LINK--

  • 7-Nitro-1,2,3,4-tetrahydroquinoline. ChemicalBook. --INVALID-LINK--

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules. --INVALID-LINK--

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. ResearchGate. --INVALID-LINK--

  • Friedel-Crafts Acylation. YouTube. --INVALID-LINK--

  • Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters. --INVALID-LINK--

  • [SYNTHESIS OF 1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES]. Chemical & Pharmaceutical Bulletin. --INVALID-LINK--

  • 34.05 Nucleophilic Aromatic Substitution. YouTube. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. --INVALID-LINK--

  • 7-nitro-1,2,3,4-tetrahydroquinoline. Sigma-Aldrich. --INVALID-LINK--

  • 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 30450-62-5). Toronto Research Chemicals. --INVALID-LINK--

  • Technical Support Center: Strategies to Improve Regioselectivity in Tetrahydroquinoline Reactions. Benchchem. --INVALID-LINK--

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. --INVALID-LINK--

  • computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. ResearchGate. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Navigating Assay Cross-Reactivity: The Case of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Saboteur in Drug Discovery

In the landscape of high-throughput screening (HTS) and drug discovery, the identification of "hits"—compounds that modulate a biological target's activity—is a primary objective. However, the path from hit identification to a viable lead compound is fraught with potential pitfalls, chief among them being assay interference.[1] Compounds that generate activity through mechanisms unrelated to direct target modulation are often termed Pan-Assay Interference Compounds (PAINS).[1][2][3] These molecules can be chemically reactive, prone to aggregation, or possess optical properties that confound assay readouts, leading to a significant waste of resources.[2][4]

This guide focuses on 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (ENTHQ), a representative small molecule containing structural motifs common in screening libraries. The tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[5][6][7][8] However, the presence of a nitroaromatic group introduces a significant potential for assay cross-reactivity. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating the potential assay artifacts associated with ENTHQ and structurally related compounds. We will dissect its structure, explore known interference mechanisms, and provide detailed experimental protocols for robust validation.

Section 1: Physicochemical Profile and Structural Alerts of ENTHQ

A molecule's structure is the primary predictor of its potential for assay interference. The structure of ENTHQ contains two key "structural alerts" that warrant careful consideration: the nitroaromatic system and the tetrahydroquinoline scaffold .

ENTHQ_Structural_Alerts cluster_ENTHQ This compound (ENTHQ) cluster_alerts Potential Interference Motifs cluster_mechanisms Associated Interference Mechanisms ENTHQ_structure Nitro Nitroaromatic Group (C7-NO2) ENTHQ_structure->Nitro THQ Tetrahydroquinoline Scaffold ENTHQ_structure->THQ Quenching Fluorescence Quenching Nitro->Quenching Redox Redox Cycling Nitro->Redox Reactivity Chemical Reactivity (PAINS) THQ->Reactivity

Caption: Structural alerts within ENTHQ and their associated interference mechanisms.

  • The Nitroaromatic Group (C7-NO₂): This electron-withdrawing group is a well-documented source of assay interference. Its presence can lead to:

    • Fluorescence Quenching: Nitroaromatic compounds are known to quench fluorescence through mechanisms like photoinduced electron transfer (PET) or the formation of non-fluorescent ground-state complexes.[9][10][11][12] This can lead to a false positive signal (apparent inhibition) in fluorescence-based assays by directly diminishing the signal from the fluorophore probe.

    • Redox Activity: The nitro group can be electrochemically reduced.[13][14][15] This redox cycling can interfere with assays that rely on redox-sensitive dyes (e.g., resazurin, MTT) or those that measure the production/consumption of redox cofactors like NAD(P)H.

  • The Tetrahydroquinoline Scaffold: While a versatile scaffold for drug design, certain derivatives have been flagged as problematic.[5][6][16][17]

    • Chemical Reactivity: Fused tetrahydroquinolines, in particular, have been identified as PAINS, prone to oxidative decomposition in common solvents like DMSO.[3] While ENTHQ is not a fused tricyclic system, the potential for scaffold instability and reactivity, especially under assay conditions, should not be overlooked.[3] This reactivity can lead to non-specific, covalent modification of assay components.[1][2]

Section 2: A Deeper Dive into Interference Mechanisms

Understanding the causality behind interference is critical for designing appropriate counter-screens.

Fluorescence Quenching by Nitroaromatics

Fluorescence quenching is a process that decreases the intensity of a fluorescent signal. For nitroaromatic compounds, this often occurs via a static quenching mechanism, where a non-fluorescent complex forms between the quencher (ENTHQ) and the fluorophore in its ground state.[11][18] The efficiency of this process is described by the Stern-Volmer equation.

The key takeaway for researchers is that a decrease in fluorescence signal in the presence of ENTHQ may not be due to the inhibition of the biological target, but rather a direct optical interaction between the compound and the assay's reporter fluorophore.

Compound Class Quenching Mechanism Assay Impact Supporting Evidence
Nitroaromatic CompoundsPhotoinduced Electron Transfer (PET), Ground-State Complex FormationFalse positive in fluorescence intensity assaysThe electron-accepting nature of the nitro group facilitates quenching of excited fluorophores.[12] Studies show a direct correlation between the concentration of nitroaromatics and the reduction in fluorescence intensity.[9][11]
Fused TetrahydroquinolinesOxidative DecompositionTime-dependent signal change, irreproducible resultsThese compounds can degrade in solution, producing reactive species or colored byproducts that interfere with optical readouts.[3]
Redox Cycling and Metabolic Assay Interference

Many common cell viability and cytotoxicity assays (e.g., AlamarBlue®, MTT) rely on the cellular reduction of a probe. Redox-active compounds like ENTHQ can interfere in two ways:

  • Direct Reduction: The compound may directly reduce the assay probe in a cell-free environment, leading to a false negative (apparent increase in viability).

  • Cellular Redox Disruption: The compound could interfere with the cellular electron transport chain or deplete cellular reducing equivalents (like NADPH), leading to a false positive (apparent decrease in viability).

The electrochemical properties of nitroaromatics make them prime candidates for this type of interference.[13][15][19]

Section 3: An Experimental Workflow for Interference Triage

A systematic, self-validating experimental workflow is essential to distinguish true biological activity from assay artifacts. The following decision tree and protocols provide a robust framework.

Interference_Triage_Workflow Start Start: Hit from Primary Screen (e.g., ENTHQ) P1 Protocol 1: Fluorescence Interference Assay (Cell-Free) Start->P1 P2 Protocol 2: Redox Interference Assay (Cell-Free, e.g., Resazurin) Start->P2 P4 Protocol 4: Chemical Stability Assessment (LC-MS) Start->P4 Result_P1 Quenching or Autofluorescence? P1->Result_P1 Result_P2 Direct Redox Activity? P2->Result_P2 P3 Protocol 3: Orthogonal Assay Confirmation Result_P3 Activity Confirmed? P3->Result_P3 Result_P4 Compound Stable? P4->Result_P4 Result_P1->P3 No Artifact High Risk of Artifact Deprioritize Result_P1->Artifact Yes Result_P2->P3 No Result_P2->Artifact Yes Result_P3->Artifact No Proceed Proceed with Caution Confirm with Biophysics Result_P3->Proceed Yes Result_P4->P3 Yes Reassess Reassess Primary Data Consider Degradant Activity Result_P4->Reassess No

Caption: A decision-tree workflow for validating hits like ENTHQ.

Experimental Protocols
  • Objective: To determine if ENTHQ intrinsically quenches fluorescence or is autofluorescent at the wavelengths used in the primary assay.

  • Rationale: This removes the complexity of the biological system to isolate the compound's optical properties.

  • Methodology:

    • Prepare a dilution series of ENTHQ in the primary assay buffer (e.g., 0.1 to 100 µM).

    • In a 96- or 384-well plate, add the ENTHQ dilutions to wells containing a standard fluorophore used in HTS (e.g., fluorescein or a fluorescently-labeled substrate from the primary assay) at a fixed concentration.

    • Include control wells: (a) buffer only, (b) fluorophore + buffer, (c) ENTHQ dilutions + buffer (to test for autofluorescence).

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader using two settings:

      • Setting A (Quenching): Ex/Em wavelengths of the fluorophore.

      • Setting B (Autofluorescence): Ex/Em wavelengths of the primary assay, reading the wells containing only ENTHQ and buffer.

    • Interpretation: A concentration-dependent decrease in signal in Setting A indicates quenching. A concentration-dependent increase in signal in Setting B indicates autofluorescence. Either result flags the compound as an optical interferent.

  • Objective: To determine if ENTHQ can directly reduce the redox indicator resazurin to the fluorescent product resorufin.

  • Rationale: This test identifies compounds that would produce false signals in cell viability assays like AlamarBlue® or Tox8.

  • Methodology:

    • Prepare a dilution series of ENTHQ in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a positive control (e.g., a known reducing agent like DTT) and a negative control (buffer/DMSO).

    • In a 96-well plate, add the ENTHQ dilutions, positive control, and negative control.

    • Add a fixed concentration of resazurin (e.g., 10 µM) to all wells.

    • To a parallel set of wells, add a source of reducing equivalents (e.g., 10 µM NADH and a reductase enzyme) to all wells except the negative control. This tests for inhibition of the reduction reaction.

    • Incubate for 1 hour at 37°C.

    • Read fluorescence (Ex/Em ~560/590 nm).

    • Interpretation: An increase in fluorescence in the absence of a reductase indicates direct reduction of resazurin (false negative in a viability assay). A decrease in fluorescence in the presence of a reductase system indicates inhibition of the redox reaction (false positive).

  • Objective: To confirm the biological activity of ENTHQ using a detection method with a different physical principle.

  • Rationale: An authentic hit should show activity regardless of the detection technology. If activity is only observed in one assay format (e.g., fluorescence), it is likely an artifact.[20][21]

  • Methodology:

    • Identify a suitable orthogonal assay for the target of interest.

    • Example Comparison:

      • Primary Assay: Fluorescence Resonance Energy Transfer (FRET) based kinase assay.

      • Orthogonal Assay: Luminescence-based ADP-Glo™ kinase assay, which measures ATP consumption.

    • Test ENTHQ in a full dose-response curve in both the primary and orthogonal assays.

    • Interpretation: A similar IC₅₀ value in both assays provides strong evidence that the compound is a genuine modulator of the target. A significant loss of potency or complete inactivity in the orthogonal assay strongly suggests the primary activity was an artifact.

  • Objective: To assess the stability of ENTHQ under conditions mimicking the assay and compound storage.

  • Rationale: Compound degradation can lead to the formation of reactive species or a loss of the active compound over the course of an experiment, leading to poor reproducibility.[1][3]

  • Methodology:

    • Prepare solutions of ENTHQ (~10 µM) in: (a) DMSO (storage condition) and (b) the final aqueous assay buffer.

    • Take an aliquot at T=0 for LC-MS analysis.

    • Incubate the remaining solutions under assay conditions (e.g., 37°C for 4 hours) and storage conditions (e.g., room temperature for 24 hours).

    • Take aliquots at various time points (e.g., 1h, 4h, 24h) and analyze by LC-MS.

    • Monitor the peak area of the parent mass of ENTHQ (m/z = 207.11 [M+H]⁺) and look for the appearance of new peaks.

    • Interpretation: A decrease in the parent peak area over time indicates instability. The appearance of new peaks represents degradants, which may be the true source of activity or interference.

Conclusion and Recommendations

This compound is a molecule that exemplifies the challenges inherent in early-stage drug discovery. Its structure contains clear alerts for potential assay interference, primarily through fluorescence quenching and redox activity stemming from its nitroaromatic moiety. The tetrahydroquinoline core also raises concerns about chemical stability.

It is imperative that researchers do not mistake assay interference for genuine biological activity. The implementation of a rigorous, multi-pronged validation strategy, as outlined in this guide, is not merely a suggestion but a necessity for the efficient and successful progression of drug discovery projects. By employing cell-free counter-screens, orthogonal assays, and stability assessments, teams can confidently triage compounds like ENTHQ, focusing resources on those with the highest probability of becoming safe and effective medicines. Deprioritizing compounds that exhibit strong evidence of interference early in the process is a hallmark of a robust and cost-effective discovery pipeline.

References

Safety Operating Guide

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of precision and safety as any other part of your research. The proper management of chemical waste is not just a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment.

This guide provides a comprehensive framework for the proper disposal of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. While specific public data on this exact compound is limited, its structure—a substituted nitroaromatic tetrahydroquinoline—provides a clear basis for establishing a robust disposal protocol grounded in the well-documented behaviors of related chemical classes. The core principle is to manage this compound as a hazardous chemical waste stream, with strict adherence to institutional and federal regulations.

Hazard Profile and Chemical Characterization

Understanding the hazard profile is the first step in safe handling and disposal. The structure combines a tetrahydroquinoline core with a nitro group, a common toxophore. Studies on related nitroaromatic and nitrogen-containing heterocyclic compounds indicate a potential for moderate to high health risks upon exposure, including irritation and potential long-term effects due to the metabolic reduction of the nitro group.[1] Therefore, we must assume it is hazardous.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 57883-28-0[2]
Molecular Formula C₁₁H₁₄N₂O₂[]
Molecular Weight 206.24 g/mol []
Appearance Brick red powder[]
Melting Point 48°C[]
Boiling Point 351.9±35.0°C at 760 Torr[]
Assumed Hazards Skin/eye irritant, potential toxicity, environmental hazard.[4][5][6]

This data is compiled from supplier information and extrapolated from similar compounds. Always refer to a specific Safety Data Sheet (SDS) if available from your supplier.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound during transfer and disposal procedures.[7][8]

Table 2: Required PPE for Handling and Disposal

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact. Always inspect gloves for degradation or punctures before use.[4][9]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[10] A face shield is recommended when handling larger quantities.[7]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A chemical-resistant apron is advisable for larger volumes.[7]
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid, powdered form to prevent inhalation.[7] Work should always be conducted in a certified chemical fume hood.[7][11]

On-Site Waste Management: Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[12] Hazardous chemicals like this must never be poured down the drain.[13]

Step-by-Step Collection Procedure
  • Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[12] The container must be in good condition, free from damage or deterioration.[12]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[14] The label must include the full chemical name ("this compound"), any solvent components, and an indication of the hazards (e.g., "Toxic," "Irritant").[14][15]

  • Transfer Waste: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Solid Waste: Use dedicated spatulas and weigh boats to transfer solid this compound into the waste container. Dispose of contaminated items like gloves, weigh boats, and paper towels as solid hazardous waste in a separate, clearly labeled container.[7]

    • Liquid Waste: If the compound is in solution, pour the waste carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the waste container in a secondary containment bin. This bin should be large enough to hold the entire volume of the container in case of a leak and should be made of a compatible material.[12]

Disposal_Workflow cluster_Lab In-Laboratory Procedure cluster_EHS Institutional Disposal Pathway Start Start: Waste Generation Prep_Container 1. Select & Pre-Label Compatible Waste Container Start->Prep_Container Add_Waste 2. Transfer Waste in Fume Hood (Solid or Liquid) Prep_Container->Add_Waste Segregate 3. Segregate Contaminated PPE & Materials into Solid Waste Add_Waste->Segregate Close_Container 4. Securely Close Container After Each Addition Segregate->Close_Container Store_SAA 5. Place in Secondary Containment in Satellite Accumulation Area (SAA) Close_Container->Store_SAA Request_Pickup 6. Request Waste Pickup from EHS Office Store_SAA->Request_Pickup EHS_Pickup 7. EHS Personnel Collect, Consolidate & Manifest Waste Request_Pickup->EHS_Pickup Final_Disposal 8. Licensed Contractor Transports for Final Disposal (e.g., Incineration) EHS_Pickup->Final_Disposal End End: Compliant Disposal Final_Disposal->End caption Figure 1: Waste Management Workflow Label_Decision Start Is the container for hazardous waste? Label_HW Affix 'Hazardous Waste' Label Start->Label_HW Yes Not_HW Follow Non-Hazardous Waste Protocol Start->Not_HW No Add_Details Add Full Chemical Names (e.g., 'this compound') and any solvents. Label_HW->Add_Details Indicate_Hazards Indicate Hazard Characteristics (e.g., Pictograms, NFPA Diamond) Add_Details->Indicate_Hazards Ready Container Ready for Use in SAA Indicate_Hazards->Ready caption Figure 2: Hazardous Waste Labeling Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.